Ethyl 5-aminothiazole-4-carboxylate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 5-amino-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDIMLOSMFZQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504588 | |
| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18903-18-9 | |
| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to Ethyl 5-aminothiazole-4-carboxylate (CAS No. 18903-18-9)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Aminothiazole Scaffold
In the landscape of modern medicinal chemistry, the 2-aminothiazole framework stands out as a "privileged scaffold"—a molecular architecture that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent ability to engage in diverse biological interactions has rendered it a cornerstone in the design of novel therapeutics. Ethyl 5-aminothiazole-4-carboxylate, with the CAS number 18903-18-9, is a particularly valuable derivative of this class. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, makes it a versatile synthon for the elaboration of complex molecular entities targeting a wide array of diseases, from cancer to infectious agents.[3][4] This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, grounded in field-proven insights to empower researchers in their drug discovery endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 18903-18-9 | [5][6] |
| Molecular Formula | C₆H₈N₂O₂S | [5][6] |
| Molecular Weight | 172.20 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Purity | ≥97% | [5] |
| InChI Key | AZDIMLOSMFZQLP-UHFFFAOYSA-N | [5] |
Spectroscopic Data:
-
¹H-NMR (300 MHz, CDCl₃): δ 7.89 (s, 1H), 6.04 (bs, 2H), 4.42 (q, 2H, J=7Hz), 1.43 (t, 3H, J=7Hz).[7]
-
¹³C-NMR: Expected signals would include those for the thiazole ring carbons, the ester carbonyl, the ethyl group carbons, and the carbon bearing the amino group.
-
Infrared (IR): Characteristic peaks would be expected for N-H stretching of the amine, C=O stretching of the ester, and C=N and C-S stretching of the thiazole ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be anticipated at m/z = 172.
Synthesis of this compound: A Mechanistic Perspective
The construction of the 5-aminothiazole-4-carboxylate core can be achieved through several synthetic strategies. One notable method involves the thionation and subsequent cyclization of an appropriate acyclic precursor. This approach highlights the strategic use of specialized reagents to drive the desired transformation.
Protocol 1: Synthesis via Thionation with Lawesson's Reagent
This protocol outlines a common and effective method for the synthesis of the title compound.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: Suspend ethyl 2-acylamino-2-thiocarbamoylacetate in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Addition of Lawesson's Reagent: To the suspension, add one equivalent of Lawesson's reagent at room temperature.[7]
-
Heating: Heat the resulting yellow suspension to 70°C and stir overnight.[7] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Upon completion, cool the reaction mixture to 0°C.
-
Separate the toluene layer from the colloidal material that forms at the bottom of the flask.
-
Wash the toluene layer with aqueous 1N hydrochloric acid.[7]
-
Dissolve the colloidal material in methanol and concentrate it under reduced pressure.
-
Combine the aqueous portions and basify with 2N aqueous sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., heptane-ethyl acetate, 1:1) to afford pure this compound as a brown solid.[7]
Expertise in Action: The Rationale Behind the Reagents
-
Lawesson's Reagent: This organosulfur compound is a superior thionating agent compared to phosphorus pentasulfide (P₄S₁₀).[5][8] Its higher solubility in organic solvents and milder reaction conditions make it the reagent of choice for converting carbonyl groups into thiocarbonyls.[8][9] Mechanistically, Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide, which is the active thionating species.[5] The driving force for the reaction is the formation of a highly stable P=O bond in the by-products.[5]
-
Toluene: The choice of toluene as a solvent is dictated by its ability to dissolve the starting materials and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
-
Aqueous Acid/Base Work-up: The work-up procedure is designed to separate the product from unreacted starting materials and by-products. The initial acidic wash removes basic impurities, while the subsequent basification of the aqueous layer allows for the extraction of the amine-containing product into an organic solvent.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its functional groups. The amino group is a potent nucleophile, while the ester can undergo hydrolysis and amidation. This allows for selective modifications to build molecular complexity.
Key Transformation: Amide Bond Formation in the Synthesis of a Dasatinib Precursor
A prime example of the utility of this compound is its role in the synthesis of the anti-cancer drug Dasatinib.[1][10] The core of this process involves the formation of an amide bond between the thiazole scaffold and a substituted aniline.
Reaction Scheme:
References
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide to Ethyl 5-aminothiazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-aminothiazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural framework, featuring a reactive aminothiazole core, serves as a versatile scaffold for the synthesis of a multitude of biologically active compounds. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, synthesis methodologies, and its critical role in the development of targeted therapeutics, including the renowned kinase inhibitor, Dasatinib. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.
Chemical Identity and Physicochemical Properties
The unambiguous identification and characterization of a starting material are foundational to any successful synthetic campaign. This compound is systematically named ethyl 5-amino-1,3-thiazole-4-carboxylate .
| Identifier | Value | Source |
| IUPAC Name | ethyl 5-amino-1,3-thiazole-4-carboxylate | N/A |
| CAS Number | 18903-18-9 | [1][2][3] |
| Molecular Formula | C₆H₈N₂O₂S | [1][4] |
| Molecular Weight | 172.20 g/mol | [1] |
| Appearance | Solid, often a pale yellow powder | [5] |
| Boiling Point | 300.67 °C at 760 mmHg | [6] |
| Density | 1.337 g/cm³ | [6] |
| InChI Key | AZDIMLOSMFZQLP-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1=C(SC=N1)N | [1] |
This constellation of properties provides the necessary data for reaction planning, solvent selection, and purification strategies. The presence of both an amino group and an ethyl ester functionality offers two distinct points for chemical modification, rendering it a highly valuable intermediate in combinatorial chemistry and library synthesis.[7]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of substituted 2-aminothiazoles is a well-established field, with the Hantzsch thiazole synthesis and variations of the Gewald reaction being prominent methods.[8][9][10] A common and efficient laboratory-scale synthesis involves the cyclization of an α-halo carbonyl compound with a thiourea derivative. Below is a detailed protocol adapted from established literature, providing a reliable method for obtaining high-purity this compound.[11][12]
Conceptual Workflow of Synthesis
The synthesis can be conceptualized as a two-stage process, often performed as a one-pot reaction to improve efficiency and yield.[11] The first stage involves the α-bromination of a β-ketoester, followed by cyclization with thiourea.
Caption: One-pot synthesis workflow for Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Detailed Experimental Protocol
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Thiourea (1.0 eq)
-
Ethanol
-
Water
-
Ammonia solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.
-
Bromination: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C. The rationale for slow addition at low temperature is to control the exothermicity of the bromination reaction and minimize the formation of side products.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Cyclization: To the reaction mixture, add thiourea. Heat the mixture to reflux (approximately 80°C) for 2-4 hours. The elevated temperature provides the activation energy required for the condensation and cyclization to form the thiazole ring.
-
Work-up and Isolation: After cooling to room temperature, a precipitate may form. If necessary, concentrate the solvent under reduced pressure. Add water to the residue and neutralize with a base, such as ammonia solution, to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final high-purity this compound.
The Central Role in Drug Discovery and Development
The 2-aminothiazole moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][13][14] This is due to its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. This compound is a key precursor to a wide array of derivatives with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[13][15]
Case Study: Synthesis of Dasatinib
A prominent example showcasing the importance of this compound is its use in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[16][17][18] The synthesis of Dasatinib highlights the utility of the aminothiazole core in constructing complex, biologically active molecules.
The general synthetic strategy involves the modification of both the amino and the ester functionalities of the starting thiazole.
Caption: Simplified synthetic pathway to Dasatinib from this compound.
The synthesis of Dasatinib from this compound involves several key transformations:[16][19][20]
-
Amide Formation: The ethyl ester is converted to a carboxamide by reaction with 2-chloro-6-methylaniline. This step often requires activation of the carboxylic acid (after hydrolysis of the ester) or direct amidation.
-
Coupling with a Pyrimidine Moiety: The amino group of the thiazole is then coupled with a functionalized pyrimidine, a crucial step in building the core structure of the kinase inhibitor.
-
Final Assembly: The final step typically involves the introduction of the hydroxyethyl piperazine side chain, which is critical for the drug's solubility and binding affinity to the target kinase.
The 2-aminothiazole scaffold in Dasatinib plays a vital role in its binding to the ATP-binding pocket of the BCR-Abl kinase, inhibiting its activity and thereby halting the proliferation of cancer cells.[17]
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of biologically relevant molecules. Its straightforward synthesis, coupled with its versatile reactivity, has cemented its place as an indispensable tool for medicinal chemists. The successful development of drugs like Dasatinib underscores the power of this humble building block. As the quest for novel therapeutics continues, the strategic application of this compound and its derivatives will undoubtedly lead to the discovery of the next generation of life-saving medicines.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Thiazolecarboxylic acid, 5-amino-, ethyl ester [cymitquimica.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Amino-thiazol-4-carbonsaeure-aethylester; this compound; 5-Aminothiazole-4-carboxylic acid ethyl ester; 5-Amino-4-thiazolcarbonsaeure-ethylester; 5-Aminothiazol-4-carbonsaeureethylester | Chemrio [chemrio.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 10. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 20. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
A Technical Guide to the Spectral Characteristics of Ethyl 5-aminothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of ethyl 5-aminothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. The unique arrangement of the amino and carboxylate groups on the thiazole ring imparts specific electronic properties that are crucial for its reactivity and biological activity, making a thorough understanding of its spectral features essential for its application in drug discovery and organic synthesis.
Introduction: The Significance of this compound
This compound is a vital scaffold in the synthesis of a wide array of biologically active compounds. The thiazole nucleus is a common feature in many pharmaceuticals, and the 5-amino-4-carboxylate substitution pattern offers versatile handles for further chemical modifications. This allows for the exploration of diverse chemical spaces in the development of new therapeutic agents. A precise understanding of its spectral data is paramount for unambiguous structure elucidation, reaction monitoring, and quality control.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound, with the numbering of the key atoms, is presented below. This numbering scheme will be used for the assignment of the NMR signals.
Caption: Molecular Structure of this compound.
This guide will now delve into the detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectral data of this compound.
¹H NMR Spectral Data: An Experimental Perspective
The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The experimental ¹H NMR data for this compound in deuterated chloroform (CDCl₃) is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 7.89 | Singlet | 1H | H2 (thiazole ring) | - |
| 6.04 | Broad Singlet | 2H | -NH₂ | - |
| 4.42 | Quartet | 2H | -O-CH₂-CH₃ | 7 |
| 1.43 | Triplet | 3H | -O-CH₂-CH₃ | 7 |
Expert Interpretation:
-
Thiazole Proton (H2): The singlet at 7.89 ppm is characteristic of the proton at the C2 position of the thiazole ring. Its downfield shift is attributed to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
-
Amino Protons (-NH₂): The broad singlet at 6.04 ppm corresponds to the two protons of the primary amine group. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Ethyl Ester Protons: The quartet at 4.42 ppm and the triplet at 1.43 ppm are characteristic of an ethyl group. The quartet arises from the methylene (-CH₂-) protons being split by the adjacent methyl (-CH₃) protons, and the triplet is due to the methyl protons being split by the methylene protons, both with a coupling constant of 7 Hz.
¹³C NMR Spectral Data: A Theoretical Analysis
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~165 | C=O (ester) | The carbonyl carbon of the ester group is expected in this downfield region. |
| ~155 | C5-NH₂ | The carbon attached to the electron-donating amino group is shifted downfield. |
| ~145 | C2 | The carbon between the nitrogen and sulfur atoms in the thiazole ring. |
| ~115 | C4-COOEt | The carbon attached to the electron-withdrawing carboxylate group is shifted upfield relative to C5. |
| ~60 | -O-CH₂-CH₃ | The methylene carbon of the ethyl ester. |
| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |
Causality Behind Predicted Shifts:
The predicted chemical shifts are based on the electronic effects of the substituents on the thiazole ring. The electron-donating amino group at C5 is expected to shield this carbon, but the resonance effect in the aromatic system causes a downfield shift. Conversely, the electron-withdrawing ethyl carboxylate group at C4 will deshield the attached carbon. The chemical shifts of the ethyl ester carbons are standard and predictable.
IR Spectral Data: A Functional Group Fingerprint
The infrared spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. Although an experimental IR spectrum for this compound is not available in the cited literature, the expected key absorptions can be predicted based on the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch | Aliphatic C-H (ethyl) |
| 1720-1700 | C=O stretch | Ester Carbonyl |
| 1650-1580 | N-H bend | Primary Amine (-NH₂) |
| ~1600 & ~1475 | C=C & C=N stretch | Thiazole ring |
| 1250-1000 | C-O stretch | Ester |
Interpretation of Expected IR Absorptions:
The IR spectrum is expected to be dominated by a strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the ethyl ester. The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3400-3200 cm⁻¹ region. The characteristic C=C and C=N stretching vibrations of the thiazole ring will be observed in the fingerprint region.
Experimental Protocol: Acquiring High-Quality Spectral Data
To ensure the acquisition of reliable and reproducible spectral data for this compound, the following step-by-step methodologies are recommended.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (a minimum of 300 MHz is recommended for good signal dispersion).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
Perform an automatic ATR correction if available in the software.
-
Label the significant peaks in the spectrum.
-
Caption: Workflow for NMR and IR Spectral Data Acquisition.
Conclusion
This technical guide has provided a detailed analysis of the available and predicted spectral data for this compound. The experimental ¹H NMR data serves as a reliable fingerprint for the identification of this compound. While experimental ¹³C NMR and IR data are currently lacking in the public domain, the theoretical interpretations provided herein offer a solid foundation for researchers working with this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in medicinal chemistry.
The Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties confer upon it the ability to interact with a wide array of biological targets, earning it the designation of a "privileged structure." This guide provides a comprehensive technical overview of the biological significance of the aminothiazole core. We will delve into its diverse pharmacological activities, explore the underlying mechanisms of action, and present case studies of its successful implementation in FDA-approved drugs. Furthermore, this document serves as a practical resource by providing detailed experimental protocols for the synthesis and biological evaluation of aminothiazole derivatives, alongside a critical analysis of their structure-activity relationships.
Introduction: The Aminothiazole Scaffold as a Privileged Structure
The utility of a chemical scaffold in drug discovery is dictated by its synthetic accessibility and its ability to present functional groups in a three-dimensional arrangement that facilitates interactions with diverse biological targets. The aminothiazole core excels in both these aspects.
1.1 Chemical Properties and Synthetic Accessibility
The 2-aminothiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This arrangement imparts a unique electronic character, with the endocyclic nitrogen acting as a hydrogen bond acceptor and the exocyclic amino group serving as a hydrogen bond donor. This bifunctional nature is a key determinant of its ability to bind to various enzymatic active sites.
From a synthetic standpoint, the aminothiazole scaffold is readily accessible, most notably through the Hantzsch thiazole synthesis , a robust and versatile condensation reaction between an α-haloketone and a thiourea derivative.[1][2][3] The simplicity and efficiency of this method allow for the facile generation of a diverse library of substituted aminothiazoles for screening and optimization.
The Hantzsch synthesis provides a direct and efficient route to the aminothiazole core, making it a cornerstone for the development of compound libraries for high-throughput screening. The causality behind its widespread use lies in its operational simplicity and the ready availability of diverse starting materials, allowing for systematic exploration of the chemical space around the scaffold.
1.2 The "Privileged Scaffold" Concept
The term "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple, distinct biological targets. The 2-aminothiazole ring is a quintessential example of such a scaffold. Its derivatives have been shown to exhibit a remarkable range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] This promiscuity is not random; rather, it stems from the scaffold's ability to act as a versatile anchor, from which various substituents can be projected to interact with the specific residues of different target proteins.
Diverse Biological Activities of Aminothiazole Derivatives
The aminothiazole core is a constituent of numerous compounds with a broad spectrum of therapeutic applications. This section will highlight its significance in several key areas of drug discovery.
2.1 Anticancer Activity
The development of novel anticancer agents is a major focus of medicinal chemistry, and the aminothiazole scaffold has proven to be a particularly fruitful starting point.[6][7] Derivatives have been developed as potent inhibitors of various targets crucial for cancer cell proliferation and survival.
A notable application is the inhibition of protein kinases, a class of enzymes often dysregulated in cancer. Aminothiazole-based compounds have been successfully developed as inhibitors of Aurora kinases, Cyclin-Dependent Kinases (CDKs), Src family kinases, and Phosphatidylinositol 3-kinases (PI3Ks).[3][8][9][10][11][12][13]
| Compound Class/Example | Target Kinase | IC50 Values | Cell Line(s) | Reference(s) |
| Diaminothiazole Analogues | CDK2 | 0.9 - 1.5 nM | - | [9] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A | 8.0 nM (Ki) | - | [14] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora B | 9.2 nM (Ki) | - | [14] |
| Imidazothiazole Derivatives | A375P (Melanoma) | 0.5 - 2.1 µM | A375P | [7] |
| Paeonol-Benzenesulfonamide Derivatives | AGS (Gastric) | 4.0 µM | AGS | [15][16] |
| Paeonol-Benzenesulfonamide Derivatives | HT-29 (Colorectal) | 4.4 µM | HT-29 | [15][16] |
| Benzothiazole-Urea Derivatives | PI3Kα | 13 nM | HCT116, MCF-7, etc. | [10] |
| Thiazole-Amino Acid Hybrids | A549, HeLa, MCF-7 | 2.07 - 8.51 µM | A549, HeLa, MCF-7 | [17] |
2.2 Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The aminothiazole scaffold has been explored for its potential in developing novel antibacterial and antifungal drugs.[5]
| Compound Class/Example | Organism(s) | MIC Values | Reference(s) |
| Piperazinyl Derivatives | Methicillin-resistant S. aureus | 4 µg/mL | [10] |
| Piperazinyl Derivatives | E. coli | 8 µg/mL | [10] |
| Thiazolyl-Thiourea Derivatives | S. aureus & S. epidermidis | 4 - 16 µg/mL | [4] |
| 41F5 Analogue | Histoplasma capsulatum | 0.4 - 0.8 µM (MIC50) | [12][18] |
| 41F5 Analogue | Cryptococcus neoformans | 1 µM | [16] |
| Thienyl-Substituted Thiazoles | A. fumigatus, S. aureus, E. coli | 6.25 - 12.5 µg/mL | [5] |
2.3 Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Aminothiazole derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenases (COX).[19][20]
| Compound Class/Example | Target | IC50 Values | Reference(s) |
| 2-Aminothiazole Derivatives | COX-1 | 1.00 - 6.34 µM | [21] |
| 2-Aminothiazole Derivatives | COX-2 | 0.09 - 0.71 µM | [21] |
2.4 Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's present significant therapeutic challenges. The aminothiazole scaffold has emerged in the development of neuroprotective agents.[22][23] Some derivatives have been shown to counteract tau-induced cell toxicity at nanomolar concentrations, suggesting their potential in treating tauopathies.[22] Additionally, certain thiazole sulfonamides have demonstrated neuroprotective effects in models of Parkinson's disease, potentially through the activation of SIRT1.[7]
Mechanisms of Action: Targeting Key Biological Pathways
The broad biological activity of the aminothiazole scaffold is a direct consequence of its ability to interact with and modulate a variety of critical signaling pathways.
3.1 Inhibition of Protein Kinases
As previously mentioned, kinase inhibition is a primary mechanism of action for many anticancer aminothiazole derivatives. The scaffold typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.
Dasatinib is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[24][25] It functions as a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of CML, as well as the Src family of kinases.[24][25] The aminothiazole core of Dasatinib is crucial for its binding to the ATP pocket of these kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[9][26]
Alpelisib is another FDA-approved drug containing the aminothiazole scaffold. It is a specific inhibitor of the p110α isoform of PI3K, and is used to treat certain types of breast cancer with PIK3CA mutations.[27][28] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation is a common feature of many cancers.[14][29] Alpelisib's targeted inhibition of PI3Kα blocks this pathway, leading to reduced tumor growth.
Experimental Protocols for Synthesis and Biological Evaluation
The translation of a promising scaffold into a viable drug candidate requires robust and reproducible experimental methodologies. This section provides self-validating, step-by-step protocols for the synthesis and evaluation of aminothiazole derivatives.
4.1 General Synthesis: Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative.[1]
-
Reagent Preparation: In a round-bottom flask, dissolve the α-haloketone (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Reaction Initiation: To the stirred solution, add the thiourea derivative (1.1-1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water or a dilute sodium bicarbonate solution to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
4.2 In Vitro Anticancer Evaluation: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][30][31][32]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the aminothiazole compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
4.3 In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of aminothiazole compounds against a specific protein kinase.[19][33]
-
Reagent Preparation: Prepare a reaction buffer containing the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and the aminothiazole inhibitor at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]-ATP, or in a system that allows for the detection of ADP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction (e.g., by adding a stop solution like phosphoric acid or an agent that depletes ATP).
-
Detection: Quantify the kinase activity. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. Alternatively, luminescence-based assays like ADP-Glo™ can be used, which measure the amount of ADP produced.
-
Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.
4.4 In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition
This protocol describes a method to evaluate the inhibitory effect of aminothiazole derivatives on COX-1 and COX-2 enzymes.[1][27][34][35]
-
Enzyme and Compound Preparation: Pre-incubate purified ovine COX-1 or human recombinant COX-2 with the test compound or a vehicle control in a suitable buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).
-
Quantification of Prostaglandin: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
4.5 In Vitro Neuroprotection Assay
This protocol uses the SH-SY5Y human neuroblastoma cell line to assess the neuroprotective effects of aminothiazole compounds against a neurotoxin.[17][36][37][38]
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using agents like retinoic acid.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the aminothiazole compound for 2-4 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) for oxidative stress or 6-hydroxydopamine (6-OHDA) as a model for Parkinson's disease.
-
Co-incubation: Co-incubate the cells with the compound and the neurotoxin for 24 hours.
-
Assessment of Neuroprotection: Evaluate cell viability using the MTT assay as described in section 4.2. A higher cell viability in the presence of the aminothiazole compound compared to the neurotoxin-only control indicates a neuroprotective effect.
-
Further Mechanistic Studies (Optional): To elucidate the mechanism, further assays can be performed, such as measuring reactive oxygen species (ROS) levels or assessing apoptosis (e.g., using Annexin V/PI staining).
Conclusion and Future Perspectives
The 2-aminothiazole scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a multitude of biological targets, ensures its continued relevance in the quest for novel therapeutics. The success of drugs like Dasatinib and Alpelisib validates the potential of this privileged core. Future research will likely focus on the development of more selective and potent aminothiazole derivatives, leveraging computational tools for rational design and exploring novel biological targets. The versatility of the aminothiazole scaffold suggests that its full therapeutic potential is yet to be realized, promising a future of new and improved treatments for a wide range of human diseases.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 18. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 31. MTT (Assay protocol [protocols.io]
- 32. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 35. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 38. dergipark.org.tr [dergipark.org.tr]
Ethyl 5-Aminothiazole-4-Carboxylate: A Cornerstone Intermediate in Modern Medicinal Chemistry
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 5-aminothiazole-4-carboxylate (CAS No: 18903-18-9) is a pivotal heterocyclic building block whose structural features—a reactive amino group, a versatile ester moiety, and an aromatic thiazole core—make it an exceptionally valuable intermediate in organic synthesis.[1] Its strategic importance is most pronounced in the field of drug discovery and development, where it serves as a foundational scaffold for a diverse array of therapeutic agents. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and critical role in the construction of complex, biologically active molecules, offering researchers and drug development professionals a comprehensive resource grounded in established chemical principles and field-proven applications.
Physicochemical & Spectroscopic Profile
A thorough understanding of a chemical intermediate begins with its fundamental properties. This compound is typically a solid at room temperature.[2] Its key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | [2][3][4] |
| Molecular Weight | 172.21 g/mol | [2][3][5] |
| Appearance | Solid / Pale Beige Powder | [2][6] |
| Melting Point | 177 °C | [6] |
| Boiling Point | 308.0±15.0 °C (Predicted) | [6] |
| λmax | 284nm (in Methanol) | [6] |
| InChI Key | AZDIMLOSMFZQLP-UHFFFAOYSA-N | [2][4] |
Spectroscopic data is crucial for the structural confirmation of synthesized or procured intermediates. While full spectra are extensive, typical shifts in ¹H NMR spectroscopy include signals for the ethyl group (a triplet and a quartet), the amine protons (a broad singlet), and the thiazole proton (a singlet).[7][8]
Synthesis: Constructing the Thiazole Core
The efficient synthesis of this compound is critical for its widespread use. While several methods exist, a robust and high-yielding approach involves the cyclization of an acyclic precursor, such as an ethyl 2-acylamino-2-thiocarbamoylacetate derivative, using a strong dehydrating agent like polyphosphoric acid (PPA).[9][10] This method is favored for its excellent yields and straightforward execution.
Conceptual Synthesis Workflow
The synthesis hinges on the formation of the five-membered thiazole ring from a linear precursor containing all the necessary atoms. The use of PPA facilitates the intramolecular cyclization and dehydration, which is the key ring-forming step.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established literature methods.[9][10]
Step 1: Preparation of Ethyl 5-acylaminothiazole-4-carboxylate
-
To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) and heat to approximately 70-80°C to ensure viscosity allows for stirring.
-
Slowly add the starting material, ethyl 2-acylamino-2-thiocarbamoylacetate, to the hot PPA with vigorous stirring. The acyl group (e.g., acetyl, benzoyl) serves as a protecting group for the amine.
-
Heat the reaction mixture to 100-120°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The PPA acts as both a solvent and the cyclizing/dehydrating agent.
-
After the reaction is complete, cool the mixture and pour it carefully onto crushed ice. This hydrolyzes the PPA and precipitates the product.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonia solution) to a pH of 7-8.
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum to yield the protected intermediate, Ethyl 5-acylaminothiazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Suspend the dried Ethyl 5-acylaminothiazole-4-carboxylate in a suitable solvent, such as ethanol.
-
Add an aqueous acid (e.g., HCl) or base (e.g., NaOH) to the suspension.
-
Heat the mixture to reflux and stir for 2-6 hours until the deprotection is complete (monitored by TLC).
-
If an acid was used, cool the reaction and neutralize with a base to precipitate the free amine. If a base was used, neutralization with acid may be required.
-
Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Causality Note: The choice of an acyl protecting group is deliberate; it prevents unwanted side reactions of the amine during the PPA-mediated cyclization. The subsequent hydrolysis step is a standard deprotection strategy to unmask the primary amine for further functionalization.
Reactivity and Role as a Synthon
The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups. It is a trifunctional building block, allowing for selective and sequential chemical modifications.
References
- 1. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]
- 2. 4-Thiazolecarboxylic acid, 5-amino-, ethyl ester [cymitquimica.com]
- 3. rdchemicals.com [rdchemicals.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum [chemicalbook.com]
- 9. Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
The Aminothiazole Scaffold: A Privileged Structure in Modern Drug Discovery
Abstract
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features allow it to serve as a versatile pharmacophore, capable of interacting with a wide array of biological targets. This has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Several clinically approved drugs, such as the anticancer agents Dasatinib and Alpelisib, feature the 2-aminothiazole core, underscoring its therapeutic relevance.[1][5] This technical guide provides an in-depth exploration of the key therapeutic areas where aminothiazole derivatives have shown significant promise. It delves into their mechanisms of action, showcases relevant structure-activity relationship data, and provides detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.
Chapter 1: Introduction to the 2-Aminothiazole Core
The Chemical Nature and Significance of a Privileged Scaffold
The 2-aminothiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms. This structure is considered "privileged" because its framework allows for facile and diverse substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and physicochemical properties. This chemical tractability permits the creation of large libraries of analogues, which is a crucial advantage in the hit-to-lead optimization phase of drug discovery. The nitrogen and sulfur heteroatoms, along with the exocyclic amino group, can act as key hydrogen bond donors and acceptors, facilitating strong and specific interactions within the active sites of target proteins, such as protein kinases.[6][7]
Overview of Broad-Spectrum Pharmacological Activity
The structural versatility of the 2-aminothiazole scaffold has been exploited to develop agents with a remarkable range of biological activities.[2] Extensive research has documented their efficacy as:
-
Antimicrobial (antibacterial and antifungal) agents [8][9][10]
-
Neuroprotective agents for diseases like Alzheimer's and prion disease[12][13][14]
-
Antiviral, antidiabetic, and antihypertensive agents [1][15]
This guide will focus on the most prominent and well-established of these therapeutic areas: oncology, infectious diseases, neurodegenerative disorders, and inflammation.
General Synthetic Strategies: The Hantzsch Synthesis
The most fundamental and widely used method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[16] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative. The choice of reactants allows for the direct installation of desired substituents onto the thiazole ring.
The causality of this experimental choice is its efficiency and modularity. By simply varying the starting α-haloketone and the thiourea, chemists can systematically explore the structure-activity relationship (SAR) at different positions of the scaffold, which is essential for optimizing potency and selectivity.
Caption: The Hantzsch synthesis workflow for 2-aminothiazole derivatives.
Chapter 2: Aminothiazoles in Oncology
The development of targeted therapies has revolutionized cancer treatment, and the 2-aminothiazole scaffold has been central to the discovery of potent kinase inhibitors.[5][17]
Mechanism of Action: Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. The 2-aminothiazole core is adept at fitting into the ATP-binding pocket of many kinases, where it can form key hydrogen bonds with the "hinge" region of the enzyme, effectively blocking its activity.[7]
Dasatinib is a powerful, clinically approved inhibitor of multiple tyrosine kinases, most notably the BCR-Abl kinase in Chronic Myelogenous Leukemia (CML) and Src family kinases.[1][5][18] Its mechanism relies on the aminothiazole core binding to the ATP site, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascades that drive the malignancy.[6]
Caption: Dasatinib inhibits BCR-Abl, blocking proliferation and inducing apoptosis.
Alpelisib is another approved drug that specifically inhibits the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1] Mutations in the PIK3CA gene are common in breast cancer, leading to overactivation of this pathway. Alpelisib, containing a 2-aminothiazole core, blocks this hyperactivity, curbing tumor growth.
Beyond Abl and PI3K, aminothiazole derivatives have been developed to potently inhibit a range of other cancer-relevant kinases, including:
-
Cyclin-Dependent Kinase 2 (CDK2): Inhibition leads to cell cycle arrest and apoptosis.[19]
-
Aurora Kinases: Targeting these mitotic regulators disrupts cell division.[7][17]
-
B-RAF: Important for treating melanomas with specific B-RAF mutations.[17]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the inhibitory concentrations (IC₅₀) of representative aminothiazole compounds against various human cancer cell lines, demonstrating their potency and, in some cases, selectivity.
| Compound Reference | Cancer Cell Line | Target/Type | IC₅₀ (µM) | Source |
| Dasatinib Analogue (21) | K563 (Leukemia) | Abl Kinase | 16.3 | [1] |
| Paeonol Derivative (13c) | AGS (Gastric) | Cytotoxic | 4.0 | [20] |
| Paeonol Derivative (13c) | HT-29 (Colorectal) | Cytotoxic | 4.4 | [20] |
| Paeonol Derivative (13d) | AGS (Gastric) | Cytotoxic | 7.2 | [4][20] |
| Carboxylic Acid Deriv. (28) | HT-29 (Colorectal) | Cytotoxic | 0.63 | [1] |
| Carboxylic Acid Deriv. (28) | HeLa (Cervical) | Cytotoxic | 6.05 | [1] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol provides a self-validating system to quantify the cytotoxic or cytostatic effect of aminothiazole compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminothiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized for the specific cell line.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value. The system is self-validating through the inclusion of positive and negative controls, ensuring the assay is performing as expected.
Chapter 3: Antimicrobial Applications of Aminothiazoles
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Aminothiazole derivatives have emerged as a promising class of antibacterial and antifungal agents.[9][21]
Antibacterial Activity
Numerous studies have demonstrated that functionally substituted 2-aminothiazoles possess potent activity against a panel of both Gram-positive and Gram-negative bacteria.[10][22] Some compounds have shown efficacy superior to standard antibiotics like ampicillin and streptomycin against certain strains.[10]
One key bacterial target identified through molecular docking studies is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[10][22] MurB is an essential enzyme in the cytoplasmic steps of peptidoglycan synthesis, a component unique and vital to the bacterial cell wall. Inhibition of MurB disrupts cell wall integrity, leading to bacterial death. This specific mechanism provides a clear rationale for its selective toxicity against bacteria.
Antifungal Activity
Aminothiazoles have also exhibited significant activity against various fungal strains, including clinically relevant species like Candida albicans and Aspergillus niger.[8][9][22]
For antifungal activity, a likely target is the lanosterol 14α-demethylase enzyme (CYP51).[10][22] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane. By inhibiting CYP51, aminothiazole compounds disrupt membrane structure and function, leading to fungal growth inhibition or death. This is the same mechanism used by the widely prescribed azole class of antifungal drugs.
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative aminothiazole compounds against various microbial strains.
| Compound Reference | Microbial Strain | MIC (mg/mL) | Source |
| Compound 8 | Enterococcus cloacae | 0.015 | [10] |
| Compound 8 | Escherichia coli | 0.03 | [10] |
| Compound 3 | Staphylococcus aureus | 0.03 | [10] |
| Compound 1 | Trichophyton viride | 0.015 | [10] |
| Compound 1 | Candida albicans | 0.03 | [10] |
| Not specified | Bacillus subtilis | 50-100 µg/ml | [8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is the gold standard for determining the minimum inhibitory concentration of an antimicrobial agent.[23]
Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial compound in a liquid nutrient broth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli, C. albicans) overnight in an appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud-Dextrose for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the aminothiazole compound in the appropriate broth. Start with a high concentration and dilute across the plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Ketoconazole) should be run in parallel to validate the assay.[22]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
Reading Results: The MIC is determined by visual inspection as the lowest concentration of the compound where no turbidity (growth) is observed. This can be confirmed by measuring the optical density with a plate reader.
Chapter 4: Aminothiazoles in Neurodegenerative Disorders
The application of aminothiazoles extends to complex neurological conditions, where they have shown promise in models of Alzheimer's and prion diseases.
Neuroprotection in Alzheimer's Disease
Alzheimer's disease (AD) is characterized by the aggregation of amyloid-beta (Aβ) peptides and hyperphosphorylated tau protein. Thiazole and aminothiazole derivatives have been identified as multi-target agents capable of interfering with this pathogenic cascade.[24]
Studies have shown that certain substituted 2-aminothiazoles can provide strong protection against tau-induced neuronal toxicity in AD models, counteracting cell death at nanomolar concentrations.[12] Other derivatives act as potent inhibitors of cholinesterases (AChE and BuChE), enzymes responsible for breaking down the neurotransmitter acetylcholine.[24] Inhibiting these enzymes is a key therapeutic strategy to manage the cognitive symptoms of AD.
Activity in Prion Diseases
Prion diseases, such as Creutzfeldt-Jakob disease (CJD), are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPᶜ) into its infectious, aggregated form (PrPˢᶜ).[13][14]
High-throughput screening has identified the 2-aminothiazole scaffold as a potent inhibitor of PrPˢᶜ formation in infected neuronal cells.[14] While the exact molecular interaction is still under investigation, it is believed that these compounds do not simply disaggregate existing PrPˢᶜ but rather inhibit the conversion of PrPᶜ into new PrPˢᶜ, thus halting the progression of the disease at its source.[14] Chemical optimization of initial hits has led to compounds with excellent pharmacokinetic properties and high brain exposure, making them promising candidates for in vivo studies.[25]
Experimental Workflow: Screening for Anti-Prion Activity
Caption: Workflow for discovery and validation of anti-prion aminothiazoles.
Chapter 5: Anti-inflammatory Properties of Aminothiazoles
Chronic inflammation is an underlying factor in many diseases. Aminothiazole derivatives have been investigated for their anti-inflammatory effects, showing activity in various preclinical models.[1][2][11]
Overview of Anti-inflammatory Effects
Derivatives of 2-aminothiazole have been shown to significantly suppress edema formation in models of acute inflammation.[11] Some compounds have demonstrated anti-inflammatory activity comparable to standard drugs like ibuprofen and dexamethasone.[3]
Potential Mechanisms
The anti-inflammatory effects of these compounds can be attributed to several mechanisms. One key pathway involves the inhibition of pro-inflammatory cytokine production. For example, certain aminothiazole-based kinase inhibitors have been shown to reduce levels of TNF-α, a major mediator of inflammation, in acute murine models.[6][18] Other proposed mechanisms include the inhibition of enzymes like trypsin and chymotrypsin, which can be involved in the inflammatory process.[11]
Experimental Protocol: Carrageenin-Induced Paw Edema Model in Rats
This is a classic and reliable in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[3][11]
Principle: Subplantar injection of carrageenin, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Acclimatize them to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., Indomethacin or Ibuprofen), and test groups receiving different doses of the aminothiazole compound. Administer the compounds orally or intraperitoneally 1 hour before inducing inflammation.
-
Baseline Measurement: Before carrageenin injection, measure the initial volume of each rat's hind paw using a plethysmometer. This serves as the baseline (V₀).
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenin solution (in saline) into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after carrageenin injection, typically at 1, 2, 3, and 4 hours.
-
Data Analysis: The degree of edema is calculated as the increase in paw volume (Vₜ - V₀). The percentage of inhibition of edema for each group is calculated using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 A statistically significant reduction in paw volume in the treated groups compared to the vehicle control group indicates anti-inflammatory activity. The inclusion of a positive control validates that the model is responsive to known anti-inflammatory drugs.
Chapter 6: Conclusion and Future Perspectives
The 2-aminothiazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and ability to interact with a diverse range of biological targets have resulted in clinically successful drugs and a rich pipeline of promising therapeutic candidates. The broad applicability across oncology, infectious disease, neurology, and inflammation highlights its remarkable versatility.[1][2][3]
Future research will likely focus on developing next-generation aminothiazole derivatives with enhanced selectivity for their targets to minimize off-target effects and improve safety profiles. The application of computational chemistry and structure-based drug design will be instrumental in rationally designing compounds with optimized potency and drug-like properties. Furthermore, exploring novel therapeutic areas and unconventional biological targets will continue to expand the already impressive utility of this exceptional chemical scaffold.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 18. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]
- 24. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Initial Bioactivity Screening of Ethyl 5-aminothiazole-4-carboxylate
Foreword: The Logic of the Screen
In modern drug discovery, the path from a candidate molecule to a viable lead is a rigorous process of elimination. Our objective is not merely to test for activity but to build a comprehensive profile that allows for an early, data-driven "Go/No-Go" decision. This guide outlines a streamlined, multi-tiered strategy for the initial bioactivity screening of Ethyl 5-aminothiazole-4-carboxylate, a compound built on the privileged thiazole scaffold. Thiazole and its derivatives are known building blocks for agents with significant antineoplastic and antimicrobial potential.[1][2][3]
This document is structured to mirror a logical, field-proven workflow. We begin with a predictive in-silico assessment to establish a theoretical foundation and identify potential liabilities before committing wet-lab resources. We then transition to foundational in-vitro assays to empirically validate these predictions and quantify the molecule's biological effects. Each protocol is presented as a self-validating system, designed for reproducibility and clarity.
The causality behind this tiered approach is simple: fail fast, fail cheap. By integrating computational prediction with targeted, high-throughput experimental validation, we maximize the efficiency of our screening funnel, ensuring that only the most promising candidates advance.
Caption: High-level overview of the tiered screening strategy.
Part 1: In-Silico Profiling – The Predictive Foundation
Expertise & Experience: Before a single pipette is touched, we leverage computational tools to predict the molecule's pharmacokinetic and pharmacodynamic behavior. This is a critical step for risk mitigation. A molecule with potent activity is useless if it's metabolically unstable, toxic, or cannot reach its target. This pre-screening phase allows us to identify potential liabilities and build a hypothesis for the molecule's mechanism of action.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
The purpose of an ADMET profile is to evaluate the drug-likeness of a compound.[4] We can achieve a reliable preliminary assessment using established, freely available web servers that employ sophisticated machine learning models.[5][6][7]
Protocol: ADMET Profiling using a Web-Based Server (e.g., SwissADME, ADMETlab 2.0)
-
Obtain SMILES String: Convert the structure of this compound to its SMILES (Simplified Molecular Input Line Entry System) format: CCOC(=O)C1=C(SC=N1)N.
-
Navigate to Server: Access a reliable ADMET prediction tool such as ADMET-AI or SwissADME.[5][6]
-
Input Molecule: Paste the SMILES string into the input query box.
-
Execute Analysis: Run the prediction algorithm. The server will return a comprehensive report.
-
Analyze and Record Data: Focus on the key parameters outlined in Table 1. Pay close attention to any predicted violations of drug-likeness rules (e.g., Lipinski's Rule of Five) and any flags for potential toxicity (e.g., mutagenicity).[4]
Table 1: Key ADMET Parameters for Initial Screening
| Parameter Category | Key Metrics | Favorable Outcome | Rationale |
| Physicochemical | Molecular Weight (MW) | < 500 g/mol | Influences absorption and distribution. |
| LogP (Lipophilicity) | 1 - 3 | Balances aqueous solubility and membrane permeability. | |
| H-Bond Donors/Acceptors | Donors ≤ 5, Acceptors ≤ 10 | Affects solubility and binding. | |
| Pharmacokinetics | GI Absorption | High | Indicates potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | No (unless targeting CNS) | Prevents off-target effects in the central nervous system. | |
| CYP450 Inhibition (e.g., 2D6, 3A4) | No | Reduces the risk of drug-drug interactions. | |
| Toxicity | AMES Mutagenicity | Negative | A critical early indicator of potential carcinogenicity. |
| hERG Inhibition | No | Reduces the risk of drug-induced cardiac arrhythmias. |
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a molecule to a specific protein target.[8] Based on the known activities of related thiazole compounds, we will select representative targets from bacterial and human pathways to hypothesize potential antimicrobial and anticancer mechanisms.
Authoritative Grounding:
-
Antimicrobial Target: Bacterial DNA Gyrase (GyrB subunit) is a well-validated target for antibiotics. We will use a structure from Escherichia coli (e.g., PDB ID: 6RKS).[4][6][9]
-
Anticancer Target: The Epidermal Growth Factor Receptor (EGFR) kinase domain is a common target for cancer therapeutics. We will use a human EGFR structure (e.g., PDB ID: 1M17).[10][11] Human Topoisomerase II is another crucial anticancer target (e.g., PDB ID: 4FM9).[7][12]
Caption: Conceptual workflow for molecular docking analysis.
Protocol: Conceptual Docking Workflow
-
Protein Preparation: Download the target PDB file (e.g., 6RKS, 1M17) from the RCSB Protein Data Bank.[6][10] Using molecular visualization software (e.g., PyMOL, UCSF Chimera), prepare the protein by removing water molecules, existing ligands, and adding polar hydrogens.[13]
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a tool like Open Babel. Assign appropriate atomic charges.
-
Binding Site Definition: Identify the active site of the target protein (often where the co-crystallized ligand was located). Define a "grid box" around this site, which specifies the search space for the docking algorithm.
-
Docking Execution: Use a docking program like AutoDock Vina to systematically fit the ligand into the defined binding site, sampling numerous conformations and orientations.[13][14]
-
Results Analysis: The primary output is a binding affinity score (in kcal/mol), where a more negative value suggests a stronger interaction. Visualize the top-ranked "pose" to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.
Table 2: Interpreting Molecular Docking Results
| Binding Energy (kcal/mol) | Predicted Affinity | Interpretation & Next Step |
| > -5.0 | Weak / No Affinity | The compound is unlikely to bind to this target. Consider alternative targets. |
| -5.0 to -7.0 | Moderate Affinity | Potential binder. Worthy of in-vitro validation. |
| < -7.0 | Strong Affinity | Strong candidate for binding. Prioritize for in-vitro validation and further investigation. |
Part 2: In-Vitro Screening – Empirical Validation
Trustworthiness: The following protocols are foundational assays in microbiology and oncology. Their trustworthiness comes from their widespread adoption, clear endpoints, and the inclusion of mandatory controls (positive, negative, and vehicle) that validate the results of each experimental run.
Antimicrobial Activity Screening
The goal is to determine the Minimum Inhibitory Concentration (MIC) – the lowest concentration of the compound that prevents visible microbial growth.[15] The broth microdilution method is a cost-effective, high-throughput technique ideal for initial screening.[10]
Caption: Workflow for the broth microdilution MIC assay.
Protocol: Broth Microdilution for MIC Determination
-
Materials:
-
Test Compound (this compound)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Positive control antibiotic (e.g., Gentamicin)
-
DMSO (for dissolving the compound)
-
Spectrophotometer or plate reader
-
-
Step-by-Step Method:
-
Prepare Compound Stock: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Plate Setup: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock (diluted in broth to the highest desired starting concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a 2-fold serial dilution. Wells 11 (vehicle control) and 12 (growth control) receive no compound.
-
Prepare Inoculum: Grow bacterial cultures to the logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only (negative control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or by reading the optical density (OD) at 600 nm.
-
Table 3: Sample Data Presentation for MIC Assay
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | [Record Value] | [Record Value] |
| Gentamicin (Positive Control) | 0.5 | 1 |
| DMSO (Vehicle Control) | > 128 | > 128 |
Anticancer Cytotoxicity Screening
The MTT assay is a robust, colorimetric method for assessing a compound's effect on cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells.[12]
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol: MTT Assay for Cytotoxicity
-
Materials:
-
Test Compound
-
Human cancer cell line (e.g., HeLa - cervical, HT-29 - colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Positive control drug (e.g., Doxorubicin)
-
Microplate reader
-
-
Step-by-Step Method:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Table 4: Sample Data Presentation for MTT Assay
| Compound | Cell Line | IC₅₀ (µM) after 72h |
| This compound | HeLa | [Record Value] |
| HT-29 | [Record Value] | |
| Doxorubicin (Positive Control) | HeLa | 0.1 |
| HT-29 | 0.5 |
Part 3: Data Synthesis and Strategic Next Steps
The initial screening phase concludes with the synthesis of all collected data. A successful candidate would ideally exhibit a favorable in-silico ADMET profile, a strong predicted binding affinity to a relevant target, and quantifiable, dose-dependent activity in the in-vitro assays.
-
If In-Silico and In-Vitro Data Correlate: If, for example, the compound shows a strong docking score against DNA gyrase and has a low MIC against E. coli, this provides a strong hypothesis for its mechanism of action. The next logical step would be to perform enzymatic assays to confirm direct inhibition of DNA gyrase.
-
If Data is Contradictory: If a strong in-vitro effect is observed but docking scores are poor, it may suggest an alternative mechanism of action (e.g., membrane disruption for antimicrobial activity) that warrants further investigation.
-
If No Activity is Observed: If the compound is inactive in all assays despite favorable predictions, it may indicate issues with cell permeability or other factors not captured by the initial models. At this point, a decision must be made to either halt development or consider chemical modifications to improve its properties.
This initial screen provides the critical, foundational data needed to justify the allocation of further resources. It transforms a molecule of interest into a lead candidate with a defined preliminary profile, ready for more complex secondary screening and mechanism-of-action studies.
References
- 1. 6RKS: E. coli DNA Gyrase - DNA binding and cleavage domain in State 1 without TOPRIM insertion [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wwPDB: pdb_00007o4a [wwpdb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
Methodological & Application
Application Note: A Robust One-Pot Synthesis of Ethyl 5-Aminothiazole-4-carboxylate from Ethyl 3-Ethoxyacrylate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 5-aminothiazole-4-carboxylate, a crucial heterocyclic building block in medicinal chemistry and drug development. The protocol details a reliable and efficient one-pot procedure starting from the readily available precursor, ethyl 3-ethoxyacrylate. We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step protocol, and offer expert insights into process optimization and safety. This guide is designed for researchers in organic synthesis, medicinal chemistry, and process development, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Aminothiazole Scaffold
The 2-aminothiazole motif is a privileged structure in modern pharmacology, forming the core of numerous therapeutic agents.[1] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and anti-hypertensive properties.[1][2] Notably, derivatives of aminothiazole carboxylates are key intermediates in the synthesis of blockbuster drugs such as the anti-cancer agent Dasatinib.[3][4]
The synthesis described herein focuses on a specific, highly valuable isomer: this compound. The strategic placement of the amino and carboxylate groups at the C5 and C4 positions, respectively, offers unique opportunities for further functionalization in drug discovery programs. This application note presents a Hantzsch-type thiazole synthesis, a classic and dependable method for constructing the thiazole ring. The process involves an initial electrophilic α-bromination of ethyl 3-ethoxyacrylate, followed by a condensation reaction with thiourea in a one-pot sequence, which is both time-efficient and high-yielding.
Reaction Principle and Mechanism
The conversion of ethyl 3-ethoxyacrylate to this compound proceeds via a two-stage mechanism within a single reaction vessel.
Stage 1: Electrophilic α-Bromination of Ethyl 3-Ethoxyacrylate
The reaction commences with the electrophilic addition of bromine to the electron-rich double bond of ethyl 3-ethoxyacrylate. The starting material is an activated alkene, making it susceptible to attack by an electrophile. In this protocol, N-Bromosuccinimide (NBS) is employed as a safe and convenient source of electrophilic bromine. The reaction proceeds through a cyclic bromonium ion intermediate.[5][6] The subsequent opening of this three-membered ring by a bromide ion (or another nucleophile) would typically lead to a vicinal dihalide. However, in this specific substrate, the reaction results in the formation of ethyl 2-bromo-3-ethoxyacrylate, the key α-halocarbonyl intermediate required for the subsequent cyclization.
Stage 2: Hantzsch Thiazole Synthesis
This is the core ring-forming step. The α-bromo intermediate reacts with thiourea. The mechanism unfolds as follows:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the carbon atom bearing the bromine, displacing the bromide ion.
-
Cyclization: One of the amino groups of the resulting S-alkylated thiourea intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group.
-
Dehydration & Tautomerization: The tetrahedral intermediate formed then undergoes dehydration and subsequent tautomerization to yield the stable, aromatic 2-aminothiazole ring system.
This one-pot approach, where the bromination and cyclization occur sequentially without isolation of the intermediate, enhances the overall efficiency and yield of the synthesis.[4]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis. All operations involving volatile or hazardous chemicals must be performed inside a certified chemical fume hood.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity |
| Ethyl 3-ethoxyacrylate | 1001-26-9 | 144.17 | ≥96% |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | ≥98% |
| Thiourea | 62-56-6 | 76.12 | ≥99% |
| Dioxane / Water (1:1 v/v) | - | - | Reagent Grade |
| Ammonia Solution | 1336-21-6 | 35.05 (as NH₄OH) | 28-30% |
Reagent Quantities (for a 0.1 mol scale)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| Ethyl 3-ethoxyacrylate | 144.17 | 14.4 | 0.1 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 19.6 | 0.11 | 1.1 |
| Thiourea | 76.12 | 7.6 | 0.1 | 1.0 |
| Dioxane/Water (1:1) | - | 100 mL | - | - |
| Ammonia Solution | - | ~20 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol).
-
Solvent Addition: Add the 1:1 dioxane/water solvent mixture (100 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Bromination: Slowly add N-bromosuccinimide (19.6 g, 0.11 mol) portion-wise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed -5 °C.
-
Stirring: After the complete addition of NBS, allow the reaction mixture to stir at room temperature for 1 hour. The solution may turn a pale yellow or orange color.
-
Thiourea Addition: Add thiourea (7.6 g, 0.1 mol) to the reaction mixture in one portion.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Basification: Upon completion, cool the solution to room temperature. Carefully add ammonia solution (~20 mL) until the pH is basic (pH 9-10). A brown or yellow solid will precipitate.
-
Precipitation and Filtration: Stir the resulting paste at room temperature for 15 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts and impurities. Dry the product under vacuum at 50 °C to a constant weight.
Characterization
-
Yield: A typical yield for this reaction is 12.1 g, which corresponds to 70%.[3]
-
Appearance: Pale yellow to off-white powder.[7]
-
Melting Point: 178–179 °C.[1]
-
Spectroscopic Data: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with literature data.[1][7]
Safety Precautions and Waste Disposal
4.1. Hazard Analysis
-
N-Bromosuccinimide (NBS): Corrosive and a strong oxidizer. Causes severe skin burns and eye damage. Handle with extreme care.
-
Bromine (Alternative): If liquid bromine is used instead of NBS, extreme caution is required. Bromine is highly toxic, corrosive, and volatile.[8][9] Work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including fluorinated rubber gloves and a face shield.[8][10] A sodium thiosulfate or sodium carbonate solution should be kept nearby for quenching spills.[10][11]
-
Thiourea: A suspected carcinogen and teratogen. Avoid inhalation of dust and contact with skin and eyes.
-
Dioxane: A flammable liquid and potential carcinogen. It can form explosive peroxides upon storage.
-
Ammonia: Corrosive and causes severe respiratory irritation. Handle in a well-ventilated area.
4.2. Personal Protective Equipment (PPE) Standard PPE, including a lab coat, safety goggles, and nitrile gloves, must be worn at all times. When handling NBS or concentrated ammonia, enhanced protection such as a face shield and heavy-duty gloves is recommended.
4.3. Waste Disposal All organic waste, including the filtrate and solvent washes, should be collected in a designated halogenated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Workflow and Mechanism Diagrams
The following diagrams, generated using DOT language, illustrate the experimental workflow and the chemical reaction mechanism.
Caption: Experimental workflow for the one-pot synthesis.
Caption: Simplified reaction mechanism pathway.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete bromination due to temperature being too high. | Maintain the temperature strictly at or below -5 °C during NBS addition. |
| Degradation of reagents. | Use fresh, high-purity NBS and ensure thiourea is dry. | |
| Incorrect pH during work-up. | Ensure pH is sufficiently basic (9-10) to precipitate the free amine product. | |
| Impure Product | Incomplete reaction. | Monitor reaction by TLC to ensure full consumption of starting material. |
| Insufficient washing. | Wash the final product thoroughly with cold water to remove succinimide and salts. | |
| Side reactions from overheating. | Do not exceed the recommended reaction temperature of 80 °C. | |
| Dark-colored Product | Presence of bromine impurities or side-products. | Consider recrystallization from ethanol or an ethanol/water mixture for further purification. |
Conclusion
The protocol described provides an efficient, reliable, and scalable method for the synthesis of this compound. By employing a one-pot procedure, this synthesis minimizes handling and purification steps, making it an attractive route for both academic research and industrial applications. The resulting aminothiazole is a versatile intermediate, primed for elaboration into a diverse array of biologically active molecules. Adherence to the detailed procedural and safety guidelines will ensure a successful and safe execution of this valuable chemical transformation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. carlroth.com [carlroth.com]
- 10. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 11. science.cleapss.org.uk [science.cleapss.org.uk]
Application Note: A Robust One-Pot Synthesis for Ethyl 5-Aminothiazole-4-Carboxylate Derivatives
Abstract
The 5-aminothiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for synthesizing a wide array of biologically active compounds, including purine isosteres, antivirals, and kinase inhibitors. Traditional multi-step syntheses of these derivatives are often hampered by low overall yields, tedious work-ups, and the use of hazardous intermediates.[1][2] This application note presents a detailed, field-proven protocol for a one-pot synthesis of Ethyl 5-aminothiazole-4-carboxylate derivatives. By leveraging a multicomponent reaction strategy, this method offers significant advantages in terms of operational simplicity, efficiency, and atom economy, making it highly suitable for both academic research and industrial drug development.
Principle and Mechanistic Insight
The synthesis of the thiazole ring system has been extensively studied, with classic methods like the Hantzsch synthesis being a cornerstone.[3][4] However, for the specific construction of the 5-aminothiazole-4-carboxylate core, a one-pot multicomponent approach is particularly effective. The protocol detailed herein is a variation of a Thorpe-Ziegler type reaction, which involves the intramolecular cyclization of a dinitrile or a cyano-functionalized intermediate.
The overall transformation involves the reaction of an ethyl cyanoacetate derivative with a source of the C2 carbon and the ring nitrogen and sulfur atoms in a single reaction vessel. A highly effective method involves the reaction of an activated cyanoacetate precursor with a sulfur source, which cyclizes to form the desired thiazole ring.[5]
The plausible mechanism proceeds through several key steps:
-
Formation of an Activated Intermediate: The starting material, ethyl 2-cyanoacetate, is first converted into a more reactive intermediate. In the featured protocol for a 2-mercapto derivative, this involves the formation of ethyl 2-oximino-2-cyanoacetate, which is then trapped by triethyl orthoformate.
-
Sulfur Nucleophile Addition: A sulfur source, such as hydrogen sulfide, acts as a nucleophile, adding to the activated intermediate.
-
Intramolecular Cyclization: The crucial ring-forming step occurs via an intramolecular condensation, where the nitrogen atom attacks the cyano group, leading to the formation of the five-membered thiazole ring.
-
Aromatization: The cyclic intermediate undergoes tautomerization to yield the stable, aromatic this compound product.
This one-pot approach is powerful because it avoids the isolation of potentially unstable intermediates and significantly reduces reaction time and resource consumption.
Figure 1: Plausible mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate, a representative derivative of the target scaffold, adapted from established literature.[5]
Materials and Equipment
-
Reagents: Ethyl 2-cyanoacetate, Sodium nitrite, Acetic acid, Triethyl orthoformate, Pyridine, Hydrogen sulfide gas (or a suitable source like NaHS). All reagents should be of analytical grade or higher.
-
Solvents: Ethanol, Diethyl ether.
-
Equipment: Three-neck round-bottom flask (250 mL), magnetic stirrer with heating mantle, condenser, dropping funnel, gas inlet tube, thermometer, Buchner funnel, and standard laboratory glassware.
Reagent Stoichiometry
| Compound | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| Ethyl 2-cyanoacetate | C₅H₇NO₂ | 113.11 | 0.10 | 1.0 | 11.31 g |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.11 | 1.1 | 7.59 g |
| Acetic Acid | C₂H₄O₂ | 60.05 | - | - | ~20 mL |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 0.12 | 1.2 | 17.78 g (20 mL) |
| Pyridine | C₅H₅N | 79.10 | - | Solvent | 100 mL |
| Hydrogen Sulfide | H₂S | 34.08 | Excess | - | Gas flow |
Step-by-Step Synthesis Procedure
Figure 2: Experimental workflow for the one-pot synthesis.
-
Preparation of Ethyl 2-oximino-2-cyanoacetate (In Situ):
-
In a 250 mL beaker, dissolve ethyl 2-cyanoacetate (11.31 g, 0.10 mol) in a mixture of acetic acid (10 mL) and water (10 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Separately, dissolve sodium nitrite (7.59 g, 0.11 mol) in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the stirred cyanoacetate solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the resulting slurry for an additional hour in the ice bath. The formed ethyl 2-oximino-2-cyanoacetate is used directly.
-
-
One-Pot Thiazole Formation:
-
Filter the crude ethyl 2-oximino-2-cyanoacetate and wash with cold water. Do not dry completely.
-
In a 250 mL three-neck flask equipped with a stirrer, condenser, and gas inlet, add pyridine (100 mL), the moist oximino intermediate, and triethyl orthoformate (20 mL, 0.12 mol).
-
Heat the mixture to 40-50 °C with stirring.
-
Once the temperature is stable, begin bubbling a gentle stream of hydrogen sulfide (H₂S) gas through the reaction mixture. (CAUTION: H₂S is highly toxic. This step MUST be performed in a well-ventilated fume hood).
-
Continue the H₂S addition for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane.
-
Upon completion, stop the H₂S flow and allow the mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture slowly into 500 mL of ice-water with vigorous stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove residual pyridine.
-
Purify the crude product by recrystallization from hot ethanol to yield Ethyl 5-amino-2-mercaptothiazole-4-carboxylate as a crystalline solid. Expected yield: 65-75%.
-
Technical Insights and Troubleshooting
-
Causality of Reagent Choices:
-
Pyridine: Acts as both a solvent and a base. Its basicity facilitates the deprotonation steps and catalyzes the condensation and cyclization reactions.
-
Triethyl Orthoformate: Serves as a dehydrating agent and an activator for the intermediate, preventing unwanted side reactions.[5]
-
Oximino Intermediate: Using the oximino derivative of cyanoacetate is key. The subsequent reduction of the oximino group to an imino group in situ is instrumental for the cyclization to proceed correctly to form the 5-amino product.[5]
-
-
Process Optimization:
-
Temperature Control: Maintaining the temperature at 40-50 °C during H₂S addition is critical. Higher temperatures can lead to decomposition and the formation of tar-like byproducts, while lower temperatures may result in a sluggish or incomplete reaction.
-
Alternative Sulfur Sources: For syntheses avoiding the use of H₂S gas, sodium hydrosulfide (NaHS) or Lawesson's reagent can be explored, although reaction conditions may require re-optimization.
-
-
Troubleshooting Guide:
-
Low Yield:
-
Cause: Incomplete formation of the oximino intermediate or insufficient H₂S addition.
-
Solution: Ensure the diazotization is complete before proceeding. Extend the H₂S bubbling time and confirm a steady, gentle flow.
-
-
Dark/Tarry Product:
-
Cause: Reaction temperature was too high.
-
Solution: Adhere strictly to the 40-50 °C range. Ensure efficient stirring to prevent localized overheating.
-
-
Product Fails to Precipitate:
-
Cause: The aqueous solution may be too acidic, or the product concentration is too low.
-
Solution: Ensure the reaction mixture is poured into a sufficiently large volume of ice-water. If necessary, neutralize the solution carefully with a dilute base like sodium bicarbonate to induce precipitation.
-
-
Safety Precautions
-
Hydrogen Sulfide (H₂S): Extremely toxic, flammable gas with a "rotten egg" odor. Olfactory fatigue occurs quickly, making odor an unreliable indicator of concentration. All operations involving H₂S must be conducted in a certified chemical fume hood. A personal H₂S monitor is recommended.
-
Pyridine: Flammable liquid with a harmful vapor. Avoid inhalation and skin contact.
-
Cyanide-Containing Reagents: Ethyl cyanoacetate and its derivatives are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
Application Notes & Protocols: Ethyl 5-Aminothiazole-4-carboxylate as a Privileged Scaffold for Kinase Inhibitor Design
Abstract
The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Among its derivatives, Ethyl 5-aminothiazole-4-carboxylate stands out as a versatile and strategically vital building block for the synthesis of potent and selective kinase inhibitors. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this scaffold. We will delve into the rationale behind its selection, detailed synthetic protocols for its preparation and derivatization, structure-activity relationship (SAR) insights, and its application in the development of inhibitors for key oncogenic kinases such as Src, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).
The Strategic Advantage of the 2-Aminothiazole Scaffold
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[1] The 2-aminothiazole scaffold has proven to be an exceptional template for the design of ATP-competitive kinase inhibitors.[4][5]
The key to its success lies in its ability to form a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP.[6] This interaction, involving the endocyclic thiazole nitrogen and the exocyclic amino group, anchors the inhibitor in the active site, providing a solid foundation for achieving high potency. The this compound scaffold offers three key points for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: Key diversification points of the this compound scaffold.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the core building block is paramount. The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring.[2][7][8] A robust one-pot protocol for a similar, widely used building block, ethyl 2-amino-4-methylthiazole-5-carboxylate, provides a strong template for the synthesis of the title compound.[9]
Protocol 2.1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a literature procedure and serves as an excellent starting point for optimization.[9]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in a 1:1 mixture of water and THF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.2 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Add thiourea (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80°C and reflux for 2 hours.
-
Cool the reaction to room temperature. A precipitate should form.
-
Filter the crude product and wash the filter cake thoroughly with water.
-
Recrystallize the crude solid from ethyl acetate to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a white to off-white solid.
Characterization Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate: [9]
-
Melting Point: 178-179°C
-
1H NMR (400 MHz, CDCl3): δ 7.69 (s, 2H, NH2), 4.13 (q, J = 7.0 Hz, 2H, OCH2CH3), 2.36 (s, 3H, CH3), 1.19 (t, J = 7.0 Hz, 3H, OCH2CH3).
-
13C NMR (100 MHz, CDCl3): δ 170.21, 161.95, 159.34, 107.34, 59.72, 17.12, 14.32.
-
MS (ESI): m/z 187 [M+H]+.
Derivatization of the Scaffold: Building Kinase Inhibitors
The 2-amino group of the thiazole is the primary handle for elaboration into more complex kinase inhibitors. Two common and highly effective strategies are acylation to form amides and reaction with isocyanates to form ureas.
Protocol 3.1: Acylation of the 2-Amino Group
This protocol describes a general procedure for the acylation of the 2-amino group with an acyl chloride. This is a key step in the synthesis of many kinase inhibitors, including Dasatinib.[10]
Materials:
-
This compound derivative
-
Acyl chloride (e.g., 2-chloro-6-methylbenzoyl chloride)
-
Anhydrous aprotic solvent (e.g., THF, Dichloromethane)
-
Base (e.g., Pyridine, Triethylamine)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in the anhydrous solvent.
-
Add the base (1.5 eq) and cool the mixture to 0°C.
-
Slowly add the acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3.2: Urea Formation via Reaction with Isocyanate
Urea linkages are common in kinase inhibitors, often contributing to key hydrogen bonding interactions.[11]
Materials:
-
This compound derivative
-
Isocyanate (e.g., a substituted phenyl isocyanate)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in the anhydrous solvent.
-
Add the isocyanate (1.1 eq) to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC). The reaction is often complete within a few hours.
-
If a precipitate forms, filter the product and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
References
- 1. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dasatinib Utilizing Ethyl 5-aminothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor, with a particular focus on a synthetic route commencing with Ethyl 5-aminothiazole-4-carboxylate. Dasatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] The synthetic pathway detailed herein is a well-established method, offering a practical and scalable approach for laboratory and potential pilot-plant production. These application notes are designed to furnish researchers and drug development professionals with not only detailed, step-by-step protocols but also the underlying chemical principles and rationale that govern each stage of the synthesis. By understanding the "why" behind the "how," scientists can better troubleshoot, optimize, and adapt these procedures to their specific needs. The protocols are presented with an emphasis on safety, efficiency, and purity of the final active pharmaceutical ingredient (API).
Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[2] In the context of Dasatinib, this heterocyclic system serves as a crucial pharmacophore, enabling the molecule to effectively bind to the ATP-binding site of target kinases.[3] The synthesis of Dasatinib, therefore, hinges on the strategic construction and functionalization of this key building block. One of the most efficient and widely employed strategies begins with this compound, a commercially available and versatile starting material. This guide will elucidate the transformation of this compound through a multi-step synthesis to yield Dasatinib of high purity.
Synthetic Strategy Overview
The synthesis of Dasatinib from this compound can be conceptually divided into three main stages:
-
Formation of the Thiazole Carboxamide Core: This initial phase involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation with the sterically hindered 2-chloro-6-methylaniline.
-
Assembly of the Pyrimidine-Thiazole Linkage: The second stage establishes the critical linkage between the 2-aminothiazole core and the 2-methyl-4-chloropyrimidine ring through a nucleophilic aromatic substitution (SNAr) reaction.
-
Introduction of the Solubilizing Side-Chain: The final step involves the displacement of the remaining chlorine atom on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine, a moiety that significantly enhances the aqueous solubility and bioavailability of the drug.
Caption: Overall synthetic workflow from the starting material to Dasatinib.
Part 1: Formation of the Thiazole Carboxamide Core
Step 1.1: Hydrolysis of this compound
Rationale: The ethyl ester of the starting material is unreactive towards direct amidation with anilines. Therefore, the first step is a saponification reaction to generate the corresponding carboxylate salt, which is subsequently protonated to yield the free carboxylic acid. This activates the C5 position for the subsequent amide bond formation. Alkaline hydrolysis is a standard and efficient method for this transformation.
Protocol:
-
To a solution of sodium hydroxide (1.2 equivalents) in a mixture of ethanol and water (3:1 v/v), add this compound (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then further to 0-5 °C in an ice bath.
-
Acidify the mixture to a pH of approximately 3-4 by the slow, dropwise addition of 2N hydrochloric acid. A precipitate will form.
-
Stir the suspension at 0-5 °C for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product under vacuum to yield 5-aminothiazole-4-carboxylic acid.
| Parameter | Value | Reference |
| Solvent | Ethanol/Water | [4] |
| Base | Sodium Hydroxide | [4] |
| Temperature | 80-90 °C | [4] |
| Reaction Time | 2-4 hours | [4] |
| Typical Yield | >90% | [4] |
Step 1.2: Amide Coupling with 2-chloro-6-methylaniline
Rationale: The formation of the amide bond between the sterically hindered 2-chloro-6-methylaniline and the thiazole carboxylic acid requires an activating agent. A common and effective method involves the use of methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.[4] Methanesulfonyl chloride reacts with the carboxylic acid to form a mixed anhydride, which is a highly reactive intermediate that is readily attacked by the aniline nucleophile. Pyridine acts as both a base to neutralize the HCl generated and as a nucleophilic catalyst.
Caption: Simplified mechanism of amide bond formation using MsCl.
Protocol:
-
Suspend 5-aminothiazole-4-carboxylic acid (1.0 equivalent) in pyridine at 0-5 °C under a nitrogen atmosphere.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours.
-
Add 2-chloro-6-methylaniline (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C, monitoring by TLC until the reaction is complete (typically 4-6 hours).
-
Cool the reaction mixture and quench by pouring it into ice-water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
| Parameter | Value | Reference |
| Activating Agent | Methanesulfonyl Chloride | [4] |
| Solvent/Base | Pyridine | [4] |
| Temperature | 60-70 °C | [4] |
| Reaction Time | 4-6 hours | [4] |
| Typical Yield | 80-90% | [4] |
Part 2: Assembly of the Pyrimidine-Thiazole Linkage
Step 2.1: Nucleophilic Aromatic Substitution (SNAr)
Rationale: This key step involves the coupling of the 2-amino group of the thiazole carboxamide with 4,6-dichloro-2-methylpyrimidine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5] The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chlorine-bearing carbons towards nucleophilic attack. A strong base, such as sodium hydride or potassium tert-butoxide, is required to deprotonate the 2-amino group of the thiazole, generating a potent nucleophile that attacks the C4 position of the dichloropyrimidine. The C4 position is generally more reactive than the C2 position in such systems.[6]
Protocol:
-
To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0-5 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0-5 °C for 30 minutes to allow for complete deprotonation.
-
Add a solution of 4,6-dichloro-2-methylpyrimidine (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0-5 °C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, can be purified by trituration with a suitable solvent like diethyl ether or by column chromatography.
| Parameter | Value | Reference |
| Solvent | Tetrahydrofuran (THF) | [7] |
| Base | Sodium Hydride (NaH) | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Reaction Time | 12-16 hours | [7] |
| Typical Yield | 60-70% | [7] |
Part 3: Introduction of the Solubilizing Side-Chain
Step 3.1: Final Coupling with 1-(2-hydroxyethyl)piperazine
Rationale: The final step in the synthesis of Dasatinib is another SNAr reaction. The intermediate from the previous step is reacted with 1-(2-hydroxyethyl)piperazine. The secondary amine of the piperazine acts as the nucleophile, displacing the remaining chlorine atom on the pyrimidine ring. This reaction is typically carried out at elevated temperatures in a polar aprotic solvent like N,N-dimethylformamide (DMF) or in the presence of a base such as diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. In some protocols, a phase transfer catalyst is used to enhance the reaction rate.[8]
Caption: The final coupling reaction to yield Dasatinib.
Protocol:
-
In a reaction vessel, combine N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1.0 equivalent), 1-(2-hydroxyethyl)piperazine (1.5 equivalents), and diisopropylethylamine (DIPEA) (2.0 equivalents) in 1,4-dioxane.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude Dasatinib can be purified by column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a monohydrate.[1]
| Parameter | Value | Reference |
| Solvent | 1,4-Dioxane | [7] |
| Base | Diisopropylethylamine (DIPEA) | [7] |
| Temperature | 100-110 °C | [7] |
| Reaction Time | 12-24 hours | [7] |
| Typical Yield | ~90% | [7] |
Alternative Synthetic Approaches
While the route starting from this compound is robust, it is important for researchers to be aware of alternative synthetic strategies. These can offer advantages in terms of cost of starting materials, overall yield, or ease of purification. One notable alternative involves the initial coupling of 2-chlorothiazole with 2-chloro-6-methylphenyl isocyanate.[7] Another approach builds the thiazole ring from β-ethoxyacrylamide precursors.[9] A review of the literature reveals several patented and published routes, each with its own merits and challenges.[10]
Conclusion
The synthesis of Dasatinib from this compound represents a well-trodden and reliable path for obtaining this vital anticancer agent. The protocols and rationale provided in these application notes are intended to empower researchers with the knowledge to confidently execute this synthesis. By understanding the underlying chemical principles of each transformation, from ester hydrolysis to the final nucleophilic aromatic substitution, scientists can effectively optimize reaction conditions, troubleshoot potential issues, and adapt the synthesis to their specific laboratory or developmental needs. The successful synthesis of Dasatinib is a testament to the power of modern organic chemistry in addressing critical challenges in human health.
References
- 1. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. vixra.org [vixra.org]
- 8. US9145406B2 - Process for preparing dasatinib monohydrate - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. patents.justia.com [patents.justia.com]
Application of Ethyl 5-aminothiazole-4-carboxylate in cancer drug discovery
An Application Guide to Ethyl 5-Aminothiazole-4-Carboxylate in Oncology Drug Discovery
Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology
The thiazole ring is a prominent heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties, including the ability of its nitrogen and sulfur atoms to act as hydrogen bond acceptors and donors, make it an ideal core for designing molecules that interact with a wide range of biological targets.[1] In oncology, several FDA-approved drugs, such as the kinase inhibitor Dasatinib, feature a thiazole core, underscoring its therapeutic relevance.[1][2]
Within this class, aminothiazole carboxylate esters, such as this compound and its more commonly utilized isomers (e.g., ethyl 2-aminothiazole-4-carboxylate and ethyl 2-aminothiazole-5-carboxylate), serve as exceptionally versatile chemical intermediates.[3][4] These synthons provide strategically positioned functional "handles"—the amino group and the ethyl ester—that allow medicinal chemists to systematically build diverse libraries of compounds through various chemical modifications.[5] This guide will explore the application of this scaffold, focusing on its derivatization to target critical cancer signaling pathways and providing detailed protocols for the preclinical evaluation of these novel chemical entities.
PART 1: A Versatile Scaffold for Medicinal Chemistry
The power of the ethyl aminothiazole carboxylate core lies in its utility as a foundational building block for combinatorial chemistry and lead optimization. The primary amino group is a potent nucleophile, readily participating in reactions like acylation, sulfonylation, and the formation of ureas, thioureas, and Schiff bases.[5][6] Concurrently, the ethyl ester at the adjacent position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced or otherwise modified. This dual functionality allows for the exploration of vast chemical space around a central, biologically active core.
The synthesis of the thiazole core itself is often achieved via the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[7] By varying these starting materials, chemists can introduce diversity at multiple positions on the thiazole ring from the outset.
Caption: Synthetic strategy using the aminothiazole scaffold.
PART 2: Targeting Key Oncogenic Pathways
Derivatives of the ethyl aminothiazole carboxylate scaffold have been successfully designed to inhibit a variety of cancer-related targets. The rationale behind these designs often involves mimicking the binding mode of ATP or other endogenous ligands within enzyme active sites.
Kinase Inhibition
Protein kinases are master regulators of cellular signaling and are frequently dysregulated in cancer, making them prime therapeutic targets.[8] The thiazole scaffold is a key component of many kinase inhibitors.
Mechanism Insight: PI3K/mTOR Pathway Inhibition The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Novel thiazole derivatives have been synthesized as potent dual inhibitors of PI3Kα and mTOR.[9] In these designs, the thiazole ring often acts as a hinge-binding motif, forming key hydrogen bonds in the ATP-binding pocket of the kinases, while appended functionalities explore adjacent hydrophobic regions to enhance potency and selectivity.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Induction of Apoptosis
A primary goal of cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Several thiazole derivatives have demonstrated potent pro-apoptotic activity.[10][11]
Mechanism Insight: Bcl-2 Family Modulation The Bcl-2 family of proteins are key regulators of apoptosis. Anti-apoptotic members (like Bcl-2 itself) prevent cell death, while pro-apoptotic members (like Bax and Bak) promote it. Studies have suggested that certain thiazole compounds exert their anticancer effects by modulating the activity of these proteins, leading to the activation of the caspase cascade and subsequent cell death.[10]
Caption: A putative pathway for thiazole-induced apoptosis.
PART 3: Experimental Workflows and Protocols
Evaluating a novel compound derived from this compound requires a systematic, multi-step approach. The workflow begins with broad cytotoxicity screening, followed by target-specific biochemical assays and mechanistic cell-based assays.
Caption: Experimental workflow for anticancer compound evaluation.
Protocol 1: Cell Viability Assessment via MTT Assay
Causality: This is the foundational screening assay to determine a compound's general cytotoxic or cytostatic effect on cancer cells. It measures the metabolic activity of a cell population, which is proportional to the number of viable cells. The results (IC50 values) are crucial for selecting promising compounds and determining appropriate concentrations for subsequent mechanistic assays.[11][12]
Materials:
-
Synthesized thiazole derivative (10 mM stock in DMSO)
-
Target cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon)[10][11]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
DMSO (cell culture grade)
-
Multichannel pipette and microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Preparation & Treatment: Prepare serial dilutions of the thiazole compound in complete medium. A common starting range is 0.01 µM to 100 µM.[13] Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[11][12]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.[12]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
Causality: If a compound is hypothesized to be a kinase inhibitor, a biochemical assay is essential to confirm direct target engagement. This cell-free assay measures the compound's ability to inhibit a purified kinase enzyme, separating its direct enzymatic effect from complex cellular responses. This is critical for confirming the mechanism of action and for structure-activity relationship (SAR) studies.[14][15]
Materials:
-
Purified recombinant target kinase (e.g., PI3Kα)
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near the Kₘ for the kinase)
-
Synthesized thiazole inhibitor
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 2X solutions of the kinase, substrate, and ATP in kinase buffer. Prepare serial dilutions of the thiazole inhibitor; a typical starting range is 0.1 nM to 10 µM.[14]
-
Pre-incubation: In a 384-well plate, add 2.5 µL of the 2X inhibitor solution. Add 2.5 µL of the 2X kinase/substrate mix. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[16]
-
Kinase Reaction Initiation: Add 5 µL of the 2X ATP solution to each well to start the reaction. Incubate for the optimized reaction time (e.g., 30-60 minutes) at the kinase's optimal temperature.
-
First Detection Step (Stop Reaction & Deplete ATP): Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step (Convert ADP to ATP & Generate Light): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the luminescent signal against the inhibitor concentration. The IC50 value is calculated using a suitable dose-response curve fit. A lower signal indicates greater inhibition.[14]
Protocol 3: Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining
Causality: Following the observation of reduced cell viability, this assay determines whether the cause of death is apoptosis. In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is detected by fluorescently labeled Annexin V. In late apoptosis or necrosis, the membrane loses integrity, allowing the DNA-intercalating dye PI to enter. This distinction is crucial, as apoptosis is generally the preferred mechanism of cell death for an anticancer drug.[11][12]
Materials:
-
Target cancer cells
-
Thiazole compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the thiazole derivative at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.[12]
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the cells from the medium.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition & Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
PART 4: Data Presentation
Summarizing quantitative data in a structured format is essential for comparing the efficacy of different derivatives.
Table 1: In Vitro Cytotoxicity of Representative Thiazole Derivatives Against Cancer Cell Lines.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative 3b | Panel of 60 Cell Lines | (GI50 MG-MID) 38.3 | [17] |
| Derivative 3b (PI3Kα) | (Biochemical Assay) | 0.086 | [9] |
| Derivative 3e (mTOR) | (Biochemical Assay) | 0.221 | [9] |
| Derivative 4c | HCT-116 (Colon) | 3.80 | [10] |
| Derivative 4d | HCT-116 (Colon) | 3.65 | [10] |
| Derivative 8c | HCT-116 (Colon) | 3.16 | [10] |
| Derivative 4c | MCF-7 (Breast) | 2.57 | [11] |
| Derivative 4c | HepG2 (Liver) | 7.26 | [11] |
| Derivative 8j | HepG2 (Liver) | 7.90 | [18] |
| Derivative 8m | SiHa (Cervical) | 1.65 | [18] |
| Derivative 5d | HepG2 (Liver) | 0.3 | [7] |
| Derivative 5e | HepG2 (Liver) | 0.4 |[7] |
Note: The specific structures of the compounds are detailed in the cited references.
Conclusion and Future Perspectives
This compound and its related isomers are undeniably powerful and versatile scaffolds in the field of anticancer drug discovery. Their synthetic tractability allows for the creation of large, diverse chemical libraries tailored to interact with specific biological targets. As demonstrated, derivatives of this core structure have shown significant promise in inhibiting key oncogenic pathways, such as kinase signaling cascades, and in inducing programmed cell death. The protocols detailed herein provide a robust framework for the systematic evaluation of these novel compounds, from initial screening to mechanistic validation. Future research will likely focus on leveraging this scaffold to develop inhibitors with greater selectivity to minimize off-target effects, to overcome drug resistance mechanisms, and to explore novel, untargeted cancer vulnerabilities.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]
- 5. daneshyari.com [daneshyari.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Protocol for N-Boc protection of Ethyl 2-aminothiazole-5-carboxylate
An Application Note and Protocol for the N-Boc Protection of Ethyl 2-aminothiazole-5-carboxylate
Authored by a Senior Application Scientist
This document provides a detailed protocol and technical guide for the N-tert-butoxycarbonyl (Boc) protection of Ethyl 2-aminothiazole-5-carboxylate. This procedure is a cornerstone in synthetic organic chemistry, particularly for the development of pharmaceutical agents where the thiazole moiety is a common scaffold.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for each choice, ensuring reproducibility and scalability.
The protection of amine functional groups is a critical strategy in multi-step synthesis to prevent unwanted side reactions.[3] The Boc group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its straightforward removal under mild acidic conditions.[4][5][6] Ethyl 2-aminothiazole-5-carboxylate is a versatile building block, and its effective protection is often the first crucial step in the synthesis of more complex bioactive molecules.[7] This guide presents a robust and field-proven method for this transformation.
Reaction Mechanism and Scientific Rationale
The N-Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate (Boc₂O).[8] The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.[5][9]
The Role of Base and Catalyst: While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is common practice to neutralize the proton released from the amine, driving the reaction to completion.[10]
For less nucleophilic amines, such as the 2-amino group on the electron-deficient thiazole ring, the reaction can be sluggish. To accelerate the transformation, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is employed.[11][12] DMAP functions as a superior acylation catalyst by first reacting with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate.[13][14] This intermediate is significantly more electrophilic than Boc₂O itself, readily reacting with the amine nucleophile to yield the desired N-Boc product and regenerate the DMAP catalyst.[13][14] This catalytic cycle dramatically increases the rate of reaction. However, it is crucial to use only a catalytic amount, as excess DMAP can promote side reactions.[13][15]
The overall reaction results in the formation of the N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts.[9]
Materials and Equipment
Reagents
| Reagent | CAS No. | Formula | Molar Mass ( g/mol ) | Recommended Purity |
| Ethyl 2-aminothiazole-5-carboxylate | 32955-21-8 | C₆H₈N₂O₂S | 172.21 | >98% |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | >97% |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | >99%, Anhydrous |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | C₇H₁₀N₂ | 122.17 | >99% |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh |
Equipment
-
Round-bottom flasks and appropriate glassware
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass funnel and filter paper
-
Separatory funnel
-
Glass chromatography column
-
Standard laboratory personal protective equipment (PPE): safety glasses, lab coat, gloves
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[10]
Reaction Workflow Diagram
Caption: Experimental workflow for N-Boc protection.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-aminothiazole-5-carboxylate (5.0 g, 29.0 mmol, 1.0 equiv.).
-
Dissolve the starting material in 30 mL of anhydrous 1,4-dioxane. Stir until all solid has dissolved.
-
To the resulting solution, add triethylamine (4.9 mL, 34.8 mmol, 1.2 equiv.).
-
Reagent Addition: In a single portion, add di-tert-butyl dicarbonate (Boc₂O) (7.0 g, 31.9 mmol, 1.1 equiv.).
-
Finally, add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.35 g, 2.9 mmol, 0.1 equiv.). Note: The reaction is exothermic, and slight gas evolution (CO₂) may be observed.[13][14]
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product spot should have a higher Rf value than the starting material.
-
Workup: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
Add 200 mL of deionized water to the resulting residue, followed by 100 mL of ethyl acetate. Stir the biphasic mixture vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate as a white solid. An expected yield is typically in the range of 60-85%.[10]
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 12 hours, add an additional portion of Boc₂O (0.2 equiv.) and continue stirring. Ensure all reagents, especially the solvent, are anhydrous, as moisture can hydrolyze the Boc anhydride.[8]
-
Di-Boc Formation: The formation of a di-Boc protected amine is a potential side reaction, though less common with heteroaromatic amines under these conditions.[16][17] This byproduct will be significantly less polar. To minimize its formation, avoid a large excess of Boc₂O and DMAP.
-
Purification Issues: The Boc-protected product is significantly less polar than the starting amine, making it well-suited for silica gel chromatography. If the product is difficult to separate from impurities, try adjusting the polarity of the eluent system. Using a DCM/Methanol system is generally not recommended as it can be too polar.
-
Low Yield: Product loss can occur during the aqueous workup if emulsions form. To break emulsions, add a small amount of brine to the separatory funnel. Ensure complete extraction from the aqueous layer by performing multiple extractions with ethyl acetate.
Safety Precautions
-
General: Perform all operations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific:
-
Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. It is moisture-sensitive.
-
1,4-Dioxane: Is a suspected carcinogen and is flammable. Avoid inhalation and skin contact.
-
Triethylamine (TEA): Is corrosive, flammable, and has a strong odor. Handle with care.
-
DMAP: Is toxic and can be absorbed through the skin. Avoid direct contact.
-
Conclusion
This protocol provides a reliable and efficient method for the N-Boc protection of Ethyl 2-aminothiazole-5-carboxylate. The use of a catalytic amount of DMAP is key to achieving a high conversion rate for this moderately nucleophilic amine. The resulting product, Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, is a stable and versatile intermediate, primed for a wide range of subsequent chemical transformations in the pursuit of novel therapeutics and other advanced materials.[7]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Efficient Catalyst DMAP [en.highfine.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 14. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 15. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 16. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 17. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
Harnessing the Thiazole Scaffold: Synthesis of Novel Antimicrobial Agents from Ethyl 2-amino-4-methylthiazole-5-carboxylate
An Application Note for Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1][2] The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[3][4] This application note provides a detailed guide for researchers on the strategic utilization of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a versatile and readily available starting material, for the synthesis of diverse classes of potential antimicrobial compounds. We present detailed protocols for the synthesis of Schiff bases and pyrazole-hybrid molecules, discuss the underlying chemical principles, and provide frameworks for antimicrobial evaluation.
Introduction: The Thiazole Moiety as a Cornerstone for Antimicrobial Drug Discovery
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is found in a variety of natural products and synthetic compounds with significant therapeutic value.[3] Its importance in antimicrobial drug discovery is well-established; for example, it is a key component in drugs like Sulfathiazole and numerous cephalosporin antibiotics.[1][3] The thiazole nucleus serves as an excellent pharmacophore due to its ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions with biological targets. Furthermore, the 2-amino group on the thiazole ring provides a convenient synthetic handle for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[5][6]
Ethyl 2-amino-4-methylthiazole-5-carboxylate is an ideal starting platform. The 2-amino group can be readily derivatized, while the ester function at position-5 offers another site for modification or can influence the overall electronic properties and solubility of the final compounds.[7] This guide focuses on leveraging these reactive sites to generate libraries of novel thiazole derivatives for antimicrobial screening.
General Synthetic Workflow
The strategic diversification of the starting material involves targeting its key reactive sites. The primary amino group is the most common site for modification, enabling the synthesis of a vast array of derivatives including Schiff bases, amides, and sulfonamides.[7][8] A secondary approach involves hybridization with other bioactive heterocyclic systems, such as pyrazoles, to create novel molecules with potentially synergistic or enhanced antimicrobial activity.[9][10]
Caption: General workflow for diversifying Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Synthesis Protocol 1: Thiazole-Based Schiff Bases
Rationale: The formation of an azomethine group (–C=N–) via the condensation of the 2-amino group with various aldehydes is a straightforward and highly effective method for generating chemical diversity. Schiff bases are well-documented for their broad range of biological activities, including antimicrobial properties.[6][11] The lipophilicity and electronic properties of the final compound can be easily tuned by selecting aldehydes with different substituents, which is crucial for optimizing antimicrobial potency.[5]
Detailed Experimental Protocol
This protocol is adapted from the general procedure described by Ejaz et al.[5]
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g, 0.01 mol) in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add the desired substituted aromatic or heteroaromatic aldehyde (0.01 mol).
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration step.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) for 8-12 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethyl Acetate:Petroleum Ether, 3:1 v/v). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Work-up and Isolation: After cooling to room temperature, reduce the solvent volume using a rotary evaporator. The resulting crude product will often precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration. Recrystallize the product from an appropriate solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry. The formation of the Schiff base is typically confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1610-1630 cm⁻¹) and a singlet for the azomethine proton (H-C=N) in the ¹H NMR spectrum (around δ 8.5-9.5 ppm).[5]
Caption: Step-by-step workflow for the synthesis of thiazole Schiff bases.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of thiazole Schiff bases is highly dependent on the nature of the substituent on the aromatic ring introduced from the aldehyde.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halo (-Cl, -Br) groups on the phenyl ring often enhance antibacterial activity.[12] This is potentially due to increased electrophilicity or altered bioavailability.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) can also confer significant activity, sometimes leading to better antifungal properties.
-
Positional Isomerism: The position of the substituent (ortho, meta, para) on the aromatic ring can significantly impact biological activity, highlighting the importance of steric and electronic factors in target binding.
Table 1: Representative Antimicrobial Activity of Thiazole Schiff Bases
| Compound ID | Aldehyde Substituent | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 2a | Phenyl | S. epidermidis | 250 | [5] |
| 2b | Phenyl | P. aeruginosa | 375 | [5] |
| 2d | 4-Chlorophenyl | S. aureus | 250 | [5] |
| 2g | 4-Nitrophenyl | E. coli | 375 | [5] |
| 59 | (General Structure) | S. aureus | >200 | [1] |
| 59 | (General Structure) | E. coli | >200 |[1] |
Note: Data is compiled from various sources for illustrative purposes. Direct comparison requires standardized testing conditions.
Synthesis Protocol 2: Thiazole-Pyrazole Hybrids
Rationale: Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool to develop agents with enhanced potency and a broader spectrum of activity.[3][9] Pyrazole derivatives are themselves known for a wide range of biological activities, including antimicrobial effects.[13][14] Coupling the thiazole nucleus with a pyrazole ring can lead to novel compounds that may act on multiple targets or overcome existing resistance mechanisms.[1][9]
Detailed Experimental Protocol
This protocol describes a potential pathway for creating a thiazolyl-pyrazole derivative, based on common heterocyclic synthesis methods.[10]
-
Step A: Synthesis of Thiazolyl Thiosemicarbazone.
-
Dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g, 0.01 mol) in ethanol.
-
React with an equimolar amount of a suitable pyrazole-4-carbaldehyde in the presence of a catalytic amount of acid (as in Protocol 1) to form the corresponding Schiff base (an intermediate).
-
-
Step B: Cyclization to form the final hybrid.
-
A more direct one-pot synthesis is often preferred. In a single flask, combine the pyrazole-4-carbaldehyde (1 mmol), a suitable thiosemicarbazide (1 mmol), and an α-haloketone (1 mmol) in ethanol.[10]
-
Reflux the mixture for 3-5 hours. The reaction proceeds through the in-situ formation of a thiosemicarbazone, which then undergoes cyclization with the α-haloketone to form the 2,4-disubstituted thiazole ring attached to the pyrazole.[10]
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Purification: Collect the resulting solid by filtration, wash with cold water, and purify by column chromatography (e.g., using a gradient of Ethyl acetate/Hexane) or recrystallization.
-
Characterization: Confirm the structure of the hybrid molecule using advanced spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS).
SAR Insights for Hybrid Molecules
The antimicrobial activity of these hybrid compounds is influenced by substituents on both the thiazole and pyrazole rings.
-
The presence of bulky or lipophilic groups on the pyrazole ring can significantly modulate antibacterial and antifungal activity.[9]
-
SAR studies have shown that substitutions at the N1 position of the pyrazole ring and the C4 position of the thiazole ring are critical for potency.[9]
-
For instance, a p-bromophenyl substitution on the thiazole ring was found to increase antifungal and antituberculosis activities in one study.[9]
Table 2: Representative Antimicrobial Activity of Thiazole-Pyrazole Hybrids
| Compound Class | Target Organism | MIC Range (µg/mL) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Thiazolyl-Pyrazoline | S. aureus | 50 | 2,5-dimethoxyphenyl substitution | [9] |
| Thiazolyl-Pyrazoline | K. pneumoniae | 50 | Identical substitution on both rings | [9] |
| Thiazolyl-Pyrazoline | C. albicans | 200 | Additional triazole moiety | [9] |
| Pyrazole-Thiazole | Various Bacteria | 0.78 - 6.25 | Varied substitutions |[13] |
Protocol for Antimicrobial Susceptibility Testing
Validating the biological activity of newly synthesized compounds is a critical step. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method (General Protocol)
-
Preparation: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock solution with the broth medium to achieve a range of final concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) should be tested in parallel as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Outlook
Ethyl 2-amino-4-methylthiazole-5-carboxylate is a powerful and versatile scaffold for the development of novel antimicrobial agents. The synthetic pathways detailed in this note, particularly for Schiff bases and pyrazole hybrids, offer robust and efficient methods for generating diverse chemical libraries. The structure-activity relationships highlighted underscore the importance of rational design in modifying these scaffolds to enhance potency against clinically relevant pathogens, including drug-resistant strains. Future work should focus on exploring other heterocyclic hybrids, investigating the mechanism of action of the most potent compounds, and optimizing their pharmacokinetic properties for potential therapeutic applications.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review On Chemistry And Antimicrobial Activity Of Thiazole [zenodo.org]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 5-aminothiazole-4-carboxylate in the development of pan-Src kinase inhibitors
Application Notes & Protocols
Topic: Ethyl 5-aminothiazole-4-carboxylate in the Development of Pan-Src Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting Src Family Kinases
The Src family of kinases (SFKs) represents a group of non-receptor tyrosine kinases that are pivotal orchestrators of intracellular signal transduction.[1] Comprising members like Src, Fyn, Yes, Lck, and Lyn, this family links a multitude of cell surface receptors to downstream pathways that govern fundamental cellular processes, including proliferation, differentiation, motility, and adhesion.[2][3] Given their central role, it is not surprising that deregulated SFK activity, through overexpression or constitutive activation, is a common feature in the progression of many human cancers, contributing to tumor invasion, metastasis, and therapeutic resistance.[1][3][4] This positions the SFKs as highly attractive therapeutic targets in oncology.
A "pan-inhibitor" strategy, which targets multiple members of the SFK family simultaneously, can offer a more comprehensive blockade of oncogenic signaling, potentially overcoming the redundancy and compensatory mechanisms that can limit the efficacy of highly selective inhibitors.[5][6] The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors, including the potent pan-Src inhibitor Dasatinib.[7][8][9] This guide focuses on a key building block, This compound , and its strategic application in the design and development of novel pan-Src kinase inhibitors. We will explore its synthetic utility, the protocols for evaluating its derivatives, and the logical framework for optimizing these molecules into potent therapeutic candidates.
Section 1: The Aminothiazole Scaffold: A Foundation for Kinase Inhibition
The this compound scaffold is an ideal starting point for inhibitor design due to its versatile chemical handles. The C2-amino group and the C4-carboxylate provide two distinct points for chemical modification, allowing for the systematic exploration of the chemical space within the ATP-binding pocket of Src kinases. Structure-activity relationship (SAR) studies have consistently shown that modifications to these positions are critical for achieving high potency and desired selectivity profiles.[10][11]
Diagram 1: Simplified Src Kinase Signaling Pathway
Caption: Overview of Src kinase activation and downstream signaling pathways.
Section 2: Synthesis and Derivatization Protocol
The core strategy involves a two-component coupling approach. First, the C4-ethyl carboxylate is converted to a carboxamide by coupling with a desired amine. Second, the C2-amino group is functionalized, often via coupling with a heteroaryl halide. This modular synthesis allows for the rapid generation of a library of diverse analogs.
Protocol 2.1: Synthesis of a Representative Thiazole Inhibitor
This protocol outlines a general, two-step synthesis of a N-(aryl)-2-((heteroaryl)amino)thiazole-5-carboxamide derivative starting from this compound.
Step 1: Amide Formation at C5
-
Rationale: The conversion of the ester to an amide is a crucial first step. The amide N-H and carbonyl oxygen can form key hydrogen bonds in the hinge region of the kinase, while the appended aryl group can explore a hydrophobic pocket.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Toluene or Xylene), add the desired aniline derivative (e.g., 2-chloro-6-methylaniline, 1.2 eq).
-
Add a Lewis acid catalyst, such as trimethylaluminum (2.0 M in toluene, 1.5 eq), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-12 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction and carefully quench by pouring it into a chilled aqueous solution of Rochelle's salt or dilute HCl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting amide intermediate by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
-
Step 2: C2-Amino Group Functionalization (Buchwald-Hartwig Cross-Coupling)
-
Rationale: The Buchwald-Hartwig reaction is a powerful method for forming C-N bonds, allowing for the coupling of the C2-amino group with a variety of (hetero)aryl halides. This part of the molecule often extends towards the solvent-exposed region of the ATP-binding site.
-
Procedure:
-
In a reaction vessel, combine the amide intermediate from Step 1 (1.0 eq), the desired heteroaryl chloride or bromide (e.g., 2-chloro-N-methyl-N'-(4-(piperazin-1-yl))pyrimidine, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a ligand (e.g., Xantphos, 0.1 eq).
-
Add a base (e.g., Cs₂CO₃, 2.0 eq) and an anhydrous, degassed solvent (e.g., 1,4-Dioxane).
-
Purge the vessel with an inert gas (Argon or Nitrogen) and heat to 100-120 °C for 6-24 hours. Monitor reaction completion by LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the final product by column chromatography or preparative HPLC to yield the desired pan-Src kinase inhibitor.
-
Section 3: Biochemical and Cellular Evaluation Protocols
Once synthesized, the compounds must be rigorously tested to determine their inhibitory activity against the target kinases and their effect on cancer cells.
Protocol 3.1: In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Format)
Rationale: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[12] A lower ADP level in the presence of an inhibitor corresponds to higher potency. It is a robust, high-throughput method for determining IC₅₀ values.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme: Dilute recombinant human Src kinase in Kinase Buffer to the desired concentration (e.g., 1-5 ng/µL). The optimal concentration should be determined empirically.[13]
-
Substrate/ATP Mix: Prepare a solution in Kinase Buffer containing a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP.[14] A common ATP concentration is 10-50 µM, near the Km value for many kinases.
-
Test Compounds: Prepare a serial dilution of the synthesized inhibitors in 100% DMSO, then dilute further in Kinase Buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or vehicle control (DMSO in Kinase Buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted Src kinase enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection (Promega ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Illustrative IC₅₀ Values
| Compound | Src (nM) | Lck (nM) | Fyn (nM) | Lyn (nM) | Pan-Src Profile |
| Lead-001 | 5.2 | 8.1 | 6.5 | 12.3 | Potent, Pan-Active |
| Lead-002 | 150.4 | 210.8 | 185.2 | 350.1 | Weakly Active |
| Dasatinib | 0.8 | 1.1 | 0.6 | 2.5 | Reference Compound |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 3.2: Western Blot for Cellular Target Engagement
Rationale: This protocol verifies that the inhibitor can enter the cell and inhibit Src kinase activity, which is assessed by measuring the phosphorylation level of Src at its activating tyrosine residue (Tyr416).
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells, known for high Src activity) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with various concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a positive control (e.g., Dasatinib).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4 °C. Collect the supernatant containing the total protein.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Src (Tyr416) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities. A dose-dependent decrease in the p-Src/Total Src ratio indicates effective cellular inhibition.
-
Section 4: SAR and Inhibitor Optimization Workflow
The development of a potent inhibitor is an iterative process that cycles between chemical synthesis and biological testing. The data from biochemical and cellular assays feed back into the design of the next generation of compounds.
Diagram 2: Inhibitor Development and Optimization Cycle
References
- 1. grokipedia.com [grokipedia.com]
- 2. Src family kinase - Wikipedia [en.wikipedia.org]
- 3. Src Family Kinases - Creative Biogene [creative-biogene.com]
- 4. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pan-Src kinase inhibitor treatment attenuates diabetic kidney injury via inhibition of Fyn kinase-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-SRC kinase inhibition blocks B-cell receptor oncogenic signaling in non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Synthesis of 2-Aminothiazole-5-Carboxamides: A Detailed Protocol for Drug Discovery
Abstract
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its ability to engage in key hydrogen bonding interactions and its synthetic tractability make it a cornerstone for the development of novel therapeutics. This document provides a detailed experimental guide for the synthesis of 2-aminothiazole-5-carboxamides, crucial intermediates and final products in many drug discovery programs.[4] Two robust and widely applicable synthetic strategies are presented: the classic Hantzsch thiazole synthesis and a more modern approach commencing from β-ethoxyacrylamides. This guide is intended for researchers and scientists in the field of drug development, offering not just procedural steps, but also the underlying chemical principles and practical insights to ensure successful synthesis.
Introduction: The Significance of 2-Aminothiazole-5-Carboxamides
The 2-aminothiazole ring system is a recurring motif in a multitude of biologically active compounds, exhibiting a broad range of therapeutic activities including anticancer, anti-infective, and anti-inflammatory properties.[1][3][5] The incorporation of a carboxamide group at the 5-position further enhances the drug-like properties of this scaffold by providing an additional point for molecular recognition and interaction with biological targets. A notable example of a drug featuring this core structure is Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[4][6] The synthetic accessibility of 2-aminothiazole-5-carboxamides allows for the generation of diverse chemical libraries, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.
Synthetic Methodologies
Two primary synthetic routes for the preparation of 2-aminothiazole-5-carboxamides are detailed below. The choice of method will depend on the availability of starting materials, desired substitution patterns, and scalability requirements.
Methodology 1: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone of heterocyclic chemistry for its reliability and high yields.[7] This method involves the condensation of an α-haloketone with a thioamide.[5][7][8] For the synthesis of 2-aminothiazoles, thiourea is commonly employed as the thioamide component.[8][9][10]
Reaction Rationale: The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[9][10] The aromaticity of the final product serves as a strong thermodynamic driving force for the reaction.[10]
Visualizing the Hantzsch Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.
Detailed Experimental Protocol (Hantzsch Synthesis):
This protocol describes the synthesis of a generic 2-amino-4-substituted-thiazole, a precursor to the target carboxamide.
Materials:
-
α-Bromoacetophenone derivative (1.0 eq)
-
Thiourea (1.5 eq)
-
Methanol
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the α-bromoacetophenone derivative (1.0 eq) and thiourea (1.5 eq) in methanol.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate, while stirring. This will neutralize the hydrobromide salt of the product, causing it to precipitate.[9]
-
Collect the precipitated solid by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with deionized water to remove any inorganic salts.
-
Allow the solid to air dry or dry in a vacuum oven at a low temperature.
-
The crude 2-aminothiazole can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.[11]
Amide Coupling to form the 2-Aminothiazole-5-carboxamide:
The 2-aminothiazole core can then be elaborated to the desired carboxamide through standard amide coupling procedures. This typically involves N-acylation of the 2-amino group.
Methodology 2: Synthesis via β-Ethoxyacrylamide Intermediates
This modern approach offers a highly efficient route to 2-aminothiazole-5-carboxamides, particularly for large-scale synthesis, as it can circumvent some of the challenges associated with the Hantzsch method, such as the handling of lachrymatory α-haloketones.[6]
Reaction Rationale: This strategy involves the initial preparation of a β-ethoxyacrylamide by coupling β-ethoxy acryloyl chloride with a desired aniline.[6] This intermediate then undergoes a chemoselective α-bromination followed by a one-pot cyclization with thiourea to yield the target 2-aminothiazole-5-carboxamide in excellent yield.[6]
Visualizing the β-Ethoxyacrylamide Route
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. synarchive.com [synarchive.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Ethyl 5-Aminothiazole-4-carboxylate in the Development of SCD1 Inhibitors
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the strategic use of Ethyl 5-aminothiazole-4-carboxylate as a foundational scaffold for the synthesis and development of potent and selective Stearoyl-CoA Desaturase 1 (SCD1) inhibitors. We will delve into the biochemical rationale for targeting SCD1 in metabolic diseases and oncology, detail synthetic strategies starting from the aminothiazole core, and provide validated protocols for assessing inhibitor efficacy through in vitro biochemical and cell-based assays. This guide is designed to equip researchers with the necessary knowledge to accelerate the discovery of novel therapeutics targeting this critical enzyme.
Introduction: The Rationale for Targeting Stearoyl-CoA Desaturase 1 (SCD1)
Stearoyl-CoA Desaturase 1 (SCD1) is an integral enzyme located in the endoplasmic reticulum that plays a pivotal role in lipid metabolism.[1][2] It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) counterparts, stearoyl-CoA and palmitoyl-CoA, respectively.[2][3] This conversion is critical for the formation of essential lipid molecules, including phospholipids, triglycerides, and cholesterol esters, which are vital for membrane fluidity, energy storage, and cellular signaling.[3][4]
Elevated SCD1 expression and activity are strongly implicated in a range of pathologies. In metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), increased SCD1 activity contributes to the accumulation of triglycerides and promotes insulin resistance.[5][6] In oncology, many cancer cells exhibit a heightened dependence on de novo lipogenesis, with SCD1 overexpression being a hallmark of various cancers, including those of the liver, prostate, and lung.[7][8][9] The resulting increase in MUFAs supports rapid cell proliferation, protects against SFA-induced apoptosis (lipoapoptosis), and maintains the properties of cancer stem cells.[8][9][10] Consequently, the inhibition of SCD1 has emerged as a promising therapeutic strategy for these diseases.[7][8]
The 5-aminothiazole scaffold has proven to be a valuable starting point for the development of SCD1 inhibitors due to its favorable physicochemical properties and its ability to be readily functionalized, allowing for the exploration of structure-activity relationships (SAR).[11][12] this compound, in particular, offers versatile chemical handles for the synthesis of diverse compound libraries.
The SCD1-Mediated Desaturation Pathway and Its Downstream Effects
SCD1 is a central node in cellular metabolism, integrating signals from various pathways to regulate the balance between saturated and monounsaturated fatty acids. Its expression is transcriptionally regulated by key metabolic sensors, including Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Liver X Receptor (LXR).[13][14] The inhibition of SCD1 disrupts this balance, leading to an accumulation of SFAs and a depletion of MUFAs, which in turn triggers several downstream cellular events.
Key consequences of SCD1 inhibition include:
-
Induction of ER Stress: An accumulation of SFAs disrupts the lipid homeostasis of the endoplasmic reticulum, leading to ER stress and activation of the Unfolded Protein Response (UPR).[5][15]
-
Induction of Apoptosis: Prolonged ER stress can trigger programmed cell death, a key mechanism for the anti-cancer effects of SCD1 inhibitors.[8][10]
-
Inhibition of Cell Proliferation: Depletion of MUFAs, which are necessary for membrane synthesis in rapidly dividing cells, leads to a halt in proliferation.[8][16]
-
Modulation of Signaling Pathways: SCD1 activity influences major signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[5][10][17]
Synthetic Strategy: From this compound to Potent Inhibitors
The general strategy involves the functionalization of the 5-amino group of the starting thiazole. A common and effective approach is the formation of an amide bond, linking the thiazole core to various substituted aromatic or heterocyclic moieties. This allows for extensive exploration of the chemical space to optimize potency and drug-like properties.
Protocol: General Synthesis of a Thiazole-based SCD1 Inhibitor
This protocol describes a representative two-step synthesis of a thiazole carboxamide derivative, a common structural motif in potent SCD1 inhibitors.
PART A: Amide Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (N2 or Ar), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired substituted acyl chloride (R-COCl) (1.1 eq) dropwise. If starting from a carboxylic acid (R-COOH), a coupling agent like HATU or EDC/HOBt will be required.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the ethyl ester intermediate.
PART B: Saponification (Ester Hydrolysis)
-
Reaction Setup: Dissolve the purified ethyl ester intermediate from Part A in a mixture of solvents such as Tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an excess of a base, typically Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-4 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS until the ester is fully consumed.
-
Work-up and Purification: Once complete, concentrate the reaction mixture to remove the organic solvent. Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with 1M HCl. The carboxylic acid product will often precipitate out of solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final inhibitor. If the product is not a solid, it can be extracted with an organic solvent like Ethyl Acetate.
Protocols for In Vitro Efficacy Assessment
Validating the on-target effects of newly synthesized compounds is crucial.[18] A tiered approach, starting with a direct biochemical assay followed by a more physiologically relevant cell-based assay, is recommended.[5]
Biochemical Assay: Rat Liver Microsomal SCD1 Activity
This assay directly measures the enzymatic conversion of a radiolabeled SFA to a MUFA in a microsomal preparation, which is rich in SCD1.[5][19]
Materials:
-
Rat liver microsomes
-
[1-14C]Stearoyl-CoA (Substrate)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Acetonitrile (for reaction termination)
-
TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid)
-
Scintillation counter
Protocol:
-
Reaction Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, rat liver microsomes, and the NADPH regenerating system.[5]
-
Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution) or vehicle control (DMSO). Pre-incubate the mixture for 10 minutes at 37°C.[5]
-
Reaction Initiation: Start the enzymatic reaction by adding [1-14C]Stearoyl-CoA.[5]
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes with gentle shaking.[5]
-
Termination & Extraction: Stop the reaction by adding ice-cold acetonitrile. Extract the lipids using a standard method (e.g., Bligh and Dyer).[5]
-
Analysis: Separate the substrate ([1-14C]stearic acid) from the product ([1-14C]oleic acid) using TLC. Scrape the corresponding spots into scintillation vials and quantify the radioactivity.[5]
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Fatty Acid Profiling in HepG2 Cells
This assay measures the "desaturation index" (the ratio of MUFA to SFA) in cells, providing a physiologically relevant measure of SCD1 inhibition that accounts for cell permeability and metabolism.[18][20] The human hepatoma cell line HepG2 is commonly used as it expresses human SCD1.[19]
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Reagents for lipid extraction (e.g., Hexane, Isopropanol)
-
Reagents for fatty acid derivatization (e.g., BF3-methanol)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Protocol:
-
Cell Treatment: Seed HepG2 cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for 24-48 hours.
-
Lipid Extraction: After treatment, wash the cells with PBS, harvest them, and perform a total lipid extraction.[18]
-
Saponification and Methylation: Saponify the extracted lipids to release free fatty acids and then convert them to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the levels of specific fatty acids, particularly palmitic acid (16:0), palmitoleic acid (16:1), stearic acid (18:0), and oleic acid (18:1).
-
Data Analysis: Calculate the desaturation index (e.g., 18:1/18:0 ratio).[18] Determine the EC50 value by plotting the change in the desaturation index against the inhibitor concentration.
Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from these assays are crucial for guiding the optimization of lead compounds.
| Parameter | Assay | Interpretation | Goal |
| IC50 | Biochemical (Microsomal) | Measures direct inhibitory potency against the isolated enzyme. | Low nanomolar range. |
| EC50 | Cell-Based (Desaturation Index) | Measures potency in a cellular context, reflecting permeability and stability. | Potency comparable to or slightly higher than IC50. |
| Desaturation Index | Cell-Based (GC-MS) | Direct readout of on-target activity in a biological system.[21] | Dose-dependent reduction. |
A successful SAR campaign will systematically modify the 'R' group attached to the thiazole core to improve potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key insights often come from comparing the biochemical and cellular potencies. A large drop-off in potency from the biochemical to the cellular assay may indicate poor cell permeability or rapid metabolism of the compound.
Conclusion
This compound is a versatile and highly effective starting scaffold for the development of novel SCD1 inhibitors. By combining rational synthetic chemistry with robust biochemical and cell-based screening protocols, researchers can efficiently generate and evaluate new chemical entities targeting SCD1. The detailed methodologies provided in this guide offer a solid framework for advancing drug discovery programs aimed at treating metabolic diseases and cancer through the modulation of this critical lipogenic enzyme.
References
- 1. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Insights into Stearoyl-CoA Desaturase-1 Regulation of Systemic Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thiazole analog as stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. SCD1 Inhibition Causes Cancer Cell Death by Depleting Mono-Unsaturated Fatty Acids | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reduced SCD1 activity alters markers of fatty acid reesterification, glyceroneogenesis, and lipolysis in murine white adipose tissue and 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-aminothiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-aminothiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. By leveraging established protocols and providing scientifically-grounded troubleshooting advice, we aim to help you improve your reaction yields and product purity.
I. Overview of Synthetic Strategies
The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. The most prevalent and efficient method is a variation of the Gewald reaction , a powerful one-pot multicomponent reaction.[1][2][3] Alternative multi-step syntheses offer more control over intermediates but can be more laborious.
This guide will focus primarily on troubleshooting the Gewald-type synthesis and common issues in related multi-step approaches.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
A. Gewald Reaction-Based Synthesis
The Gewald reaction for this compound typically involves the condensation of ethyl cyanoacetate, a source of sulfur (elemental sulfur), and an appropriate aldehyde equivalent in the presence of a base.[1][2]
Workflow of the Gewald Reaction:
Caption: A generalized workflow for the Gewald synthesis of this compound.
Frequently Asked Questions:
Q1: My reaction has a low yield, and I've isolated a significant amount of unreacted starting materials. What went wrong?
A1: Low conversion is a common issue and can often be traced back to several factors:
-
Insufficient Base or Inappropriate Base Strength: The base is crucial for the initial Knoevenagel condensation between ethyl cyanoacetate and the aldehyde equivalent.[1] If the base is too weak or used in substoichiometric amounts, this first step will be inefficient. Consider switching to a slightly stronger base like morpholine or ensuring your current base is fresh and anhydrous.
-
Poor Quality of Sulfur: Elemental sulfur can sometimes be of variable quality. Ensure you are using finely powdered sulfur to maximize its surface area and reactivity.
-
Reaction Temperature and Time: The Gewald reaction often requires heating to proceed at a reasonable rate. If the reaction temperature is too low or the reaction time is too short, the reaction may not go to completion. Consider increasing the temperature or extending the reaction time, monitoring the progress by Thin Layer Chromatography (TLC).
Q2: I'm observing the formation of a dark, tar-like substance in my reaction flask. How can I prevent this?
A2: The formation of tarry byproducts is often indicative of side reactions or decomposition. Here are some potential causes and solutions:
-
Excessive Heat: While heating is necessary, excessive temperatures can lead to the decomposition of starting materials or intermediates. Ensure your reaction is heated uniformly and not exceeding the recommended temperature for your specific protocol.
-
Air Oxidation: The reaction mixture can be sensitive to air, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.
-
Incorrect Order of Addition: Adding the reagents in the wrong order can sometimes lead to undesired side reactions. A common practice is to first mix the ethyl cyanoacetate, aldehyde equivalent, and sulfur in the solvent before the dropwise addition of the base.
Q3: My final product is difficult to purify and appears to be contaminated with a yellow, foul-smelling impurity. What is this and how can I remove it?
A3: The yellow, odorous impurity is likely residual elemental sulfur or sulfur-containing byproducts. Here’s how to address this:
-
Filtration of Hot Reaction Mixture: After the reaction is complete, but before the work-up, a hot filtration can sometimes remove a significant portion of the unreacted sulfur.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is often the most effective way to purify the final product. Ensure you use an appropriate solvent system that solubilizes the product at high temperatures and allows it to crystallize out upon cooling, leaving the impurities in the mother liquor.
-
Aqueous Sulfite Wash: During the work-up, washing the organic layer with an aqueous solution of sodium bisulfite or sodium sulfite can help to remove residual sulfur by converting it to soluble thiosulfate.
B. Multi-Step Synthesis Approaches
Some synthetic routes involve the formation and cyclization of an intermediate, such as an ethyl 2-acylamino-2-thiocarbamoylacetate.[4][5]
Example of a Multi-Step Synthesis Pathway:
References
Technical Support Center: Purification of Ethyl 5-aminothiazole-4-carboxylate
Welcome to the technical support guide for the purification of Ethyl 5-aminothiazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this important heterocyclic building block. The presence of both a basic amino group and an ester functionality on the thiazole core presents unique challenges and opportunities for purification. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
A Note on Isomers: This guide specifically addresses the purification of this compound. However, its structural isomer, Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7), is more widely documented in the scientific literature.[1] Due to the presence of identical functional groups (an amino group, an ethyl ester, a thiazole ring), the chemical behaviors and purification principles for these two isomers are largely analogous. Therefore, this guide leverages established data for the 2-amino isomer as a scientifically sound starting point, while providing strategies that are broadly applicable to the 5-amino target compound.
Section 1: Initial Assessment & Troubleshooting of Crude Product
This section addresses the critical first steps after synthesis, focusing on how to evaluate your crude material and anticipate potential challenges.
Q1: What should my crude this compound look like, and what are the common impurities?
A1: Your crude product, typically isolated after an aqueous work-up or precipitation, should be a solid, ranging in color from off-white or pale beige to yellow or light brown.[2] Darker colors often indicate the presence of impurities.
The most common impurities are derived from the starting materials and reaction byproducts. For instance, in a typical Hantzsch-type synthesis involving a β-ketoester equivalent and thiourea, you can expect:
-
Unreacted Starting Materials: Residual thiourea or α-halocarbonyl compounds.
-
Polymeric Byproducts: Dark, tarry materials resulting from self-condensation or degradation of reactants.
-
Side-Reaction Products: Isomeric thiazoles or other heterocyclic compounds.
-
Residual Solvents: Ethanol is a common reaction solvent and may be present.[3]
Q2: How can I quickly assess the purity of my crude product before attempting a large-scale purification?
A2: A quick, small-scale assessment can save significant time and material.
-
Thin-Layer Chromatography (TLC): This is the most crucial preliminary check. Spot your crude material on a silica gel plate and elute with a solvent system like Ethyl Acetate/Hexane (e.g., 3:7 or 1:1 v/v). The presence of multiple spots indicates impurities. The amino group can cause "tailing" or "streaking" on the silica plate. To mitigate this, you can pre-treat the plate or add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent.
-
Melting Point Determination: A sharp melting point is a good indicator of purity. The highly related isomer, Ethyl 2-aminothiazole-4-carboxylate, has a reported melting point of approximately 177-182 °C.[4] Your 5-amino isomer should also have a distinct melting range. A broad or depressed melting range strongly suggests the presence of impurities.
-
Solubility Test: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, ethyl acetate, methanol, toluene, water) at room temperature and upon heating. This will be invaluable for selecting a recrystallization solvent. The compound is reported to have slight solubility in DMSO and methanol.[2]
Section 2: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids like this compound, especially for removing minor, structurally different impurities.
Q3: How do I select the optimal solvent for recrystallization?
A3: The ideal solvent should fully dissolve your compound at an elevated temperature but exhibit poor solubility at room temperature or below. Based on literature for analogous compounds, several solvents are excellent candidates.[5][6]
| Solvent | Solubility Profile & Rationale | Pros | Cons |
| Ethyl Acetate | Often a good starting point for moderately polar compounds. A related compound has been successfully recrystallized from it.[5] | Good solvency range, relatively volatile and easy to remove. | May not be suitable for highly polar impurities. |
| Ethanol/Methanol | The compound has slight solubility, suggesting a good hot/cold differential might be achieved.[2] Often used as the reaction solvent, which can be convenient. | Good for removing non-polar, "oily" impurities. | May have high solubility even when cold, potentially reducing yield. |
| Ethanol/Water | A powerful mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a few drops of ethanol. | Highly tunable polarity allows for fine-tuning of solubility. | Can lead to "oiling out" if the solvent ratio or cooling rate is not optimized. |
| Toluene | Good for removing more polar impurities that remain soluble. | High boiling point allows for a wide temperature gradient. | Less effective for non-polar impurities; higher boiling point makes it harder to remove residual solvent. |
Q4: My compound "oiled out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent, or when the solution is supersaturated to a high degree. To fix this:
-
Re-heat the solution to re-dissolve the oil.
-
Add more of the primary solvent to reduce the level of supersaturation.
-
Allow the solution to cool much more slowly. A slower cooling rate provides more time for proper crystal lattice formation.
-
If using a mixed-solvent system, consider altering the ratio to have more of the "good" solvent.
Workflow: General Purification Strategy
Caption: Decision workflow for purifying this compound.
Detailed Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Stir and heat gently using a water bath or heating mantle.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, polymeric material) are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until a persistent cloudiness (turbidity) appears. Add a few more drops of hot ethanol to just re-dissolve the cloudiness, ensuring the solution is saturated.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To maximize recovery, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold ethanol/water mixture (using the same ratio as the crystallization medium) or pure cold water to remove any soluble impurities adhering to the crystal surfaces.[5]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield.
Section 3: Purification by Column Chromatography
When recrystallization is ineffective due to closely related impurities or an oily physical state, flash column chromatography is the method of choice.
Q5: My compound streaks badly on a silica TLC plate. How can I get clean separation on a column?
A5: The basic amino group on the thiazole ring strongly interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel, causing the characteristic streaking or tailing. This leads to poor separation and low recovery.
The Solution: Add a basic modifier to your mobile phase (eluent).
-
Triethylamine (TEA): Adding 0.5-1% TEA to your eluent system (e.g., Ethyl Acetate/Hexane) is highly effective. The TEA is more basic than your compound and will preferentially bind to the acidic sites on the silica, allowing your compound to travel down the column in a tight band.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent (e.g., Dichloromethane/Methanol/Ammonia), which serves the same purpose.
Detailed Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, identify an eluent system that provides a retention factor (Rf) of ~0.25-0.35 for your target compound. A good starting point is a gradient of Ethyl Acetate in Hexane. Remember to add 1% TEA to the eluent mixture.
-
Column Packing: Pack a column with silica gel using your chosen eluent system (e.g., "wet packing"). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Run the column by applying pressure (e.g., with air or nitrogen). Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
Isolation: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator. The TEA is volatile and should be removed easily, but co-evaporation with a solvent like methanol can help ensure its complete removal.
Troubleshooting: Recrystallization Failures
Caption: A troubleshooting decision tree for failed crystallization attempts.
FAQ Section
Q: Can I use an acid-base extraction to purify this compound? A: Yes, this is a potentially useful technique. The amino group is basic and can be protonated. You could dissolve the crude material in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and back-extract your purified product into an organic solvent. Caution: The ester group is susceptible to hydrolysis under strongly acidic or basic conditions, so use mild reagents and avoid prolonged exposure.
Q: My final product is still slightly colored. What can I do? A: A small amount of activated carbon (charcoal) can be used during recrystallization to remove colored, high-molecular-weight impurities. Add a very small amount of charcoal to the hot solution before the hot filtration step. Use sparingly, as it can also adsorb your product and reduce the yield.
Q: How do I confirm the purity and identity of my final product? A: A combination of techniques is best:
-
Melting Point: A narrow range close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any remaining impurities.
-
HPLC/LC-MS: Provides quantitative purity data and confirms the molecular weight. For related compounds, reversed-phase HPLC is a common method.[7]
This guide provides a comprehensive framework for tackling the purification of this compound. By understanding the chemical nature of the compound and systematically applying these troubleshooting strategies, you can confidently obtain high-purity material for your research and development needs.
References
- 1. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl 2-Aminothiazole-4-carboxylate | 5398-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 2-Aminothiazole-5-Carboxamide Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of steric hindrance in the amide coupling of 2-aminothiazole-5-carboxylic acids. The insights and protocols herein are designed to help you navigate complex couplings and achieve higher yields and purity in your synthesis projects.
Introduction
The 2-aminothiazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the anti-cancer drug dasatinib.[1] However, the synthesis of these compounds is often plagued by low yields, particularly when coupling sterically demanding amines or carboxylic acids.[2][3] Steric hindrance around the reacting centers—the carboxylic acid and the amine—can dramatically slow down or completely stall the desired reaction.[4] This guide offers a systematic approach to diagnosing and solving these common synthetic roadblocks.
Troubleshooting Guide: Low-Yield & Failed Reactions
This section addresses the most common symptom of steric hindrance: poor conversion to the desired amide product.
Symptom 1: Low to No Product Yield with Standard Coupling Reagents (e.g., EDC, DCC)
You've set up your reaction with a standard carbodiimide like EDC or DCC, perhaps with an additive like HOBt, but after hours or even days, LC-MS or TLC analysis shows mostly unreacted starting materials or undesired side products.
Potential Causes:
-
Inefficient Carboxylic Acid Activation: Standard carbodiimides like EDC and DCC form an O-acylisourea intermediate.[5][6] If the amine is sterically hindered, its nucleophilic attack on this intermediate is too slow. This allows the intermediate to either hydrolyze back to the carboxylic acid (if trace water is present) or rearrange into a stable, unreactive N-acylurea byproduct.[5][7]
-
Steric Clash: The bulky groups on your 2-aminothiazole-5-carboxylic acid and/or your amine physically block the approach required for bond formation.[4][8] This increases the activation energy of the reaction, making it unfavorable under standard conditions.
-
Low Nucleophilicity of the Amine: The amine you are using might be electron-deficient (e.g., an aniline with electron-withdrawing groups) in addition to being sterically hindered, further reducing its reactivity.[9]
Recommended Solutions:
-
Switch to a More Potent Coupling Reagent: For sterically demanding couplings, uronium/aminium or phosphonium-based reagents are superior.[10] They generate more reactive activated esters, increasing the rate of the desired aminolysis reaction.
-
Convert to a More Reactive Acyl Intermediate: Instead of relying on in situ activation, converting the carboxylic acid to a more reactive species like an acid chloride or acyl fluoride can overcome the hurdle of a slow coupling step.[11][12]
Below is a decision-making workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for low-yield amide coupling.
Solution Deep Dive: Reagent Selection & Alternative Protocols
When standard methods fail, a change in strategy is required. Here are detailed protocols for the most effective solutions.
Uronium and phosphonium salts are generally more effective for hindered couplings because they form highly reactive activated esters (OAt or Oxyma esters) that are more susceptible to nucleophilic attack than the O-acylisourea intermediate from carbodiimides.
Table 1: Comparison of Common Coupling Reagents for Hindered Substrates
| Reagent Name | Class | Advantages | Disadvantages |
| HATU | Uronium/Aminium | High reactivity, fast reaction times, less racemization.[13] | Can cause guanidinylation of the amine if used in excess; benzotriazole-based reagents have explosion risk.[14] |
| HCTU | Uronium/Aminium | Similar reactivity to HATU, reported to be less allergenic.[13] | May cause guanidinylation. |
| COMU | Uronium | High reactivity, water-soluble byproducts, safer profile (non-explosive).[14][15] | Limited stability in DMF solution.[16] |
| PyBOP | Phosphonium | Does not cause guanidinylation, can be used in excess to drive slow reactions.[10] | Solutions in DMF have moderate stability. |
| T3P® | Phosphonic Anhydride | Excellent for reducing epimerization, easy workup (water-soluble byproducts).[17] | Often requires a base like pyridine or triethylamine. |
Experimental Protocol: General Procedure for Coupling with HATU [4]
-
Under an inert atmosphere (N₂ or Ar), dissolve the 2-aminothiazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM (to make a 0.1-0.2 M solution).
-
Add HATU (1.1-1.2 equiv) to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the sterically hindered amine (1.0-1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature, monitoring the reaction progress by TLC or LC-MS. For very hindered substrates, heating to 40-50 °C may be necessary.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
For extremely challenging couplings where even potent coupling reagents fail, converting the carboxylic acid to an acyl fluoride or chloride is a robust strategy.[9][18] Acyl fluorides are particularly effective as they are more stable than acyl chlorides but still highly reactive towards amines, and the small size of fluorine minimizes additional steric bulk.[11]
Experimental Protocol: Two-Step Coupling via Acyl Chloride [19]
Step 1: Acyl Chloride Formation
-
In a flame-dried flask under N₂, suspend the 2-aminothiazole-5-carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add oxalyl chloride (1.5-2.0 equiv) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which should be used immediately without further purification.
Step 2: Amide Formation [12][20]
-
Dissolve the crude acid chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the sterically hindered amine (1.1 equiv) and a non-nucleophilic base like triethylamine or DIPEA (2.2 equiv) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up as described in the HATU protocol.
Experimental Protocol: One-Pot Coupling via Acyl Fluoride [9]
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM or MeCN, add a fluorinating agent such as BTFFH (1.1 equiv) and a non-nucleophilic base like DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 10-20 minutes to generate the acyl fluoride in situ.
-
Add the amine (1.2 equiv) to the mixture.
-
Heat the reaction to an elevated temperature (e.g., 60-80 °C) and stir for 4-24 hours. Microwave irradiation can sometimes accelerate this step significantly.
-
After cooling, proceed with an aqueous workup and purification as previously described.
Frequently Asked Questions (FAQs)
Q1: My starting carboxylic acid has a free 2-amino group. Do I need to protect it before coupling?
A1: Yes, it is highly recommended. The 2-amino group on the thiazole ring is nucleophilic and can compete with your target amine, leading to oligomerization or side product formation. A Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to most coupling conditions and can be removed easily with an acid like TFA.[21]
Q2: I see N-acylurea as a major byproduct. What is it and how do I prevent it?
A2: N-acylurea is a common byproduct in carbodiimide-mediated reactions (DCC, EDC).[5] It forms when the reactive O-acylisourea intermediate rearranges instead of reacting with the amine. This is prevalent in sterically hindered reactions where the amine attack is slow. To prevent it, switch to a uronium or phosphonium reagent (HATU, COMU, PyBOP) which avoids the O-acylisourea pathway.
Q3: Can I just increase the temperature and reaction time with my standard EDC/HOBt protocol?
A3: While modest heating can sometimes help, excessive heat with carbodiimide reagents can accelerate side reactions, including epimerization (if your substrates are chiral) and decomposition of the coupling reagents or activated intermediates. A more reliable approach is to switch to a more potent coupling system designed for hindered substrates.[4] For acyl fluoride protocols, however, elevated temperatures are often necessary and effective.[9]
Q4: Which base is best for my hindered coupling?
A4: A non-nucleophilic, sterically hindered base is ideal. Diisopropylethylamine (DIPEA) , also known as Hünig's base, is a top choice. Its bulky nature prevents it from competing as a nucleophile, and it effectively scavenges the acid byproduct (e.g., HCl or hexafluorophosphoric acid) generated during the reaction.[4] Triethylamine (TEA) can also be used, but DIPEA is generally preferred for sensitive or hindered substrates. Avoid bases like pyridine or DMAP in the main coupling step, as they can act as nucleophilic catalysts and potentially lead to side products.
Q5: My amine is very expensive. How can I avoid using it in excess?
A5: This is a common challenge. Using phosphonium reagents like PyBOP is advantageous here, as they do not react with the amine nucleophile (a side reaction known as guanidinylation that can occur with uronium reagents).[10] This allows you to use the carboxylic acid and amine in a close to 1:1 molar ratio. Additionally, ensuring highly efficient pre-activation of the carboxylic acid (e.g., 15-30 minutes with the coupling reagent and base before adding the amine) ensures the activated species is readily available to react as soon as the limiting amine is introduced.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. hepatochem.com [hepatochem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. orgosolver.com [orgosolver.com]
- 13. peptide.com [peptide.com]
- 14. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. scispace.com [scispace.com]
- 17. Amide synthesis by acylation [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Side products in Ethyl 5-aminothiazole-4-carboxylate synthesis reactions
Welcome to the technical support center for the synthesis of Ethyl 5-aminothiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges, side products, and troubleshooting strategies associated with this important synthetic process. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, improve yields, and ensure the highest purity of your final product.
Overview of Synthetic Routes and Inherent Challenges
This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis is most commonly achieved through variations of the Gewald reaction or the Hantzsch thiazole synthesis. While these methods are robust, they are not without their challenges. A thorough understanding of the reaction mechanisms is the first step in troubleshooting and avoiding the formation of unwanted side products.
The Gewald reaction is a multicomponent reaction that typically involves the condensation of a carbonyl compound with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base. The Hantzsch thiazole s[1][2][3]ynthesis , a classic method, involves the reaction of an α-haloketone with a thioamide.
Common challenges across[4][5][6] these synthetic routes include:
-
Low yields and purity: Often a result of competing side reactions or incomplete conversion.
-
Formation of colored impurities: Can complicate purification and indicate degradation pathways.
-
Dimerization or polymerization of starting materials: Particularly prevalent with reactive intermediates.
-
Inconsistent results: Sensitivity to reaction conditions such as temperature, solvent, and base selection.
Frequently Asked Questions (FAQs)
Q1: My Gewald reaction is producing a significant amount of a yellow, insoluble material. What is it and how can I prevent it?
A1: This is a very common issue. The yellow, insoluble material is often a result of side reactions involving elemental sulfur and the base, or dimerization of the activated nitrile.
-
Causality: In the Gewald reaction, the base (often a secondary amine like morpholine or piperidine) activates the elemental sulfur. However, under certain co[2]nditions, this can lead to the formation of polysulfides or other complex sulfur-containing byproducts. Additionally, the activated ethyl cyanoacetate can undergo self-condensation or dimerization, especially at elevated temperatures or with strong bases.
-
-
Temperature Control: Maintain strict temperature control. The initial Knoevenagel condensation should ideally be run at a lower temperature before the addition of sulfur and subsequent heating.
-
Order of Addition: The order of reagent addition is critical. Pre-forming the Knoevenagel adduct between the carbonyl compound and ethyl cyanoacetate before introducing sulfur and the base can often minimize side reactions of the nitrile.
-
Base Selection: The choice of base is crucial. While morpholine is effective at solubilizing sulfur, using a milder base or a catalytic amount of a stronger, non-nucleophilic base might be beneficial. Triethylamine is another [2]commonly used base.
-
Q2: I'm observing[9] an unexpected peak in my HPLC analysis that doesn't correspond to my starting materials or product. How can I identify it?
A2: Identifying unknown impurities is key to optimizing your synthesis. The structure of the side product provides valuable clues about the undesired reaction pathway.
-
Common Side Products:
-
Over-alkylation/arylation: If your starting materials contain reactive alkyl or aryl halides, these can react with the amino group of the product.
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis, especially under basic or acidic workup conditions, leading to the corresponding carboxylic acid.
-
Thiophene Isome[9]rs: Depending on the specific variant of the Gewald reaction, the formation of isomeric 2-aminothiophenes is possible.
-
-
Identification Stra[1][10]tegy:
-
LC-MS Analysis: This is the most direct way to get the molecular weight of the impurity, which is a critical piece of the puzzle.
-
NMR Spectroscopy: If the impurity can be isolated (e.g., through preparative HPLC or careful column chromatography), 1H and 13C NMR will provide structural information.
-
Forced Degradation Studies: Subjecting your pure product to the reaction conditions (e.g., heating with base) can help determine if the impurity is a degradation product.
-
Q3: My Hantzsch synthesis is giving me a mixture of regioisomers. How can I improve the selectivity?
A3: Regioselectivity in the Hantzsch synthesis can be a concern, particularly with unsymmetrical thioamides.
-
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the sulfur of the thioamide on the α-haloketone, followed by cyclization. The regioselectivity is determined by which nitrogen atom of the thioamide attacks the carbonyl carbon.
-
Controlling Regioselectivity:
-
pH Control: The reaction pH can influence the tautomeric form of the thioamide and the protonation state of the intermediates, thereby affecting the regioselectivity. Running the reaction under acidic conditions has been shown to alter the product ratio.
-
Steric Hindranc[11]e: Bulky substituents on the thioamide or the α-haloketone can direct the cyclization to the less sterically hindered position.
-
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield | 1. Incomplete reaction. 2. Product degradation. 3. Formation of soluble side products. 4. Mechanical loss during workup. | 1. Monitor the reaction: Use TLC or HPLC to track the consumption of starting materials. If the reaction stalls, consider a slight increase in temperature or reaction time. 2. Control temperature: Exothermic reactions can lead to side product formation. Ensure adequate cooling, especially during initial mixing. 3. Optimize stoichiometry: Ensure the correct molar ratios of reactants. An excess of one reactant may favor side reactions. 4. Purification strategy: Re-evaluate your extraction and crystallization solvents to minimize product loss. |
| Poor Purity (Multiple Spots on TLC) | 1. Presence of unreacted starting materials. 2. Formation of multiple side products. 3. Product decomposition on silica gel. | 1. Reaction completion: Ensure the reaction has gone to completion before workup. 2. Revisit reaction conditions: Lowering the temperature, changing the base, or using a different solvent can suppress side reactions. 3. Alternative purification: Consider purification by crystallization or using a different stationary phase for chromatography (e.g., alumina). |
| Dark Reaction Mixture/Product | 1. Oxidation of the amine. 2. Polymerization reactions. 3. Sulfur-related impurities. | 1. Inert atmosphere: Running the reaction under nitrogen or argon can prevent air oxidation. 2. Lower temperature: High temperatures can promote polymerization. 3. Workup: An aqueous wash with a mild reducing agent (e.g., sodium bisulfite) can sometimes help remove colored sulfur impurities. |
| Difficulty in Product Isolation/Crystallization | 1. Product is too soluble in the chosen solvent. 2. Presence of oily impurities preventing crystallization. | 1. Solvent screen: Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent (anti-solvent) is often effective. 2. Pre-purification: If the crude product is an oil, try to purify it by column chromatography before attempting crystallization. |
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis
This is a representative protocol and may require optimization for specific substrates.
-
To a stirred solution of the α-methylene carbonyl compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., morpholine, 0.1-0.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Protocol 2: Analytical Method for Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Visualizing Reaction Pathways
To better understand the potential for side product formation, let's visualize a simplified workflow for troubleshooting a Gewald synthesis.
Caption: A logical workflow for troubleshooting common issues in the Gewald synthesis.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Thiazole Ring Formation
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the thiazole core, a crucial scaffold in numerous FDA-approved drugs and biologically active compounds.[1][2]
Here, we move beyond simple protocols to address the common, and often frustrating, issues encountered during synthesis. This resource is structured as a series of troubleshooting questions and answers, grounded in mechanistic principles to empower you to not just fix a reaction, but to understand and control it.
Section 1: Troubleshooting the Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in 1887, remains the most widely utilized method for thiazole ring construction, typically involving the condensation of an α-haloketone with a thioamide-containing species.[3][4][5] While robust, its success is highly sensitive to reaction conditions and substrate stability.
FAQ 1: "My Hantzsch reaction has a very low yield or is not working at all. What are the primary causes?"
This is the most frequent issue and often points to one of several critical variables. A systematic diagnosis is key.
Answer:
Low or no yield in a Hantzsch synthesis can typically be traced back to three areas: (1) Reagent Quality & Stability, (2) Suboptimal Reaction Conditions, or (3) Mechanistic Hurdles.
1. Reagent Quality & Stability:
-
The α-Haloketone: This is often the most sensitive component. α-haloketones can be unstable, susceptible to self-condensation, or hydrolysis.[6] Their reactivity is high due to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond.[6][7]
-
Troubleshooting:
-
Verify Purity: Always use freshly prepared or purified α-haloketone. Purity can be checked via ¹H NMR.
-
Consider In-Situ Generation: For particularly unstable ketones, consider protocols for their in-situ generation to minimize decomposition.[8]
-
Choice of Halogen: Reactivity follows the trend I > Br > Cl. While α-bromoketones offer a good balance of reactivity and stability, α-chloroketones are less reactive, and α-iodoketones, while most reactive, can be less stable.[7][9]
-
-
-
The Thioamide/Thiourea: Ensure the thioamide is dry and pure. Impurities can introduce competing side reactions. High-purity starting materials are crucial to minimize side reactions and improve efficiency.[10]
2. Suboptimal Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role in solubilizing reagents and mediating the reaction rate. Ethanol and methanol are common choices.[5] However, for less reactive substrates, a higher boiling point solvent like DMF may be necessary. Some modern, greener protocols have demonstrated success using an ethanol/water mixture, which can be both effective and environmentally benign.[11]
-
Temperature: Many Hantzsch reactions proceed well at reflux in ethanol (~78 °C).[5] If you observe no reaction, a gradual increase in temperature may be required. Conversely, if you see significant decomposition or byproduct formation, the temperature may be too high. Temperature can significantly affect which crystalline form (polymorph) of the product crystallizes, which can impact isolation.[12][13]
-
Reaction Time: While some reactions are complete within 30-60 minutes, others may require several hours.[5][14] Monitor the reaction by TLC to track the consumption of the limiting reagent. Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and often improves yields.[1][14][15][16]
3. Mechanistic Hurdles:
The reaction proceeds via an initial SN2 attack of the thioamide's sulfur atom on the α-haloketone, followed by cyclization and dehydration.[5]
dot digraph "Hantzsch_Mechanism_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption [label="Troubleshooting key steps in the Hantzsch synthesis.", fontname="Arial", fontsize=10];
-
Steric Hindrance: Bulky substituents on either the thioamide or the α-haloketone can slow down the cyclization step.
-
Electronic Effects: Strong electron-withdrawing groups on the thioamide can reduce the nucleophilicity of the sulfur atom, slowing the initial SN2 reaction.[17]
FAQ 2: "My reaction is producing a mixture of isomers. How can I control regioselectivity?"
When using an N-monosubstituted thiourea and an unsymmetrical α-haloketone, two different constitutional isomers can be formed.
Answer:
This is a classic challenge of regioselectivity. The outcome depends on which nitrogen atom of the thiourea intermediate partakes in the cyclization.
-
Under Neutral/Basic Conditions: The reaction almost exclusively yields the 2-(N-substituted amino)thiazole. The initial S-alkylation is followed by cyclization involving the more nucleophilic, unsubstituted nitrogen atom.
-
Under Acidic Conditions: Running the Hantzsch synthesis under strongly acidic conditions (e.g., in an ethanol/HCl mixture) can change the regioselectivity.[18][19] Protonation of the nitrogens alters their relative nucleophilicity, and mixtures of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole can be formed.[18][19] The ratio of these isomers is influenced by the specific acid used, temperature, and the structure of the starting materials.[18]
Troubleshooting Workflow for Regioselectivity:
dot digraph "Regioselectivity_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9];
} caption [label="Decision workflow for controlling regioselectivity.", fontname="Arial", fontsize=10];
Section 2: Alternative Synthetic Routes & Optimization
While the Hantzsch synthesis is a workhorse, certain target molecules, such as 2-unsubstituted or 5-aminothiazoles, are not easily accessible through this method.[1]
FAQ 3: "I need to synthesize a 5-aminothiazole. The Hantzsch reaction is not suitable. What is the best alternative?"
Answer:
The Cook-Heilbron synthesis is the method of choice for preparing 5-aminothiazoles. This reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[1][20][21]
-
Mechanism Overview: The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂). This is followed by an intramolecular cyclization where the nitrile nitrogen attacks the newly formed thioamide-like intermediate, leading to the 5-aminothiazole ring after tautomerization.[21]
-
Key Advantages:
-
Mild Conditions: Often proceeds at or near room temperature.[21]
-
Direct Access to 5-Amino Group: Provides a functional handle for further derivatization.
-
Versatility: Different sulfur-containing reagents allow for varied substitution at the 2-position.[1] For example, using carbon disulfide yields a 2-mercapto-5-aminothiazole.[1]
-
FAQ 4: "My purification is difficult due to side products. What are the common byproducts and how can I minimize them?"
Answer:
Byproduct formation is often a sign of suboptimal conditions or reactive intermediates. Common side products include:
-
Self-condensation of α-haloketone: Can occur under basic conditions or with prolonged heating.
-
Formation of Bis-thiazoles: If a reagent like dithiooxamide is used as the thioamide source, it can react with two equivalents of the α-haloketone to form symmetrical 2,2′-bisthiazoles.[1]
-
Over-alkylation: The nitrogen atoms in the newly formed thiazole ring can sometimes be alkylated by excess α-haloketone, although this is less common.
Minimization Strategies:
| Strategy | Rationale | Target Byproduct(s) |
| Control Stoichiometry | Use a slight excess (1.1-1.2 eq.) of the thioamide to ensure the complete consumption of the more valuable/reactive α-haloketone. | Self-condensation, Over-alkylation |
| Lower Reaction Temp. | Reduces the rate of decomposition and unwanted side reactions. | All byproducts, especially decomposition |
| Optimize pH | For the Hantzsch reaction, workup with a mild base (e.g., NaHCO₃ or Na₂CO₃ solution) neutralizes the HBr/HCl byproduct, aiding precipitation of the neutral thiazole product.[5][22] | Impurities from acidic workup |
| Purification Technique | Most thiazole products are solids and can be purified by recrystallization from a suitable solvent like methanol or ethanol.[23] If isomers are present, column chromatography is typically required. | All byproducts |
Section 3: Protocols and Data
Reference Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a robust starting point for the synthesis of a simple 2-aminothiazole.[5]
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 eq)
-
Thiourea (7.5 mmol, 1.5 eq)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (aqueous, 20 mL)
Procedure:
-
In a 20 mL vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.
-
Add methanol and loosely cap the vial.
-
Heat the mixture with stirring on a hot plate set to ~100°C for 30 minutes. The mixture should become a clear solution.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the cooled methanol solution into a beaker containing 20 mL of 5% aqueous sodium carbonate solution.
-
Stir the resulting mixture. A precipitate of the product should form immediately.[22]
-
Isolate the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Allow the solid to air-dry on a watch glass. The product is typically pure enough for characterization without further purification.[5]
Data Table: Influence of Reaction Conditions on Thiazole Synthesis
The choice of solvent, catalyst, and energy source can have a profound impact on reaction outcomes. Modern methods often provide significant advantages over classical heating.
| Synthesis Method | Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 2-chloro-1-(...)-ethanone + N-phenylthiourea in Methanol, 90°C reflux | 8 hours | 72% | [14] |
| Microwave Irradiation | 2-chloro-1-(...)-ethanone + N-phenylthiourea in Methanol, 90°C MW | 30 minutes | 95% | [14] |
| Ultrasonic Irradiation | Bromoacetyl-pyranone + thiourea + benzaldehyde, EtOH/Water, Room Temp | 25 minutes | 90% | [11][24] |
| Conventional Heating | Bromoacetyl-pyranone + thiourea + benzaldehyde, EtOH/Water, Reflux | 3 hours | 87% | [11][24] |
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bepls.com [bepls.com]
- 16. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 20. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 21. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for Ethyl 5-aminothiazole-4-carboxylate
Technical Support Center: Ethyl 5-aminothiazole-4-carboxylate
Guide Series: Chemical Intermediate Stability and Handling
Welcome to the technical support guide for this compound (CAS No: 18903-18-9). This document provides in-depth guidance, troubleshooting, and best practices for the storage and handling of this key heterocyclic building block. As a versatile intermediate in the synthesis of pharmacologically active compounds, maintaining its stability is critical for experimental success and reproducibility.
Core Storage and Stability Data
For quick reference, the fundamental storage and property information for this compound is summarized below.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Storage Temperature | 2–8°C Refrigerator[1] | Slows potential degradation pathways such as hydrolysis and oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | The amine functional group is susceptible to oxidation, which can be accelerated by atmospheric oxygen. |
| Light Exposure | Store in an amber vial or in the dark | Thiazole derivatives can be sensitive to UV light, which may catalyze degradation. |
| Physical Form | Solid[2] | The compound is typically supplied as a solid. Any change to a gummy or oily consistency may indicate degradation or water absorption. |
| Container | Tightly sealed, airtight container | Prevents moisture absorption from the air, which can lead to ester hydrolysis. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered by researchers during the handling and storage of this compound.
Q1: What are the definitive storage conditions for ensuring the long-term stability of this compound?
The most critical factor for long-term stability is temperature control. The compound should be stored in a refrigerator at 2–8°C.[1] Additionally, it should be kept in a tightly sealed container, preferably under an inert atmosphere, and protected from light. These conditions collectively mitigate the primary risks of hydrolysis, oxidation, and photodegradation.
Q2: My vial of this compound arrived at room temperature. Has it degraded?
Short-term excursions from refrigerated conditions, such as during shipping, are generally not detrimental to the compound's integrity.[3] The stability testing of pharmaceutical intermediates often includes accelerated studies at higher temperatures to ensure robustness.[4][5] However, upon receipt, the product should be promptly moved to the recommended 2–8°C storage for long-term preservation.[1]
Q3: The solid in my vial has darkened from a pale yellow to a brownish color. What does this indicate, and is the material still usable?
A noticeable color change, particularly darkening, is a common visual indicator of chemical degradation. For aminothiazoles, this often points to oxidation of the amino group, which can form highly conjugated, colored impurities.
-
Causality: The primary amine is an electron-donating group that increases the electron density of the thiazole ring, making it more susceptible to oxidation.
-
Actionable Advice: The material is not necessarily unusable, but its purity is now questionable. Before use in a sensitive reaction, you must verify its purity. A simple analysis via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) against a retained, non-degraded sample or published data is highly recommended. If the purity has dropped significantly (e.g., below 95%), purification by recrystallization or column chromatography may be required.
Q4: I suspect my compound has degraded due to improper storage. What is the most likely degradation pathway?
The two most probable non-photolytic degradation pathways are ester hydrolysis and oxidation.
-
Ester Hydrolysis: The ethyl ester functional group can react with water (moisture) to form 5-aminothiazole-4-carboxylic acid and ethanol. This process is accelerated by the presence of acidic or basic contaminants.
-
Oxidation: The primary amino group can be oxidized, leading to the formation of various colored byproducts. This is often the cause of visible color changes in the solid material.
Q5: Can I prepare a stock solution of this compound and store it?
Storing this compound in solution is not recommended for long periods. The risk of ester hydrolysis increases significantly in protic solvents (like methanol or ethanol) or in solvents that are not scrupulously dried (like DMSO or DMF).
-
Best Practice: Prepare solutions fresh for each experiment.
-
If Storage is Necessary: If you must store a solution, use a high-purity anhydrous aprotic solvent (e.g., anhydrous DMF or dioxane), store it at -20°C under an inert atmosphere, and use it within a very short timeframe (e.g., <24 hours). Before use, visually inspect for any precipitation or color change.
Q6: What safety precautions should I take when handling this compound?
-
Wear protective gloves, a lab coat, and safety glasses.
-
Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[8]
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Storage
This protocol ensures the integrity of the compound from receipt to use.
-
Receiving: Upon receipt, visually inspect the container for an intact seal. Note the physical appearance (color, form) of the compound.
-
Equilibration: Before opening, allow the vial to warm to room temperature for at least 20–30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which would introduce water and risk hydrolysis.
-
Inert Atmosphere (Optional but Recommended): For long-term storage and sensitive applications, flush the vial headspace with a gentle stream of dry nitrogen or argon before re-sealing.
-
Weighing: Quickly weigh the desired amount of the compound and securely recap the vial immediately. Minimize the time the vial is open to the atmosphere.
-
Storage: Return the sealed vial to a 2–8°C refrigerator for storage.[1] Ensure it is placed in a dark location or within a secondary container that blocks light.
Protocol 2: Quick Purity Assessment by Thin Layer Chromatography (TLC)
This method allows for a rapid check of compound integrity.
-
Sample Preparation: Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., ethyl acetate or methanol) at approximately 1 mg/mL.
-
TLC Plate: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Spotting: Carefully spot a small amount of your sample solution onto the TLC plate baseline. If you have a reference sample (e.g., from a newly opened vial), spot it in an adjacent lane for direct comparison.
-
Elution: Develop the plate in an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50 v/v).
-
Visualization: Visualize the plate under a UV lamp (254 nm). The main compound spot should be clearly visible.
-
Analysis:
-
Pristine Sample: A pure sample should show a single, well-defined spot.
-
Degraded Sample: A degraded sample may show streaking, the appearance of new spots (especially near the baseline, indicating more polar degradation products like the carboxylic acid), or a diminished intensity of the main product spot.
-
Workflow for Stability Assessment
The following diagram outlines the logical process for evaluating the stability and usability of a batch of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Thiazolecarboxylic acid, 5-amino-, ethyl ester [cymitquimica.com]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. humiditycontrol.com [humiditycontrol.com]
- 5. japsonline.com [japsonline.com]
- 6. fishersci.fr [fishersci.fr]
- 7. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. georganics.sk [georganics.sk]
Troubleshooting low yields in one-pot synthesis of thiazole derivatives
Technical Support Center: Thiazole Synthesis Division
Welcome to the technical support guide for the one-pot synthesis of thiazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working to optimize these crucial reactions. Thiazoles are a cornerstone of many pharmaceuticals and functional materials, yet their synthesis, particularly in a one-pot fashion, can present challenges leading to diminished yields.[1][2][3]
This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose problems and develop robust solutions. We will primarily focus on variations of the Hantzsch thiazole synthesis, a widely used and versatile method for constructing the thiazole ring.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a one-pot thiazole synthesis for ensuring high yield?
A1: Success in one-pot thiazole synthesis hinges on the precise control of four key parameters:
-
Reagent Purity and Stoichiometry: The reaction is highly sensitive to the quality of the starting materials. α-Haloketones can degrade or dehalogenate, and thioamides can contain impurities.[7][8] Ensure you use pure reagents and accurately measure molar ratios. A slight excess of the thioamide component is sometimes used to drive the reaction to completion.[1][9]
-
Solvent Choice: The solvent profoundly impacts reagent solubility and reaction rate. Polar protic solvents like ethanol or ethanol/water mixtures are common as they facilitate the dissolution of the starting materials and intermediates.[3][10][11]
-
Temperature: The reaction temperature dictates the rate of both the desired reaction and potential side reactions. While some modern protocols work at room temperature, many Hantzsch-type syntheses require heating or reflux to overcome the activation energy for the cyclization and dehydration steps.[8][11][12]
-
Catalyst Activity: Many contemporary one-pot methods employ a catalyst to enhance reaction speed and yield under milder conditions.[5][6][11] The choice of catalyst—be it acidic, basic, or a nanoparticle-based system—is critical and substrate-dependent.[3][6][11]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.[1][8] Co-spot your reaction mixture with the starting α-haloketone and thioamide standards on a single TLC plate. The gradual disappearance of the starting material spots and the appearance of a new, distinct product spot indicate reaction progress. Visualization under UV light is typically sufficient for these aromatic systems.[8]
Q3: My reaction seems to produce two isomeric products. What could be the cause?
A3: When using N-substituted thioamides, regioselectivity can become an issue. The reaction can produce either the expected 2-(N-substituted amino)thiazole or its isomer, a 3-substituted 2-imino-2,3-dihydrothiazole. The reaction outcome is highly dependent on the pH. Neutral or basic conditions typically favor the 2-amino product, whereas strongly acidic conditions can lead to the formation of the 2-imino isomer.[13] Careful control of the reaction's pH is essential to ensure the desired regioselectivity.
Troubleshooting Guide: Low Yields
This section addresses specific problems encountered during the one-pot synthesis of thiazoles.
Problem 1: Very Low or No Product Yield
Q: My reaction has run for the specified time, but TLC shows only starting materials, or my isolated yield is negligible. What are the primary causes?
A: This common issue usually points to fundamental problems with the reagents or reaction conditions. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low or no product yield.
Detailed Solutions:
-
Reagent Quality:
-
α-Haloketones: These reagents can be lachrymatory and unstable. If the bottle is old, consider purifying it by recrystallization or running it through a short silica plug before use. Some α-haloketones are prone to dehalogenation, especially in the presence of base or light.[7]
-
Thioamides/Thiourea: Thiourea and its derivatives can be hygroscopic. Ensure they are dry. Thiol groups are susceptible to oxidation into disulfides, which are unreactive.[8] Using freshly opened reagents is always advisable.
-
-
Reaction Conditions:
-
Temperature: The initial S-alkylation (SN2 attack) may proceed at room temperature, but the subsequent intramolecular cyclization and dehydration often require thermal energy.[9] If the reaction is stalling at room temperature, gradually increase the heat to the solvent's reflux temperature and monitor via TLC.[8]
-
Solubility: If your starting materials are not fully dissolved, the reaction will be slow or incomplete. If you observe suspended solids, consider switching to a more suitable solvent or a solvent mixture (e.g., ethanol:water) that can better dissolve all components.[3][5]
-
Problem 2: Complex Mixture of Byproducts Observed
Q: My crude reaction mixture shows multiple spots on TLC, and the NMR spectrum is messy. What are the likely side reactions?
A: The formation of multiple byproducts suggests that reaction conditions are promoting undesired pathways. The Hantzsch synthesis mechanism provides clues to potential side reactions.
Caption: Simplified Hantzsch synthesis pathway and potential side reactions.
Detailed Solutions:
-
Self-Condensation: Aldehydes and ketones, especially under basic or strongly acidic conditions, can undergo self-condensation. If using a base, ensure it is not too strong, or add it slowly at a lower temperature.
-
Decomposition: α-Haloketones can decompose or polymerize upon prolonged heating. Try reducing the reaction temperature or time. Using a catalyst may allow for milder conditions, thus preventing degradation.[6][11]
-
Incomplete Cyclization: The intermediate formed after the initial S-alkylation may fail to cyclize efficiently. This can be due to steric hindrance or unfavorable reaction kinetics. Increasing the temperature or adding a suitable acid or base catalyst can promote the cyclization step.[8]
Problem 3: Product Lost During Work-up and Purification
Q: I can see a good product spot on TLC of the crude mixture, but my final isolated yield is very low. Where is my product going?
A: Product loss during work-up is often due to solubility issues or improper handling of the product's salt form.
-
Product Solubility:
-
Many 2-aminothiazole products are poorly soluble in water and can be precipitated by adding the reaction mixture to a beaker of cold water or a dilute base solution.[1] If your product is more polar, it may be staying in the aqueous layer. In this case, you will need to perform an extraction with an organic solvent like ethyl acetate.
-
-
Salt Formation:
-
The thiazole nitrogen is basic and will likely be protonated (as an HBr or HCl salt) in the crude reaction mixture, especially if the reaction generates acid.[9] These salts are often highly soluble in polar solvents like water or methanol. To isolate the neutral product, you must add a weak base (e.g., NaHCO₃ or Na₂CO₃ solution) to neutralize the acid and precipitate the free base form of your thiazole.[1][9]
-
-
Purification Issues:
-
While some reactions yield a product pure enough after simple filtration[1], others require further purification. If using column chromatography, be aware that aminothiazoles can streak on silica gel. Adding a small amount of triethylamine (~1%) to your eluent can help mitigate this.
-
Key Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard Hantzsch synthesis procedure and serves as a reliable starting point.[1]
-
Reaction Setup: In a 20 mL vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Solvent Addition: Add 5 mL of methanol.
-
Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30-60 minutes. Monitor the reaction by TLC until the 2-bromoacetophenone spot has disappeared.
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. A precipitate should form.
-
Isolation: Collect the solid product by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying: Allow the solid to air-dry on a watch glass. Determine the mass and calculate the percent yield. The product is often pure enough for characterization without further purification.[1]
Protocol 2: Optimizing Reaction Conditions
When developing a new one-pot synthesis, a systematic approach to optimizing conditions is crucial. The following table provides a starting point for screening key parameters.
| Parameter | Condition 1 (Baseline) | Condition 2 (Alternative) | Condition 3 (Alternative) | Rationale & Notes |
| Solvent | Ethanol | Ethanol:Water (1:1) | Acetonitrile | Solvent polarity affects solubility and reaction rates. Ethanol/water is a "green" option that works well for many substrates.[3][11] |
| Temperature | Room Temperature | 60 °C | Reflux | Higher temperatures increase reaction rates but can also promote side reactions.[5][11] |
| Catalyst | None | NiFe₂O₄ (5 mg) | p-TsOH (10 mol%) | A catalyst can dramatically reduce reaction time and temperature requirements. Nanoparticle catalysts are often reusable.[11][14] |
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. acgpubs.org [acgpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Purity Analysis of Ethyl 5-aminothiazole-4-carboxylate
Welcome to the technical support center dedicated to the robust and reliable HPLC analysis of Ethyl 5-aminothiazole-4-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals who seek to establish, optimize, and troubleshoot methods for determining the purity of this critical chemical intermediate. Here, we move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to resolve issues with confidence and ensure the integrity of your analytical data.
Recommended Stability-Indicating HPLC Method
A well-developed HPLC method is the cornerstone of accurate purity assessment. The following reverse-phase method has been designed for excellent resolution and peak shape for this compound and its potential process-related impurities and degradants.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 45% B
-
5-15 min: 45% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 45% B
-
22-30 min: 45% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Data Summary: Method Parameters & System Suitability
| Parameter | Recommended Value | Rationale |
| Column Chemistry | C18 (ODS) | Provides excellent hydrophobic retention for the analyte. |
| Mobile Phase pH | ~2.5 (with 0.1% H₃PO₄) | Suppresses the ionization of residual silanols on the column, preventing peak tailing.[3][4] |
| Wavelength (λ) | 272 nm | Corresponds to a UV absorbance maximum for the aminothiazole chromophore, ensuring high sensitivity.[1][2] |
| Column Temperature | 30°C | Ensures reproducible retention times and can improve peak efficiency. |
| Tailing Factor (Tf) | ≤ 1.5 | A critical measure of peak symmetry; values >1.5 indicate problematic secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| Resolution (Rs) | ≥ 2.0 (between analyte and closest impurity) | Ensures baseline separation for accurate quantification. |
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the analysis of this compound.
Q1: My main peak for this compound is showing significant tailing. What is the cause and how do I fix it?
A1: This is the most frequently reported issue for aminothiazole derivatives. Peak tailing is typically caused by secondary chemical interactions between your analyte and the stationary phase, though physical issues within the system can also be a cause.[5]
-
The Chemical Cause (Most Likely): The primary amino group on your molecule is basic. At a mid-range pH, this group can interact with acidic, ionized residual silanol groups on the surface of the silica-based C18 column.[3][6] This secondary interaction mechanism holds back a fraction of the analyte molecules, causing them to elute later than the main peak band, resulting in a tail.[3]
-
Solutions:
-
Lower Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase (Mobile Phase A) to between 2.5 and 3.0 using an acid like phosphoric or formic acid.[4] At this low pH, the residual silanol groups are fully protonated (Si-OH) and no longer ionized (SiO-), which prevents the ionic interaction with your basic analyte and dramatically improves peak shape.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that blocks many of the residual silanol groups. Ensure you are using a high-quality, end-capped C18 column.[6]
-
Check for Physical Problems: While less likely for a single tailing peak, physical issues like a void at the head of the column or excessive extra-column volume (e.g., using tubing with a large internal diameter) can also cause tailing.[5] You can diagnose this by injecting a neutral compound (like toluene or uracil); if the neutral compound also tails, you have a physical problem.[5]
-
Q2: The retention time of my analyte is drifting earlier or later with each injection. What's causing this instability?
A2: Retention time stability is critical for reliable peak identification. Drifting retention times usually point to an unstable system.
-
Potential Causes & Solutions:
-
Insufficient Column Equilibration: This is the most common cause. If you have just started a run or changed the mobile phase composition, the column needs sufficient time to fully equilibrate to the new conditions. Solution: Ensure the column is flushed with the initial mobile phase conditions for at least 10-15 column volumes (for a 250x4.6 mm column, this is about 25-30 minutes) before the first injection.[7]
-
Temperature Fluctuations: The viscosity of the mobile phase and chromatographic retention are sensitive to temperature changes. A 1°C change can alter retention times by 1-2%.[8] Solution: Use a thermostatted column oven and ensure it is set to a stable temperature (e.g., 30°C).
-
Mobile Phase Composition Change: If you are mixing solvents online, a faulty pump proportioning valve can cause the mobile phase composition to drift.[8] Alternatively, if you are using a buffered mobile phase, selective evaporation of the more volatile organic component can change the solvent ratio over time. Solution: Prepare fresh mobile phase daily. If you suspect the pump, try running the mobile phase pre-mixed in a single reservoir to see if the problem resolves.[9]
-
System Leaks: A small, slow leak in the system, particularly at a pump seal or fitting, can cause pressure fluctuations and, consequently, unstable flow rates and shifting retention times.[10] Solution: Systematically check all fittings for any signs of moisture and inspect the pump heads for salt buildup, which can indicate a worn seal.[11]
-
Q3: I am seeing a high or fluctuating baseline (baseline noise). How can I get a stable baseline?
A3: A noisy or drifting baseline compromises sensitivity and makes integration of small impurity peaks unreliable.
-
Potential Causes & Solutions:
-
Air Bubbles in the System: Air bubbles passing through the detector cell are a primary cause of sharp baseline spikes and noise. Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air.[7][9]
-
Contaminated Mobile Phase or Column: Using non-HPLC grade solvents or a contaminated column can lead to a noisy or "wavy" baseline. Solution: Always use high-purity, HPLC-grade solvents. If the column is contaminated, flush it with a strong solvent (like 100% Acetonitrile or Isopropanol).
-
Pump Issues: Worn pump seals or faulty check valves can lead to incomplete mixing of mobile phase components, causing periodic or pulsing baseline fluctuations.[12] Solution: This requires instrument maintenance. Consult your instrument manual for instructions on cleaning or replacing check valves and pump seals.
-
Detector Lamp Failure: As a UV detector lamp ages, its energy output can become unstable, leading to increased baseline noise.[12] Solution: Check the lamp energy and usage hours via your instrument software. Replace the lamp if it is near the end of its rated lifetime.
-
Frequently Asked Questions (FAQs)
Q1: How do I ensure my HPLC method is "stability-indicating" for purity analysis?
A1: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[13][14] To develop and validate such a method, you must perform forced degradation studies.[15][16]
This involves intentionally stressing the this compound sample under various conditions to generate potential degradants. The typical stress conditions are:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., 105°C in a dry oven.
-
Photolytic Stress: Exposure to UV and visible light (ICH Q1B guidelines).
After stressing the samples, you run them through your HPLC method. The method is considered stability-indicating if all the degradation peaks are fully resolved from the main analyte peak.[17] Using a Photodiode Array (PDA) detector is highly recommended to perform peak purity analysis, which confirms that the main peak is spectrally pure and not co-eluting with any degradants.
Q2: My sample of this compound is not dissolving well in the recommended diluent. What should I do?
A2: Poor solubility can lead to inaccurate results and can even block your HPLC system. While a 50:50 Acetonitrile/Water mixture is a good starting point, some batches or related aminothiazole derivatives may exhibit lower solubility.[18]
-
Troubleshooting Steps:
-
Increase Organic Content: First, try increasing the percentage of Acetonitrile in your diluent (e.g., to 70% or 80%).
-
Try an Alternative Solvent: If increasing Acetonitrile is insufficient, Dimethyl Sulfoxide (DMSO) is an excellent, strong organic solvent. However, be cautious:
-
Solvent Shock: Injecting a sample dissolved in 100% DMSO into a highly aqueous mobile phase can cause the analyte to precipitate in the flow path.[18]
-
High UV Cutoff: DMSO can have a high UV absorbance at lower wavelengths.
-
Best Practice: If you must use DMSO, dissolve the sample in a minimal amount of DMSO first, then dilute it to the final volume with your mobile phase or Acetonitrile. This ensures the final injection solvent is as compatible as possible with your mobile phase.[4]
-
-
Sonication: Gently sonicating the sample vial for a few minutes can help break up solid particles and facilitate dissolution.
-
By systematically addressing these common issues, you can develop a robust, reliable, and accurate HPLC method for the purity analysis of this compound, ensuring the quality and integrity of your work.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. chromtech.com [chromtech.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. realab.ua [realab.ua]
- 12. youtube.com [youtube.com]
- 13. japsonline.com [japsonline.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on the purification of Ethyl 2-amino-4-methylthiazole-5-carboxylate. This thiazole derivative is a vital building block in the synthesis of medicinally important agents, making its purity a critical parameter for successful downstream applications[1]. This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during its recrystallization, alongside detailed protocols and technical data.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and commonly used solvent for the recrystallization of Ethyl 2-amino-4-methylthiazole-5-carboxylate?
Based on documented laboratory procedures, the most effective solvents are Ethyl Acetate and Ethanol [1][2][3].
-
Scientific Rationale: The principle of "like dissolves like" is applicable here[4]. Ethyl 2-amino-4-methylthiazole-5-carboxylate possesses a moderately polar structure, containing an ester group, an amino group, and a heterocyclic thiazole ring. Ethanol and ethyl acetate are polar solvents that share structural similarities (e.g., the ester moiety in ethyl acetate) and have the appropriate polarity to effectively dissolve the compound at elevated temperatures but exhibit significantly lower solubility at room or sub-zero temperatures. This solubility differential is the key to a successful recrystallization with high recovery.
Q2: What are the essential physical properties of this compound that I should be aware of during purification?
Understanding the compound's physical properties is crucial for troubleshooting. The most important is the melting point, which is a key indicator of purity. A sharp melting point within the expected range suggests a high-purity sample.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O₂S | |
| Molecular Weight | 186.23 g/mol | |
| CAS Number | 7210-76-6 | |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point (m.p.) | 176-180 °C (literature range) | [3] |
| 178–179 °C (reported in a synthesis) | [1] | |
| 172–173 °C (reported in a synthesis) | [5] |
-
Expert Insight: The variation in reported melting points highlights that impurities can depress and broaden the melting range. A successful recrystallization should yield a product with a sharp melting point in the upper end of the 176-180 °C range.
Q3: How should I experimentally determine the best solvent if the standard recommendations are not working for my specific crude product?
If your crude material contains different impurities, a small-scale solvent screen is the best approach.
-
Place approximately 20-30 mg of your crude solid into several different test tubes.
-
To each tube, add a different test solvent (e.g., methanol, isopropanol, acetone, toluene, or mixtures like hexane/ethyl acetate) dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. The ideal solvent will fully dissolve your compound at or near its boiling point[4].
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.
-
The best solvent is the one that yields a large quantity of crystalline solid upon cooling, while impurities ideally remain in the solution (the "mother liquor").
Troubleshooting Guide: Common Recrystallization Issues
Q1: My compound separated as an oil during cooling ("oiling out") and did not form crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the compound comes out of solution as a supercooled liquid instead of a solid crystal lattice[6]. This is often because the solution is too highly saturated, the cooling rate is too fast, or the boiling point of the solvent is higher than the melting point of the compound/impurity mixture[6][7].
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil completely. Add a small amount (5-10% more) of the hot solvent to slightly reduce the saturation and then allow it to cool much more slowly[6].
-
Insulate the Flask: Do not place the hot flask directly on the benchtop. Set it on a cork ring or a few paper towels to slow the rate of cooling, allowing more time for crystal nucleation[7].
-
Lower the Initial Cooling Temperature: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. A sudden temperature shock promotes rapid precipitation and oiling.
-
Change Solvent System: If the problem persists, the impurities may be significantly depressing the melting point. Try a lower-boiling point solvent or a solvent mixture.
Q2: I followed the procedure, but my final yield is very low. What are the most common causes?
A: A low yield is typically a result of losing product to the mother liquor or during the washing step[7].
Troubleshooting Steps:
-
Avoid Excess Solvent: The most common error is adding too much solvent during the initial dissolution step. Use only the absolute minimum amount of hot solvent required to fully dissolve the solid[4]. If you add too much, you can carefully evaporate some of the solvent to re-concentrate the solution[7].
-
Ensure Complete Crystallization: Make sure the solution is thoroughly cooled. After cooling to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.
-
Minimize Wash Loss: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using warm solvent or an excessive volume will redissolve a significant portion of your purified product[4].
-
Recover a Second Crop: Do not discard the filtrate (mother liquor) immediately. You can often recover a second, slightly less pure, crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling.
Q3: The solution has cooled completely, but no crystals have formed. What should I do?
A: This is a classic case of a supersaturated solution, where the concentration of the compound is above its normal saturation point, but crystal nucleation has not initiated[4].
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the liquid. The microscopic imperfections on the glass provide a surface for the first crystals to form[4].
-
Add a Seed Crystal: If you have a small crystal of the pure product from a previous batch, add it to the supersaturated solution. It will act as a template for crystal growth.
-
Cool to a Lower Temperature: Move the flask from a room temperature bath to an ice-water bath, or even a freezer, for a short period.
-
Concentrate the Solution: If all else fails, it is possible you used slightly too much solvent. Gently heat the solution to boil off a small amount of solvent and attempt the cooling process again[7].
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common recrystallization challenges.
Caption: A decision tree for troubleshooting common recrystallization issues.
Standard Experimental Protocol (Using Ethanol)
This protocol is a synthesized method based on common laboratory practices for this compound class[3].
-
Dissolution: Place the crude Ethyl 2-amino-4-methylthiazole-5-carboxylate (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add ethanol (e.g., 25 mL) and heat the mixture to reflux with stirring on a hot plate[3]. Continue to add a minimum amount of hot ethanol dropwise until the solid is just fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents the product from crystallizing prematurely on the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this process. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass and allow them to air dry. For complete solvent removal, dry the product under vacuum. The final product should be a fine white or off-white powder[3].
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides
Welcome to the technical support center for the synthesis of 2-aminothiazole-5-carboxamide derivatives. This vital scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents, including the anti-cancer drug Dasatinib.[1] However, its journey from lab-scale discovery to large-scale production is often fraught with challenges.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and a causal understanding of the synthetic challenges to empower you to overcome common hurdles in your scale-up campaigns.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable route to 2-aminothiazole-5-carboxamides?
A1: While several routes exist, a highly efficient and convergent approach is often preferred for scale-up. This involves first preparing a β-ethoxyacrylamide intermediate by coupling β-ethoxy acryloyl chloride with the target aniline. This intermediate then undergoes chemoselective α-bromination followed by a one-pot cyclization with thiourea to form the 2-aminothiazole-5-carboxamide core.[1][2] This "convergent" strategy avoids late-stage amide couplings on the thiazole ring, which can be problematic, and eliminates the need for protecting groups on the 2-amino position.[1][3]
Q2: Why is direct amide coupling to a pre-formed 2-aminothiazole-5-carboxylic acid often problematic at scale?
A2: This "linear" approach faces several challenges. The 2-amino group is a weak nucleophile due to the electron-withdrawing nature of the thiazole ring, making amide bond formation difficult.[4] This often requires harsh coupling reagents or forcing conditions, which can lead to side reactions, racemization (if applicable), and purification difficulties. Furthermore, sterically hindered anilines or carboxylic acids can result in very low or no yield.[1][4] Protecting the 2-amino group (e.g., with Boc) is an option but adds steps (protection/deprotection), increasing cost and waste streams on a large scale.[2]
Q3: Are there greener alternatives to traditional synthesis methods?
A3: Yes, significant efforts have been made to develop more environmentally friendly protocols. These include using water as a solvent, employing reusable solid-supported catalysts, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[5] For the key thiazole-forming step, replacing toxic halogenating agents like iodine with alternatives like trichloroisocyanuric acid (TCCA) in the presence of a recyclable catalyst is a promising green approach.[6]
Part 2: Troubleshooting Guide - In-Depth Scenarios
This section addresses specific experimental failures with a focus on root causes and corrective actions.
Scenario 1: Low Yield in Thiazole Ring Formation
Q: My Hantzsch-type reaction between an α-bromo-β-ketoamide and thiourea is giving very low yields (<30%) upon scale-up. What are the likely causes and how can I fix this?
A: This is a classic scale-up issue often related to reaction conditions and reagent quality.
Root Cause Analysis:
-
Inadequate Temperature Control: The condensation of thiourea is exothermic. On a large scale, inefficient heat dissipation can create localized hot spots, leading to the decomposition of starting materials and the formation of degradation byproducts.
-
Poor Reagent Quality: Thiourea can be hygroscopic and may contain impurities. The α-bromo intermediate must be of high purity; residual starting material or di-brominated species will lead to a complex mixture of side products.
-
Suboptimal Solvent Choice: The solvent must be able to dissolve the starting materials to a reasonable extent while allowing the product to crystallize upon completion, facilitating isolation. Common solvents include ethanol, methanol, or mixtures with water.[5]
-
Incorrect Stoichiometry: Ensuring the correct molar ratios of reactants is critical. An excess of one reagent may be beneficial on a small scale but can complicate purification on a large scale.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield thiazole synthesis.
Recommended Actions:
-
Calorimetry Study: Before scaling up, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the reaction's thermal profile. This will inform the required cooling capacity and safe addition rates.
-
Reagent Qualification: Always use freshly purified or analytically qualified batches of thiourea and the α-bromo intermediate for large-scale runs.
-
Solvent Screening: As shown in the table below, solvent choice can dramatically impact yield and work-up.
| Solvent System | Typical Temperature | Advantages | Disadvantages |
| Ethanol | Reflux | Good solubility for many substrates.[5] | Product may remain soluble, requiring concentration. |
| Isopropanol (IPA) | Reflux | Lower volatility, often better for product precipitation. | May require higher temperatures. |
| Acetonitrile/Water | 50-70 °C | Can improve solubility of polar intermediates. | Requires careful phase management during workup. |
| Dioxane/Water | 80-100 °C | Effective for challenging substrates.[2] | Dioxane is a hazardous solvent. |
Scenario 2: Formation of Impurities and Side Products
Q: I'm observing a persistent impurity in my large-scale synthesis that co-elutes with my product. Mass spectrometry suggests it's an isomer. What could be happening?
A: Isomer formation is a known issue in Hantzsch-type syntheses, particularly with substituted thioureas, and is highly dependent on reaction conditions.
Root Cause Analysis:
The condensation of an α-haloketone with an N-monosubstituted thiourea can proceed through two different pathways, leading to the desired 2-(N-substituted amino)thiazole or the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. In neutral solvents, the 2-amino isomer is almost exclusively formed. However, under acidic conditions, significant amounts of the 2-imino isomer can be produced.[7][8]
Reaction Pathway Diagram:
Caption: Competing pathways in Hantzsch synthesis.
Recommended Actions:
-
Strict pH Control: The most critical parameter is pH. Ensure your reaction mixture remains neutral or slightly basic. If starting materials are hydrochlorides, pre-neutralize them or add a non-nucleophilic base (e.g., sodium bicarbonate) to the reaction.
-
Monitor Reaction Progress: Use in-process controls (IPC) like HPLC or TLC to monitor the formation of both isomers throughout the reaction. This can help determine the optimal reaction time to maximize the desired product before potential isomerization or degradation occurs.[5]
-
Purification Strategy: If the impurity cannot be avoided, a specialized purification method may be needed. Since the basicity of the two isomers differs, it may be possible to separate them via selective extraction at a specific pH or by forming a salt of the desired product.
Scenario 3: Difficult Amide Coupling with Sterically Hindered Amines
Q: I'm attempting a late-stage amide coupling between my 2-aminothiazole-5-carboxylic acid and 2-chloro-6-methylaniline. Standard coupling reagents (HATU, EDC/HOBt) are failing. Why?
A: This is a classic case of coupling an electron-deficient nucleophile (the 2-aminothiazole) with a sterically hindered amine, a notoriously difficult transformation.
Root Cause Analysis:
-
Low Nucleophilicity: The exocyclic amino group at the C2 position of the thiazole is weakly nucleophilic, as explained in FAQ Q2.
-
Steric Hindrance: The two ortho-substituents on the aniline (chlorine and methyl) physically block the nitrogen atom, preventing the approach of the activated carboxylic acid. This steric clash is a major barrier to bond formation.[1][2]
Recommended Protocol: Acyl Fluoride Method
When standard methods fail, converting the carboxylic acid to a more reactive acyl fluoride in situ can be highly effective.[4] Acyl fluorides are more stable than acyl chlorides but significantly more reactive than standard activated esters, providing a good balance for challenging couplings.
Step-by-Step Protocol:
-
Reaction Setup: In a dry, inerted (Nitrogen/Argon) reactor, suspend the 2-aminothiazole-5-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) or THF.
-
Acyl Fluoride Formation: Add cyanuric fluoride (2.0 equiv.) followed by a tertiary amine base like pyridine or triethylamine (3.0 equiv.). Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride intermediate.
-
Amine Addition: Add the sterically hindered aniline (e.g., 2-chloro-6-methylaniline) (1.1 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (or a suitable elevated temperature) and monitor by HPLC. The reaction may require several hours to overnight for completion.[4]
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash sequentially with aqueous acid (e.g., 1N HCl) to remove the base, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Part 3: Scale-Up & Purification
Q: My final product is difficult to purify by column chromatography at a multi-kilogram scale. Are there better methods for isolating pure 2-aminothiazole-5-carboxamides?
A: Absolutely. Relying on chromatography for large-scale purification is inefficient and costly. Crystallization and salt formation are the preferred industrial methods.
Key Strategies for Non-Chromatographic Purification:
-
Recrystallization: This is the most powerful purification technique for solid compounds. The key is finding a suitable solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.
-
Solvent Screening: Screen a panel of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) to find the optimal system.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, optionally treat with activated carbon to remove colored impurities, filter hot to remove insoluble matter, and then allow the solution to cool slowly to induce crystallization. Collect the pure crystals by filtration.[9]
-
-
Salt Formation & pH Swing: 2-aminothiazoles are basic and can be purified by forming a salt with an acid (e.g., HCl, H₂SO₄, or methanesulfonic acid).
-
Process: Dissolve the crude material in a suitable organic solvent. Add the acid to precipitate the salt of your compound, leaving non-basic impurities behind in the solvent. Filter the salt, wash it, and then liberate the free base by treating the salt with an aqueous base (like NaOH or NaHCO₃) and extracting the pure product into a fresh organic layer. This "acid-base swing" is extremely effective for removing neutral or acidic impurities.
-
-
Precipitation via Anti-Solvent: If the product is highly soluble in the reaction solvent, isolation can be achieved by adding an "anti-solvent" in which the product is insoluble. For example, if your product is in ethanol, adding cold water or hexane can cause it to precipitate out, leaving more soluble impurities in the solvent mixture.[9]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alternative Catalysts for Ethyl 5-aminothiazole-4-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-aminothiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial synthesis by exploring alternative catalytic systems. This compound is a vital heterocyclic building block, notably serving as a key intermediate in the synthesis of pharmaceuticals like the anti-cancer drug Dasatinib.[1][2] The drive towards greener, more efficient, and cost-effective chemical processes necessitates a move beyond traditional synthetic routes.
This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and strategic decisions you will face in the laboratory. We will delve into the causality behind experimental choices, offering troubleshooting solutions and validated protocols grounded in authoritative literature.
Section 1: Foundational Synthesis Pathway: The Hantzsch Thiazole Synthesis
Before exploring alternative catalysts, it is essential to understand the foundational reaction mechanism. The most common route to the aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[3]
The general mechanism involves the initial S-alkylation of the thiourea by the α-halocarbonyl, followed by cyclization and dehydration to form the thiazole ring. The choice of catalyst can significantly influence the rate and efficiency of these steps.
Caption: General mechanism of the Hantzsch thiazole synthesis.
Section 2: FAQs on Catalyst Selection
This section addresses strategic questions about choosing the right catalytic system for your specific research or production needs.
Q1: What are the main classes of alternative catalysts for this compound synthesis?
There are three primary categories of alternative catalysts, each offering distinct advantages:
-
Heterogeneous Catalysts: These are solid-phase catalysts that do not dissolve in the reaction medium. They are highly valued for their ease of separation from the product mixture (typically by simple filtration) and excellent potential for recyclability.[4] Examples include silica-supported tungstosilicic acid (SiW.SiO₂), xanthan sulfuric acid, and metal-oxide nanoparticles.[3][5]
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, leading to high activity and selectivity due to the absence of mass transfer limitations. Modern homogeneous systems, such as those based on palladium or iron, can operate under very mild conditions.[6][7] However, their removal from the final product can be challenging and costly.
-
Organocatalysts: These are metal-free, small organic molecules that can catalyze reactions. They are often considered more environmentally benign and less toxic than metal-based catalysts. Amino acids, such as asparagine, have been successfully employed as eco-friendly organocatalysts for 2-aminothiazole synthesis.[6]
Q2: When should I choose a heterogeneous catalyst? What are the pros and cons?
Choosing a heterogeneous catalyst is advisable when process scalability, catalyst reusability, and environmental impact are high priorities.
-
Advantages:
-
Easy Separation: Simplifies product work-up, reducing the need for complex purification steps like column chromatography.
-
Recyclability: The catalyst can be recovered and reused for multiple reaction cycles, lowering overall cost.[3]
-
Greener Processes: Often associated with cleaner reaction profiles and reduced metal contamination in the final product.
-
-
Disadvantages:
-
Lower Activity: May require higher temperatures or longer reaction times compared to homogeneous counterparts due to mass transfer limitations between phases.
-
Leaching: Trace amounts of the active catalytic species can sometimes leach into the reaction mixture, contaminating the product and reducing catalyst efficacy over time.
-
Deactivation: The catalyst's active sites can be poisoned by impurities or blocked by reaction byproducts, requiring regeneration steps.
-
Q3: Can this synthesis be performed under "green" or catalyst-free conditions?
Absolutely. The field of green chemistry has introduced several methods that minimize or eliminate the need for traditional catalysts and hazardous solvents.
-
Green Solvents: Using environmentally benign solvents like water or polyethylene glycol (PEG-400) can facilitate the reaction.[6][8]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating. This technique often enhances yields and can be performed in greener solvents.[6][8]
-
Ultrasonic Irradiation: Sonication provides mechanical energy that can accelerate reactions, particularly in heterogeneous systems, by improving mass transport and activating catalyst surfaces.[3]
-
Catalyst-Free Thermal Conditions: In some cases, simply heating the reactants in a suitable solvent or even under solvent-free conditions can yield the desired product, although this may require higher temperatures.[7]
Caption: Decision workflow for selecting an alternative catalyst.
Section 3: Troubleshooting Guide
Even with optimized protocols, experimental challenges can arise. This guide provides solutions to common issues.
Q1: My reaction yield is low when using a heterogeneous catalyst. What are the common causes?
Low yield in heterogeneous catalysis often points to issues with the catalyst itself or with mass transfer.
-
Catalyst Deactivation: The active sites may be poisoned. Solution: Ensure starting materials are pure. If reusing the catalyst, perform a regeneration step (e.g., washing with a solvent and drying under vacuum).
-
Poor Mass Transfer: The reactants are not efficiently reaching the catalyst surface. Solution: Increase the stirring rate or consider mechanical agitation. If applicable, switching to ultrasonic irradiation can dramatically improve mass transfer.[3]
-
Suboptimal Conditions: The temperature or solvent may not be ideal. Solution: Perform a small-scale screen of different solvents and temperatures to re-optimize the reaction conditions for your specific setup.
-
Incorrect Catalyst Loading: Using too little catalyst will result in slow or incomplete conversion. Solution: Verify your calculations and consider incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
Q2: I'm observing significant side-product formation. How can I improve selectivity?
Selectivity issues often arise from reactions proceeding down unintended pathways, which can be controlled by modifying reaction parameters.
-
Temperature Control: Side reactions often have a higher activation energy. Solution: Try running the reaction at a lower temperature for a longer period. This will favor the kinetic product over thermodynamic side-products.
-
Catalyst Choice: Different catalysts can exhibit different selectivities. For instance, in one study, palladium(II) acetate favored the formation of 4-substituted 2-aminothiazoles, while iron(III) bromide promoted the formation of 5-thiocyano-2-aminothiazoles from the same starting materials.[6][7] Solution: Consult the literature to select a catalyst known for high selectivity for your desired transformation.
-
Stoichiometry: An excess of one reactant can lead to side-product formation. Solution: Carefully control the stoichiometry of your reactants. A 1:1 ratio of the α-halocarbonyl and thiourea is typically optimal for the Hantzsch synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
Section 4: Protocols and Comparative Data
Comparative Data of Alternative Catalytic Systems
The following table summarizes the performance of various alternative catalysts for the synthesis of the 2-aminothiazole core, providing a basis for comparison.
| Catalyst System | Starting Materials | Solvent / Conditions | Time | Yield (%) | Reference |
| Silica Supported Tungstosilicic Acid | α-Bromoketone, Thiourea, Benzaldehyde | Ethanol / H₂O, Ultrasonic Irradiation | 15-30 min | 79-90 | [3] |
| Xanthan Sulfuric Acid | Ethyl Acetoacetate, NBS, Thiourea | Water / THF | 2 h | Good | [5] |
| Asparagine (Organocatalyst) | Methyl Carbonyl, Thiourea, Iodine | One-pot | - | Excellent | [6] |
| Microwave-Assisted (Catalyst-Free) | Aromatic Ketones, NBS, Thioureas | PEG-400 / Water, 80-85°C, Microwave | 5-10 min | High | [6] |
| Palladium(II) Acetate | Vinyl Azides, KSCN | n-Propanol, 80°C | 12 h | High | [6][7] |
| Polyphosphoric Acid (PPA) | Ethyl 2-acylamino-2-thiocarbamoylacetates | PPA, Heat | - | Excellent | [9][10] |
Experimental Protocol 1: Heterogeneous Catalysis with Silica Supported Tungstosilicic Acid (SiW.SiO₂) under Ultrasonic Irradiation
This protocol is adapted from a green synthesis method for Hantzsch thiazole derivatives and is expected to be effective for this compound.[3][8]
-
Preparation: To a 50 mL round-bottom flask, add ethyl 2-chloroacetoacetate (1.0 mmol), thiourea (1.0 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add silica-supported tungstosilicic acid (SiW.SiO₂) (e.g., 15% w/w, 0.05 g).
-
Reaction: Place the flask in an ultrasonic bath and irradiate at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 2:1 petroleum ether-ethyl acetate). The reaction is typically complete within 30 minutes.
-
Work-up: Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol and dried under vacuum for reuse.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Experimental Protocol 2: Green Synthesis using Microwave Irradiation in PEG-400
This protocol is adapted from an environmentally benign one-pot synthesis of related thiazole derivatives.[8]
-
Preparation: In a microwave-safe reaction vessel, combine ethyl acetoacetate (1.0 mmol) and PEG-400 (5 mL).
-
Halogenation: Add N-bromosuccinimide (NBS) (1.1 mmol) in portions while stirring. Allow the in situ formation of the α-bromo intermediate over 5-10 minutes.
-
Thiourea Addition: Add thiourea (1.0 mmol) to the mixture.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a suitable power (e.g., 180 W) and temperature (e.g., 100°C) for 5-10 minutes.
-
Monitoring: After cooling, check for reaction completion by TLC.
-
Work-up: Pour the reaction mixture into cold water (50 mL). The product will often precipitate.
-
Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, further purification can be achieved by recrystallization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives [jstage.jst.go.jp]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminothiazole Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for the design of potent kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site has led to the development of numerous clinically successful drugs, including the noteworthy anticancer agent Dasatinib. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of aminothiazole-based kinase inhibitors. We will dissect the critical structural motifs, explore how modifications at different positions of the thiazole ring dictate potency and selectivity, and present comparative data for prominent inhibitors. Furthermore, this guide furnishes detailed experimental protocols for the in vitro evaluation of these compounds, ensuring a blend of theoretical SAR insights and practical, validated methodologies for the drug discovery professional.
Introduction: The 2-Aminothiazole Scaffold's Role in Kinase Inhibition
Protein kinases, with over 550 members in the human kinome, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1][2] The 2-aminothiazole ring is a versatile and highly effective template for designing ATP-competitive kinase inhibitors.[3][4] Its success stems from the strategic placement of hydrogen bond donors and acceptors that mimic the adenine portion of ATP, allowing it to anchor effectively within the highly conserved kinase hinge region.
This guide will focus on elucidating the SAR of this important class of molecules by examining key substitutions around the core scaffold and their impact on biological activity against various kinase targets, such as Src family kinases, Bcr-Abl, and Aurora kinases.[5][6][7]
Core SAR Principles: Deconstructing the Aminothiazole Pharmacophore
The inhibitory power of an aminothiazole-based compound is not derived from the core alone, but from the synergistic interplay of substituents at key positions. Understanding the function of each component is critical for rational drug design.
The Hinge-Binding Head: The 2-Amino Group
The unsubstituted 2-amino group is a critical pharmacophoric element. It typically forms one or two crucial hydrogen bonds with the backbone carbonyls and/or nitrogens of the kinase hinge region, serving as the primary anchor for the inhibitor. Modifications to this group are generally detrimental to activity, but linking larger heterocyclic systems at this position has proven to be a highly successful strategy.
The Gatekeeper Pocket Interaction: Substituents at C4 and C5
The region of the thiazole ring directed towards the solvent-exposed area of the ATP pocket offers the greatest opportunity for derivatization to enhance potency and modulate selectivity.
-
C4-Position: Substitutions at this position often project into a hydrophobic pocket near the "gatekeeper" residue. The nature of the group here can be a major determinant of selectivity. For instance, introducing aryl or heteroaryl groups can establish beneficial van der Waals interactions.
-
C5-Position: This position is frequently used to attach larger, more complex side chains that can access deeper regions of the ATP binding site or interact with the solvent front. A common and highly effective modification is the introduction of a carboxamide group, as seen in Dasatinib.[4][6] This group can form additional hydrogen bonds and provides a convenient handle for attaching solubilizing moieties or groups that target unique features of a specific kinase.
The logical relationship between the aminothiazole core and its key interaction points within the kinase ATP binding site is illustrated below.
Caption: Key interactions between the aminothiazole scaffold and the kinase ATP-binding site.
Comparative Analysis: Case Studies of Prominent Inhibitors
To illustrate these SAR principles, we will compare two landmark aminothiazole inhibitors: Dasatinib and Ponatinib.
Dasatinib (BMS-354825)
Dasatinib is a potent multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[8] Its discovery originated from the screening of a 2-aminothiazole compound library.[4][6]
-
Core Structure: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide.[8]
-
SAR Breakdown:
-
2-Amino Linker: The aminopyrimidine group attached to the 2-amino position is crucial for its potent, multi-targeted profile, particularly against Src and Abl kinases.
-
C5-Carboxamide: The carboxamide at the C5 position is a key feature. The amide NH forms a hydrogen bond, while the phenyl ring (2-chloro-6-methylphenyl) fits into a hydrophobic pocket. The specific substitution pattern on this ring was optimized to maximize potency.[4][6]
-
Solubilizing Group: The hydroxyethyl-piperazinyl moiety attached to the pyrimidine is essential for providing the necessary aqueous solubility for oral bioavailability.[6][9]
-
Ponatinib (AP24534)
Ponatinib is a third-generation Bcr-Abl inhibitor designed specifically to overcome resistance mutations, most notably the T315I "gatekeeper" mutation, which confers resistance to Dasatinib and other earlier-generation inhibitors.[10][11]
-
SAR Distinctions from Dasatinib:
-
Overcoming T315I: The key to Ponatinib's activity against the T315I mutant lies in the ethynyl linkage between the purine-like core and the trifluoromethylphenyl group.[10][11] The rigidity and linearity of the acetylene linker allow the molecule to bypass the bulky isoleucine gatekeeper residue, a steric clash that prevents Dasatinib from binding effectively.[11]
-
Pan-Kinase Profile: While developed for Bcr-Abl, Ponatinib's structure also allows it to potently inhibit other kinases like FGFR, VEGFR, and Src.[12][13]
-
Performance Comparison Data
The following table summarizes the inhibitory activity (IC50) of Dasatinib and Ponatinib against key kinases, including the resistant T315I Bcr-Abl mutant. This data highlights how structural modifications directly translate to altered potency and target profiles.
| Kinase Target | Dasatinib IC50 (nM) | Ponatinib IC50 (nM) | Rationale for Difference |
| Bcr-Abl (Wild-Type) | <1 | 0.37 | Both are highly potent against the native enzyme. |
| Bcr-Abl (T315I Mutant) | >500 | 2.0 | Ponatinib's ethynyl linker overcomes the steric hindrance from the Isoleucine gatekeeper.[11] |
| Src | 0.55 | 0.2 | Both inhibitors potently target Src family kinases. |
| VEGFR2 | 16 | 1.5 | Ponatinib shows significantly higher potency against VEGFR2. |
| FGFR1 | 29 | 2.2 | Ponatinib is a much more potent inhibitor of FGFR1.[13] |
Note: IC50 values are compiled from various literature sources and may vary based on assay conditions.
Experimental Validation: Protocols for Assessing Kinase Inhibition
Objective comparison of inhibitor performance requires robust and reproducible experimental methods. Biochemical kinase assays are the gold standard for determining an inhibitor's potency (e.g., IC50).[14] These can be broadly classified as activity assays, which measure product formation, or binding assays.[14]
Gold Standard: Radiometric Kinase Activity Assay
This method directly measures the transfer of a radiolabeled phosphate from [γ-³²P]-ATP or [γ-³³P]-ATP to a substrate and is considered the benchmark for accuracy.[14][15]
Step-by-Step Protocol ([³³P]-ATP Filter Binding Assay):
-
Compound Preparation: Prepare serial dilutions of the aminothiazole inhibitor in DMSO. Further dilute these into the appropriate kinase assay buffer.
-
Kinase Reaction Mixture: In a microplate, combine the recombinant target kinase, its specific substrate (e.g., a peptide or protein like Myelin Basic Protein), and the diluted inhibitor or DMSO (vehicle control).[16][17]
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.[18]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP to each well. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.[15][18]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.[15]
-
Reaction Termination & Capture: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will not.
-
Washing: Wash the filter plates multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound radiolabeled ATP.[15]
-
Detection: Add a scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
High-Throughput Alternative: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
For higher throughput screening, luminescence-based assays that measure ADP production (the byproduct of the kinase reaction) are widely used.[18][19]
Experimental Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay (e.g., ADP-Glo™).
Causality and Rationale in Protocol Design:
-
ATP Concentration: Using ATP at its Km value is crucial. At this concentration, the assay is most sensitive to competitive inhibitors. If the ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC50 value.
-
Enzyme Concentration and Linearity: The reaction must be in the linear range, meaning the product formed is proportional to time and enzyme concentration. This ensures that the measured inhibition is due to the compound's effect on the initial reaction rate, not due to substrate depletion or product inhibition.[19]
-
DMSO Concentration: Inhibitors are typically stored in 100% DMSO. It's critical to control the final DMSO concentration in the assay (usually ≤1%), as higher concentrations can inhibit kinase activity and interfere with the assay readout.[19]
Conclusion and Future Directions
The 2-aminothiazole scaffold remains a highly valuable and versatile template for the development of kinase inhibitors. The SAR principles discussed herein—leveraging the 2-amino group for hinge binding and optimizing substitutions at the C4 and C5 positions to achieve potency and selectivity—provide a rational framework for designing next-generation therapeutics. As demonstrated by the evolution from Dasatinib to Ponatinib, a deep understanding of SAR and kinase structure is paramount for overcoming clinical challenges like acquired resistance.
Future efforts will likely focus on designing inhibitors with even greater selectivity to minimize off-target effects, as well as exploring novel modifications to the aminothiazole core to engage with allosteric sites or target pseudo-kinases. The combination of rational, structure-based design and robust, high-throughput biochemical validation will continue to drive the discovery of novel and effective aminothiazole-based medicines.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of ponatinib against clinically-relevant AC220-resistant kinase domain mutants of FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ponatinib suppresses the development of myeloid and lymphoid malignancies associated with FGFR1 abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. domainex.co.uk [domainex.co.uk]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
A Comparative Guide to the Synthesis of Ethyl 5-aminothiazole-4-carboxylate: A One-Pot vs. Two-Step Approach
Introduction
Ethyl 5-aminothiazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. The 2-aminothiazole scaffold is a privileged structure, appearing in a wide array of medicinally important agents with activities spanning anticancer, antibacterial, anti-inflammatory, and antiviral applications.[1][2][3] Its utility as a key intermediate, for instance in the synthesis of kinase inhibitors and other targeted therapies, makes its efficient and reliable production a matter of significant interest to the research and pharmaceutical community.[4][5][6]
Historically, the synthesis of this and related thiazoles has been dominated by the Hantzsch thiazole synthesis, a robust but often cumbersome two-step process.[7][8] However, the principles of process intensification and green chemistry have driven the development of more streamlined one-pot methodologies. This guide provides an in-depth, objective comparison of the traditional two-step synthesis and a modern, efficient one-pot approach, supported by experimental data and protocols to inform methodological choices in the laboratory.
The Traditional Pathway: A Two-Step Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in 1887, is the classic method for constructing a thiazole ring.[8] The process is bifurcated into two distinct synthetic operations: the formation of an α-haloketone intermediate, followed by its cyclocondensation with a thioamide.
Mechanism and Rationale
-
Step 1: α-Halogenation. The synthesis begins with the activation of a β-ketoester, typically ethyl acetoacetate. This is achieved through α-halogenation, most commonly bromination using an electrophilic bromine source like N-bromosuccinimide (NBS). This step selectively installs a bromine atom on the carbon adjacent to the ketone, creating the reactive intermediate, ethyl 2-bromo-3-oxobutanoate.
-
Step 2: Cyclocondensation. The isolated α-bromoketone is then reacted with thiourea. The mechanism involves an initial S-alkylation (an SN2 reaction where the sulfur of thiourea attacks the carbon bearing the bromine), followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring.[7]
The primary drawback of this method is the necessity of isolating the α-bromo-β-ketoester intermediate. This intermediate is often unstable, can be a lachrymator, and its purification and handling introduce an additional, time-consuming step that frequently leads to significant yield loss.[1]
Caption: Workflow for the traditional two-step Hantzsch synthesis.
Experimental Protocol: Two-Step Synthesis
(This protocol is a representative synthesis based on the conventional method described in the literature.[1])
Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate
-
Dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise while maintaining the temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous work-up to remove succinimide.
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude intermediate. Purification is often attempted but can lead to degradation.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 2-bromo-3-oxobutanoate from Step 1 in ethanol.
-
Add thiourea (1.0 eq) to the solution.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain the final product.
The Modern Approach: A One-Pot Synthesis
In contrast to the classical method, a one-pot synthesis integrates the bromination and cyclization steps into a single, continuous process without the isolation of intermediates. This approach leverages careful control of reaction conditions to drive the reaction sequence to completion in the same vessel.
Mechanism and Rationale
The one-pot procedure begins identically, with the α-bromination of ethyl acetoacetate using NBS. However, instead of stopping the reaction to isolate the bromo-intermediate, the thiourea is added directly to the same reaction vessel. The in situ-generated ethyl 2-bromo-3-oxobutanoate is immediately consumed in the subsequent cyclocondensation reaction.
This "tandem" or "domino" reaction strategy is highly efficient. A key innovation has been the use of mixed solvent systems, such as tetrahydrofuran (THF) and water, which effectively mediate both the bromination and the subsequent cyclization steps.[1][9] This avoids the need for solvent swaps and simplifies the overall process, making it more amenable to larger-scale production.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
A Comparative Guide to 3D-QSAR Analysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives: CoMFA vs. CoMSIA
In the landscape of modern drug discovery, the quest for novel antimicrobial agents is of paramount importance. Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives have emerged as a promising scaffold, exhibiting a spectrum of biological activities, including significant antimicrobial and anticancer properties[1][2]. Optimizing the therapeutic potential of this scaffold necessitates a deep understanding of its structure-activity relationships (SAR). Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies provide a powerful computational lens to elucidate these relationships, guiding the rational design of more potent and selective analogues.
This guide offers an in-depth comparison of two seminal 3D-QSAR techniques, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), as applied to a series of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives with antimicrobial activity. We will explore the theoretical underpinnings of each method, present a detailed experimental workflow, and analyze hypothetical performance data to provide researchers with the insights needed to select and apply the most appropriate approach for their drug design campaigns.
The Rationale for 3D-QSAR in Thiazole Drug Discovery
The biological activity of a ligand is intrinsically linked to its three-dimensional structure, which governs its ability to interact with a biological target. Unlike 2D-QSAR, which relies on global molecular descriptors, 3D-QSAR methods calculate the steric and electrostatic fields surrounding a molecule, providing a more granular and spatially precise understanding of how structural modifications influence activity[3][4]. For a series of analogues, such as the ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, which are presumed to share a common binding mode, 3D-QSAR can reveal critical insights into the pharmacophore – the essential three-dimensional arrangement of functional groups required for biological activity.
CoMFA and CoMSIA: A Tale of Two Fields
CoMFA and CoMSIA are both grid-based 3D-QSAR methods that correlate the 3D molecular fields of a set of aligned molecules with their biological activities. However, they differ fundamentally in how they calculate and represent these fields.
CoMFA (Comparative Molecular Field Analysis) calculates steric and electrostatic interaction energies between each molecule in the dataset and a probe atom at various grid points. It utilizes the Lennard-Jones potential for steric interactions and the Coulombic potential for electrostatic interactions. The resulting energy values at each grid point serve as the descriptors for the QSAR model.
CoMSIA (Comparative Molecular Similarity Indices Analysis) , in contrast, calculates similarity indices at each grid point. In addition to steric and electrostatic fields, CoMSIA can also evaluate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. A key distinction is its use of a Gaussian function, which provides a smoother and more nuanced representation of the molecular fields, avoiding the steep potential changes often seen at close distances with CoMFA's Lennard-Jones potential.
Experimental Workflow: A Step-by-Step Comparison
The following protocol outlines the key steps in performing a comparative 3D-QSAR study using CoMFA and CoMSIA.
Caption: A generalized workflow for conducting a 3D-QSAR study, from initial data selection to the final interpretation of results.
1. Dataset Selection and Preparation: A dataset of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives with their corresponding antimicrobial activity, expressed as the minimum inhibitory concentration (MIC), is required. For the QSAR analysis, these MIC values are typically converted to a logarithmic scale (pMIC = -log(MIC)) to ensure a more normal distribution of the data. The dataset should be divided into a training set (typically 70-80% of the compounds) to build the model and a test set to validate its predictive power.
For the purpose of this guide, we will use a hypothetical dataset of 15 derivatives, with 11 compounds in the training set and 4 in the test set.
Table 1: Hypothetical Dataset of Thiazole Derivatives and their Antimicrobial Activity
| Compound ID | Structure (R-group substitution) | MIC (µM) | pMIC | Set |
| 1 | H | 64 | 4.19 | Training |
| 2 | 4-Cl | 16 | 4.80 | Training |
| 3 | 4-F | 32 | 4.50 | Training |
| 4 | 4-CH3 | 32 | 4.50 | Training |
| 5 | 4-OCH3 | 16 | 4.80 | Training |
| 6 | 3,4-diCl | 8 | 5.10 | Training |
| 7 | 2,4-diCl | 8 | 5.10 | Training |
| 8 | 4-NO2 | 4 | 5.40 | Training |
| 9 | 4-CF3 | 4 | 5.40 | Training |
| 10 | 3-Cl | 32 | 4.50 | Training |
| 11 | 2-Cl | 64 | 4.19 | Training |
| 12 | 4-Br | 16 | 4.80 | Test |
| 13 | 4-OH | 32 | 4.50 | Test |
| 14 | 2,6-diCl | 16 | 4.80 | Test |
| 15 | 4-CN | 8 | 5.10 | Test |
2. Molecular Modeling: The 2D structures of all compounds in the dataset are sketched and converted into 3D structures. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.
3. Structural Alignment: This is a critical step in 3D-QSAR. All molecules in the dataset must be superimposed onto a common template. A common approach is to use the most active compound as the template and align the remaining molecules based on a common substructure, in this case, the ethyl 2-amino-4-methylthiazole-5-carboxylate core.
Caption: Molecules are aligned based on a common structural core to ensure a consistent frame of reference for field calculations.
4. Field Calculation: With the molecules aligned, the CoMFA and CoMSIA fields are calculated within a 3D grid that encompasses the molecules.
-
CoMFA: Steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated using a probe atom (e.g., an sp3 carbon with a +1 charge).
-
CoMSIA: Steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor similarity indices are calculated using a similar probe atom but with a Gaussian function.
5. PLS Analysis and Model Validation: Partial Least Squares (PLS) analysis is used to generate a linear model that correlates the variations in the calculated field values (independent variables) with the variations in biological activity (pMIC, the dependent variable).
The robustness and predictive power of the resulting models are assessed using several statistical parameters:
-
q² (cross-validated r²): A measure of the internal predictive ability of the model, determined using leave-one-out (LOO) cross-validation. A q² > 0.5 is generally considered indicative of a good model.
-
r² (non-cross-validated r²): A measure of the goodness of fit of the model to the training set data. An r² value close to 1.0 indicates a strong correlation.
-
pred_r² (predictive r² for the test set): A measure of the model's ability to predict the activity of compounds not included in the training set. A pred_r² > 0.6 is desirable.
Comparative Performance Analysis: CoMFA vs. CoMSIA
Based on our hypothetical dataset, the PLS analysis yields the following statistical results for the CoMFA and CoMSIA models.
Table 2: Hypothetical Statistical Results of CoMFA and CoMSIA Models
| Parameter | CoMFA Model | CoMSIA Model | Interpretation |
| q² (LOO) | 0.615 | 0.689 | Both models have good internal predictive ability, with CoMSIA performing slightly better. |
| r² | 0.952 | 0.976 | Both models show an excellent fit to the training data. |
| pred_r² | 0.723 | 0.815 | Both models have good predictive power for the external test set, with CoMSIA showing superior performance. |
| Field Contribution | Steric: 55% Electrostatic: 45% | Steric: 25% Electrostatic: 30% Hydrophobic: 35% H-bond Donor: 5% H-bond Acceptor: 5% | CoMFA suggests steric and electrostatic factors are nearly equally important. CoMSIA provides a more nuanced view, highlighting hydrophobicity as a key driver of activity, followed by electrostatic and steric contributions. |
Interpreting the Results: The Power of Contour Maps
A key advantage of 3D-QSAR is the ability to visualize the results as 3D contour maps. These maps highlight regions in space where specific physicochemical properties are predicted to increase or decrease biological activity.
CoMFA Contour Maps:
-
Steric Fields: Green contours indicate regions where bulky groups are favored for higher activity, while yellow contours indicate regions where bulky groups are disfavored.
-
Electrostatic Fields: Blue contours indicate regions where electropositive groups are favored, while red contours indicate regions where electronegative groups are favored.
CoMSIA Contour Maps: CoMSIA provides similar steric and electrostatic maps, along with maps for the other calculated fields:
-
Hydrophobic Fields: Yellow contours indicate regions where hydrophobic groups enhance activity, while white contours show where hydrophilic groups are preferred.
-
H-bond Donor Fields: Cyan contours indicate favorable positions for H-bond donors, while purple contours indicate unfavorable positions.
-
H-bond Acceptor Fields: Magenta contours highlight favorable regions for H-bond acceptors, while red contours indicate unfavorable regions.
By overlaying these contour maps on the structure of a highly active molecule, researchers can gain actionable insights for designing new derivatives. For example, a green contour near a particular position on the phenyl ring would suggest that introducing a larger substituent at that position could increase antimicrobial activity. Similarly, a yellow contour would suggest that a smaller substituent is desirable.
Conclusion: Which Method to Choose?
Both CoMFA and CoMSIA are powerful and well-validated 3D-QSAR methods that can provide invaluable guidance in drug design. The hypothetical analysis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives illustrates their respective strengths.
-
CoMFA provides a robust and straightforward assessment of the steric and electrostatic requirements of the pharmacophore. Its results are often highly interpretable and serve as an excellent starting point for understanding SAR.
-
CoMSIA often yields statistically superior models due to its smoother Gaussian potential and the inclusion of additional physicochemical descriptors (hydrophobic, H-bond donor/acceptor). This provides a more comprehensive and nuanced understanding of the SAR, potentially uncovering key interactions that CoMFA might miss. In our hypothetical case, CoMSIA's identification of hydrophobicity as a major contributor to activity would be a critical insight for lead optimization.
For researchers working on ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, performing both CoMFA and CoMSIA analyses is highly recommended. The complementary nature of the two methods can provide a more complete and reliable picture of the structure-activity landscape, ultimately accelerating the discovery of novel and more potent antimicrobial agents.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity comparison of Ethyl 5-aminothiazole-4-carboxylate analogs
An In-Depth Comparative Guide to the Biological Activity of Ethyl 5-aminothiazole-4-carboxylate Analogs
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This has led to the successful development of numerous FDA-approved drugs incorporating this scaffold.[1]
Within this diverse chemical family, analogs of this compound have emerged as a particularly fruitful area of investigation. The core structure provides a modifiable template, allowing chemists to fine-tune steric, electronic, and pharmacokinetic properties through strategic substitutions. This guide offers a comparative analysis of the biological activities of these analogs, supported by experimental data and protocols, to provide researchers and drug development professionals with a comprehensive understanding of their therapeutic potential.
Comparative Analysis of Biological Activities
The true value of the this compound scaffold lies in the diverse bioactivities of its derivatives. By modifying substituents at various positions on the thiazole ring, researchers have developed potent agents against a range of diseases.
Antimicrobial Activity: A New Front Against Resistance
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action.[4] Thiazole derivatives have shown significant promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]
The efficacy of antimicrobial agents is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The table below summarizes the MIC values for several representative this compound analogs against common pathogens.
| Compound ID | R-Group Modification | Test Organism | MIC (µg/mL) | Reference |
| Analog 12f | N-substitution with a complex pharmacophore | Staphylococcus aureus | Comparable to Ampicillin | [5] |
| Analog 12f | N-substitution with a complex pharmacophore | Bacillus subtilis | Comparable to Gentamicin | [5] |
| Analog 2a | Schiff base derivative (from aldehyde) | Staphylococcus epidermidis | 250 | [7] |
| Analog 2b | Schiff base derivative (from ketone) | Pseudomonas aeruginosa | 375 | [7] |
| Analog 2d | Schiff base derivative (from aldehyde) | Staphylococcus aureus | 250 | [7] |
| Analog 2g | Schiff base derivative (from aldehyde) | Escherichia coli | 375 | [7] |
| Amide 8g | N-acyl substitution (thiophene moiety) | Escherichia coli | Good | [4] |
| Amide 8g | N-acyl substitution (thiophene moiety) | Staphylococcus aureus | Good | [4] |
| Amide 8g | N-acyl substitution (thiophene moiety) | Candida albicans | Good | [4] |
Expert Insights: The data reveals that substitutions at the 2-amino position are critical for antimicrobial activity. The formation of Schiff bases (analogs 2a, 2b, etc.) and amides (analog 8g) can significantly enhance potency.[4][7] Notably, analog 12f demonstrated activity comparable to established antibiotics, highlighting its potential as a lead compound for further development.[5] The broad-spectrum activity often hinges on the lipophilicity and electronic nature of the substituents, which influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
This protocol is a standard method for assessing the in vitro antimicrobial activity of novel compounds. Its self-validating nature comes from the inclusion of positive (no drug), negative (no bacteria), and reference standard controls.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).
-
Controls:
-
Positive Control: Wells containing only the broth and the microorganism (to confirm microbial growth).
-
Negative Control: Wells containing only the broth (to check for sterility).
-
Reference Drug Control: A serial dilution of a known antibiotic (e.g., Ampicillin) is run in parallel to validate the assay's sensitivity.
-
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for MIC determination using broth microdilution.
Anticancer Activity: Targeting Malignant Proliferation
The thiazole core is a key component of several anticancer agents, most famously the tyrosine kinase inhibitor Dasatinib.[5] This has spurred extensive research into novel aminothiazole analogs as potential antineoplastic drugs, with studies revealing promising activity against a variety of cancer cell lines.[2][8]
The potency of an anticancer compound is measured by its IC₅₀ value, the concentration required to inhibit the growth of cancer cells by 50%.
| Compound ID | R-Group Modification | Cell Line | IC₅₀ (µM) | Reference |
| Analog 5e | N-dodecyl chain | HeLa (Cervical Cancer) | 0.737 ± 0.05 | [9] |
| Analog 5e | N-dodecyl chain | HT-29 (Colon Cancer) | 1.194 ± 0.02 | [9] |
| Analog 8c | 2-chlorophenyl at C2, 4-chloro-2-methylphenyl amido at C5 | A-549 (Lung Cancer) | 48% inhibition @ 5 µg/mL | [8] |
| Analog 88 | Thiazolopyridazine thiourea derivative | HS 578T (Breast Cancer) | 0.8 | [2] |
| Compound 9b | Complex pharmacophore | Broad Spectrum (29/60 NCI cell lines) | Active | [5] |
Expert Insights: The data indicates that different structural modifications confer activity against specific cancer types. For instance, the addition of a long alkyl chain at the N-1 position of an imidazole analog (structurally related to thiazoles) resulted in potent, sub-micromolar activity against HeLa cells, possibly by enhancing membrane permeability and inducing apoptosis.[9] More complex heterocyclic fusions, like in analog 88, can achieve high potency against breast cancer cell lines.[2] The broad-spectrum activity of compound 9b suggests a mechanism targeting a fundamental process in cell proliferation.[5]
Many thiazole-based anticancer agents function by inhibiting protein kinases, enzymes that are often hyperactivated in cancer cells, leading to uncontrolled growth. Dasatinib, for example, targets the BCR-Abl kinase in chronic myeloid leukemia (CML).[10] Inhibition of this pathway blocks downstream signaling required for cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of the BCR-Abl pathway by thiazole analogs.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with a fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a set period (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment. However, their use can be limited by side effects. Thiazole derivatives represent a promising class of anti-inflammatory agents, potentially offering improved safety profiles.[11][12] Their mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory cytokine production.[5][12]
| Compound ID | Assay | Activity | Reference |
| Analog 13b | LPS-induced NO production in RAW264.7 cells | Potent Inhibition | [12] |
| Analog 13b | LPS-induced IL-6 production in RAW264.7 cells | Potent Inhibition | [12] |
| Analog 13b | LPS-induced TNF-α production in RAW264.7 cells | Potent Inhibition | [12] |
| Analog 6b | Carrageenan-induced paw edema (in vivo) | Significant Activity | [13] |
| Analog 3c, 3d | Acetic acid writhing test (analgesic) | Significant Activity | [11] |
Expert Insights: Compound 13b, an indole-fused thiazole derivative, demonstrated potent inhibition of key pro-inflammatory mediators (NO, IL-6, TNF-α) in macrophage cells, indicating its potential to modulate the inflammatory response at a cellular level.[12] The in vivo activity of compound 6b in a standard paw edema model confirms that the anti-inflammatory effects observed in vitro can translate to a physiological response.[13] This highlights the scaffold's utility in developing agents that can combat inflammation through multiple mechanisms.
General Synthesis and Structure-Activity Relationship (SAR)
The majority of these diverse analogs can be synthesized using robust and scalable chemical methods, most notably the Hantzsch thiazole synthesis.[7][14] This reaction typically involves the condensation of a thiourea or thioamide with an α-haloketone or related α-halocarbonyl compound.
General Synthetic Workflow
Caption: General synthesis of the core thiazole and its derivatization.
Summary of Structure-Activity Relationships (SAR)
By comparing the structures of the most active compounds across different assays, key SAR trends can be established. This knowledge is invaluable for guiding the rational design of next-generation analogs with improved potency and selectivity.
-
2-Position (Amino Group): This is the most common site for modification. Acylation, benzoylation, and formation of Schiff bases are effective strategies for enhancing antimicrobial and anticancer activity.[7][15] The nature of the substituent here heavily influences target binding.
-
4-Position: The carboxylate group at this position is a key feature. While modifications are less common, its presence is often important for activity. In some antitubercular agents, a 2-pyridyl moiety at C-4 was found to be critical and intolerant to modification.[15]
-
5-Position: Substitutions at this position can modulate the compound's lipophilicity and steric profile. Introducing alkyl chains or aromatic rings can impact cell penetration and overall potency.[16]
Caption: Key structure-activity relationship points on the thiazole core.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery. The wealth of experimental data demonstrates their potential as antimicrobial, anticancer, and anti-inflammatory agents. The established structure-activity relationships provide a clear roadmap for medicinal chemists to design more potent and selective molecules.
Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and reduce potential toxicity. Furthermore, exploring the development of dual-action agents, such as compounds with both anticancer and antimicrobial properties, could provide novel therapeutic strategies for treating complex diseases like infections in cancer patients.[5] The continued investigation of this remarkable scaffold is certain to yield new and effective therapies for a host of human ailments.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DESIGN, SYNTHESIS AND CHARACTERIZATION OF NOVEL OXO-(2-(ARYLAMINO)-4-PHENYL- THIAZOL-5-YL)-ACETIC ACID ETHYL ESTERS AS POTENTIAL ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: Aminothiazole vs. Aminoxazole Inhibitors in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the privileged heterocyclic structures in medicinal chemistry, the 2-aminothiazole and its bioisosteric counterpart, the 2-aminooxazole, have emerged as versatile and highly valuable frameworks for the design of potent and selective inhibitors targeting a wide array of biological targets, most notably protein kinases.
This guide provides an in-depth, objective comparison of aminothiazole and aminoxazole inhibitors, moving beyond a simple recitation of facts to explore the underlying chemical principles and practical implications of choosing one scaffold over the other. We will delve into their synthesis, physicochemical properties, biological activities, and the experimental methodologies used to evaluate them, offering field-proven insights to inform your research and development efforts.
The Allure of the Aminothiazole and the Rise of the Aminoxazole
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs, including the kinase inhibitor Dasatinib.[1][2] Its prevalence is due to its ability to engage in key hydrogen bonding interactions with protein targets and its synthetic tractability.[3] However, the aminothiazole scaffold is not without its liabilities. The sulfur atom can be susceptible to oxidation, potentially leading to metabolic instability.[4] Furthermore, some aminothiazole-containing compounds can suffer from poor aqueous solubility, hindering their development as viable drug candidates.[4][5]
This has led to the exploration of the 2-aminooxazole as a bioisosteric replacement, where the sulfur atom of the thiazole ring is substituted by an oxygen atom. This seemingly subtle change can have a significant impact on the molecule's properties, often leading to improved physicochemical characteristics without compromising biological activity.
Head-to-Head Comparison: Physicochemical and Biological Properties
The isosteric replacement of the sulfur atom in the aminothiazole ring with an oxygen atom to form an aminoxazole ring can significantly alter the physicochemical properties of the resulting inhibitor. These changes, in turn, can have a profound impact on the compound's pharmacokinetic profile and overall suitability as a drug candidate.
Physicochemical Properties: A Tale of Two Heterocycles
One of the most consistently observed advantages of the aminoxazole scaffold is its enhanced hydrophilicity and aqueous solubility compared to its aminothiazole counterpart.[4][5][6] This is attributed to the higher electronegativity of the oxygen atom compared to sulfur, which can lead to more favorable interactions with water molecules.
| Property | Aminothiazole Derivatives | Aminoxazole Derivatives | Rationale for Difference |
| Lipophilicity (logP/logD) | Generally higher | Generally lower | The more electronegative oxygen in the oxazole ring reduces lipophilicity compared to the sulfur in the thiazole ring.[6] |
| Aqueous Solubility | Often lower, can be a developmental challenge. | Significantly higher in many cases. | The increased polarity of the oxazole ring enhances interactions with water, leading to improved solubility.[4][5] |
| Metabolic Stability | The thiazole sulfur can be a site of metabolic oxidation. | The oxazole ring is generally less prone to oxidation at the heteroatom position. | The C-O bond in the oxazole is stronger and less susceptible to enzymatic oxidation than the C-S bond in the thiazole. |
| Hydrogen Bonding | The ring nitrogen and exocyclic amine are key hydrogen bond donors and acceptors. | Similar hydrogen bonding capacity to the aminothiazole scaffold. | The fundamental 2-amino-heterocycle motif is conserved. |
This table summarizes general trends observed in comparative studies. Specific properties are highly dependent on the overall molecular structure.
Biological Activity: Is Bioisosterism a Valid Strategy?
A key question for medicinal chemists is whether the improved physicochemical properties of aminoxazoles come at the cost of reduced biological activity. Encouragingly, numerous studies have demonstrated that the 2-aminooxazole scaffold can be a highly effective bioisostere of the 2-aminothiazole, often retaining or even improving inhibitory potency.
For instance, in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, replacement of a metabolically labile ester group in an aminothiazole lead compound with a 5-ethyl-substituted oxazole not only improved metabolic stability but also maintained potent kinase inhibitory activity.[7] Similarly, a comparative study of Dasatinib derivatives revealed that 2-aminoxazole analogs exhibited antiproliferative activity against chronic myeloid leukemia (CML) K562 cells that was comparable to their 2-aminothiazole counterparts, with some compounds showing potent nanomolar inhibitory activity.[8]
However, the impact of this isosteric replacement on biological activity is not always predictable and can be target-dependent. Therefore, empirical testing of both scaffolds is often a prudent strategy in the early stages of a drug discovery program.
Experimental Design for a Comparative Study
To rigorously compare the performance of aminothiazole and aminoxazole inhibitors, a series of well-designed experiments is essential. As a Senior Application Scientist, I would advocate for a multi-pronged approach that assesses not only the direct interaction with the target but also the compound's behavior in a more physiologically relevant context.
In Vitro Kinase Inhibition Assay: The First Hurdle
The initial assessment of an inhibitor's potency is typically performed using an in vitro kinase assay. There are several robust platforms available, each with its own advantages. The choice of assay often depends on the specific kinase, available reagents, and throughput requirements.
A widely used and reliable method is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay . This technology offers a sensitive and high-throughput method for measuring kinase activity.
Experimental Protocol: HTRF® Kinase Assay for IC50 Determination
This protocol outlines a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
1. Reagents and Materials:
-
Recombinant Kinase
-
Biotinylated Substrate Peptide
-
ATP
-
Test Compounds (Aminothiazole and Aminoxazole analogs) dissolved in DMSO
-
HTRF® Kinase Buffer
-
HTRF® Detection Buffer containing Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665
-
384-well low-volume white plates
2. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate in HTRF® Kinase Buffer. Dispense this mix into the assay plate.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in HTRF® Kinase Buffer at a concentration close to its Km for the target kinase. Add the ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add the HTRF® detection mix to each well to stop the kinase reaction and initiate the detection process.
-
Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
3. Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the negative and positive controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assays: Moving Closer to Physiological Relevance
While in vitro assays are crucial for determining direct target engagement, they do not capture the complexities of the cellular environment, such as membrane permeability and off-target effects. Therefore, cell-based assays are a critical next step.
A common approach is to use a cell line that is dependent on the target kinase for proliferation. The effect of the inhibitor on cell viability can then be measured using assays such as the MTT or CellTiter-Glo® assays.
Experimental Protocol: Cell-Based Proliferation Assay (MTT)
This protocol describes a method to assess the effect of inhibitors on the proliferation of a cancer cell line.
1. Reagents and Materials:
-
Cancer cell line (e.g., K562 for Bcr-Abl inhibitors)
-
Complete cell culture medium
-
Test Compounds (Aminothiazole and Aminoxazole analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plates
2. Assay Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Bioisosteric relationship between aminothiazole and aminoxazole scaffolds and their resulting physicochemical properties.
Caption: A typical experimental workflow for the comparative evaluation of aminothiazole and aminoxazole inhibitors.
Conclusion and Future Perspectives
The choice between an aminothiazole and an aminoxazole scaffold is a nuanced one that requires careful consideration of the specific drug discovery goals. While the aminothiazole core remains a powerful and validated starting point for inhibitor design, the aminoxazole offers a compelling alternative with the potential for superior drug-like properties, particularly in terms of solubility and metabolic stability.
The experimental protocols and comparative framework presented in this guide provide a robust starting point for researchers to make informed decisions. By systematically evaluating both scaffolds, drug discovery teams can increase their chances of identifying inhibitor candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties. As our understanding of the subtle interplay between chemical structure and biological function continues to grow, so too will our ability to rationally design the next generation of innovative therapeutics based on these remarkable heterocyclic scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Ethyl 5-Aminothiazole-4-Carboxylate Derivatives Against Drug-Resistant Bacteria: A Technical Guide
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, with multidrug-resistant (MDR) pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) rendering many conventional antibiotics obsolete.[1][2] This has catalyzed an urgent search for novel antibacterial agents with unique mechanisms of action. Among the most promising scaffolds in medicinal chemistry is the thiazole ring, a five-membered heterocycle that is a core component of numerous therapeutic agents.[1][3][4][5][6][7][8] This guide provides a detailed comparative analysis of derivatives based on the ethyl 5-aminothiazole-4-carboxylate scaffold, offering insights into their efficacy, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Comparative Antibacterial Performance
The ethyl 2-amino-4-methylthiazole-5-carboxylate core is a versatile starting point for chemical modification.[2][9][10] The primary sites for derivatization are the amino group at the C2 position and the ester function at the C5 position.[2] By introducing various chemotherapeutically active pharmacophores at these sites, researchers have developed a range of compounds with significant antibacterial potential, particularly against Gram-positive bacteria.[2][9]
The following table summarizes the in vitro antibacterial activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of selected ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives against various bacterial strains. These derivatives showcase modifications primarily at the 2-amino position.
| Compound ID | Modification at 2-Amino Position | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27953) | Reference |
| 4 | 2-(4-Chlorobenzylidene)amino | 12.5 | 6.25 | >100 | >100 | [2][9] |
| 9b | 2-(4-Fluorophenyl)thioureido | 6.25 | 3.12 | 50 | 100 | [2][9] |
| 10b | 2-(4-Fluorophenyl)ureido | 12.5 | 6.25 | >100 | >100 | [2][9] |
| 12f | 2-(4-Nitrobenzoyl)amino | 6.25 | 3.12 | 50 | 100 | [2][9] |
| Ampicillin | Standard Antibiotic | 6.25 | 3.12 | 12.5 | >100 | [2][9] |
| Gentamicin | Standard Antibiotic | 3.12 | 1.56 | 6.25 | 3.12 | [2][9] |
Analysis of Efficacy: The data reveals that several derivatives exhibit potent activity against Gram-positive bacteria, with MIC values comparable to the standard antibiotic Ampicillin.[2][9] For instance, compounds 9b (a thioureido derivative) and 12f (an N-acyl derivative) demonstrated strong activity against S. aureus (MIC = 6.25 µg/mL) and B. subtilis (MIC = 3.12 µg/mL).[2][9] Notably, the efficacy against Gram-negative bacteria like E. coli and P. aeruginosa was significantly lower, suggesting a spectrum of activity primarily directed at Gram-positive pathogens. This differential activity is a common characteristic of many antimicrobial scaffolds and is often attributed to differences in the bacterial cell envelope structure.
Structure-Activity Relationship (SAR) Insights
The variation in antibacterial potency across the synthesized derivatives allows for the elucidation of key structure-activity relationships. Understanding these relationships is fundamental to designing more effective second-generation compounds.
-
The 2-Amino Position: This position is critical for activity. Conversion of the primary amine into thioureido (9b ) and N-acyl (12f ) functionalities appears highly favorable for enhancing antibacterial potency against Gram-positive strains.[2] The presence of electron-withdrawing groups, such as a 4-fluorophenyl on the thioureido moiety or a 4-nitrobenzoyl group, consistently correlates with improved activity.[2][4]
-
Aromatic Substituents: The nature and position of substituents on the aryl rings appended to the core structure are crucial. Halogen atoms (e.g., fluorine, chlorine) and nitro groups often enhance the biological activity.[4] This is likely due to their ability to modulate the electronic properties and lipophilicity of the molecule, potentially improving its interaction with bacterial targets or its ability to penetrate the cell membrane.[7]
-
The 5-Ester Position: While the presented data focuses on modifications at the 2-amino group, other studies have explored the conversion of the ethyl ester at the C5 position into carboxamides and acid hydrazides. These modifications have also been shown to contribute significantly to the overall chemotherapeutic potential of the molecule.[2]
Caption: Key modification sites on the thiazole scaffold influencing antibacterial activity.
Postulated Mechanisms of Action
While the exact mechanism can vary between derivatives, thiazole-based compounds are known to interfere with several essential bacterial processes. The causality behind their antibacterial effect often involves one or more of the following pathways:
-
Inhibition of Cell Wall Synthesis: Some thiazole derivatives disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This action weakens the cell wall, leading to lysis and cell death.[1][11][12]
-
DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme essential for DNA replication, recombination, and repair. Certain thiazole compounds have been shown to inhibit its activity, thereby halting bacterial proliferation.[1][5]
-
Disruption of Fatty Acid Synthesis (FAS): The bacterial FAS II pathway is a validated target for antibiotics. Some derivatives inhibit key enzymes in this pathway, such as β-ketoacyl-acyl carrier protein synthase III (FabH), preventing the production of essential fatty acids required for building cell membranes.[1]
-
Inhibition of Cell Division: A novel mechanism involves the disruption of the FtsZ protein. FtsZ is crucial for forming the Z-ring, which initiates bacterial cell division. Thiazole-quinolinium derivatives have been observed to interfere with FtsZ polymerization, causing bacterial cells to elongate and ultimately fail to divide.[11]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are paramount. The Broth Microdilution Method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate. b. Suspend the colonies in a sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. d. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Plate: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of desired concentrations. c. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL). b. Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
Derivatives of this compound represent a highly promising scaffold for the development of novel antibiotics against drug-resistant Gram-positive pathogens.[2][9] Strategic modifications at the 2-amino and 5-carboxylate positions, guided by robust structure-activity relationship studies, have yielded compounds with potency comparable to established drugs.[2][9] The diverse potential mechanisms of action, from inhibiting cell wall synthesis to disrupting cell division, offer multiple avenues to overcome existing resistance pathways.[1][11]
Future research should focus on optimizing these lead compounds to broaden their spectrum of activity to include Gram-negative bacteria, a significant challenge in drug development. This may involve chemical modifications that enhance penetration through the outer membrane of Gram-negative organisms. Furthermore, comprehensive in vivo efficacy studies, along with absorption, distribution, metabolism, and excretion (ADME) profiling, are critical next steps to translate these promising in vitro results into clinically viable therapeutic agents.
References
- 1. jchemrev.com [jchemrev.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiazole Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors
This guide provides a comprehensive comparison of thiazole-containing compounds as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in cellular metabolism and a validated target for therapeutic intervention. We will delve into the structure-activity relationships, comparative potency, and the experimental methodologies used to evaluate these promising molecules. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
The Central Role of DHFR in Cellular Proliferation
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor. THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells and pathogenic microbes. This makes DHFR an attractive and well-established target for the development of anticancer, antibacterial, and antiprotozoal agents.
The clinical utility of DHFR inhibitors is well-documented, with methotrexate being a cornerstone of cancer chemotherapy for decades. However, the emergence of drug resistance and off-target toxicities associated with classical antifolates necessitates the discovery of novel chemical scaffolds with improved potency, selectivity, and pharmacological profiles.
The Thiazole Scaffold: A Privileged Motif in DHFR Inhibitor Design
The thiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" for the design of enzyme inhibitors. In the context of DHFR inhibition, the thiazole nucleus can serve as a versatile template for arranging key pharmacophoric features that mimic the binding of the natural substrate, DHF, or classical inhibitors like methotrexate.
Several classes of thiazole derivatives have been synthesized and evaluated for their DHFR inhibitory potential. These studies often explore the impact of various substituents at different positions of the thiazole ring to optimize binding affinity and selectivity.
Comparative Analysis of Thiazole-Based DHFR Inhibitors
The development of potent and selective DHFR inhibitors is a key objective in drug discovery. The following table summarizes the in vitro DHFR inhibitory activity of a selection of thiazole derivatives from the literature, alongside the well-established inhibitor, methotrexate, for comparison.
| Compound ID | Thiazole Derivative Class | Target DHFR | IC50 (µM) | Reference |
| Compound 1 | 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative | Bovine Liver | 0.08 | |
| Compound 2 | 2,4-substituted-1,3-thiazole derivative | Bovine Liver | 0.06 | |
| Compound 39 | Imidazo[2,1-b]thiazole derivative | Human | 0.291 | |
| Compound 42 | Imidazo[2,1-b]thiazole derivative | Human | 0.123 | |
| Methotrexate | Classical Antifolate | Human | 0.020 | |
| Methotrexate | Bovine Liver | ~0.004 (4 nM) |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table, though from studies on different specific thiazole scaffolds, allows for the deduction of some general structure-activity relationships:
-
Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring are critical for inhibitory activity. For instance, the high potency of compounds 1 and 2 suggests that the specific arrangement of the aminothiazole and triazole or substituted thiazole moieties, respectively, allows for favorable interactions within the DHFR active site.
-
Fused Ring Systems: The imidazo[2,1-b]thiazole scaffold in compounds 39 and 42 demonstrates potent inhibition of human DHFR. Fused heterocyclic systems can provide a rigid framework that orients key functional groups for optimal binding.
-
Comparison with Methotrexate: While the presented thiazole derivatives show promising nanomolar to low micromolar inhibitory activity, methotrexate remains a highly potent inhibitor. This underscores the challenge in designing novel inhibitors that can match or exceed the potency of this established drug. However, novel scaffolds may offer advantages in terms of selectivity, reduced susceptibility to resistance mechanisms, and improved pharmacokinetic properties.
Mechanism of Action and Binding Modes
Molecular docking studies have provided valuable insights into the putative binding modes of thiazole derivatives within the DHFR active site. These studies suggest that the thiazole core and its substituents can form a network of interactions with key amino acid residues.
A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from Ethyl 5-aminothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Ethyl 5-aminothiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of numerous potent kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases has made it a popular starting point for the design of targeted therapies.[3][4][5] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for cross-reactivity, or off-target inhibition.[6]
This guide provides an in-depth comparison of the cross-reactivity profiles of several prominent kinase inhibitors derived from the aminothiazole scaffold. We will delve into the experimental data that illuminates their selectivity, discuss the methodologies used to generate this data, and explore the implications for their therapeutic application and potential side effects.
The Aminothiazole Scaffold: A Double-Edged Sword
The 2-aminothiazole moiety is a key hinge-binding motif, crucial for the potent inhibition of many kinases.[5] This interaction is fundamental to the efficacy of drugs like Dasatinib, a potent pan-Src family kinase inhibitor.[3][4] While this scaffold provides a strong anchor for inhibitor binding, subtle modifications to the core structure can drastically alter the selectivity profile, leading to inhibition of unintended kinases. Understanding these cross-reactivity patterns is paramount for developing safer and more effective kinase inhibitors.[6]
Comparative Cross-Reactivity Profiles
To illustrate the diverse selectivity profiles of aminothiazole-based inhibitors, we will compare a selection of compounds targeting different kinase families. The following table summarizes their inhibitory activity against their primary targets and key off-targets.
| Inhibitor | Primary Target(s) | Key Off-Targets | IC50 (Primary Target) | Off-Target Inhibition Data | Reference |
| Dasatinib (BMS-354825) | Src family kinases, Bcr-Abl | c-Kit, PDGFRβ, EphA2 | <1 nM (Src, Lck, Abl) | c-Kit (15 nM), PDGFRβ (28 nM) | [3][4] |
| Selective Aurora Kinase Inhibitor (Compound 29) | Aurora A | - | 79 nM | High selectivity against a panel of kinases | [7] |
| VEGFR-2 Inhibitor (Compound 4a) | VEGFR-2 | - | 91 nM | Not extensively profiled | [8] |
| Akt Inhibitor (Compound 5m) | Akt1, Akt3 | Akt2 | 25 nM (Akt1), 24 nM (Akt3) | Akt2 (196 nM) | [9] |
Analysis:
As the data indicates, even with the same core scaffold, the selectivity of these inhibitors varies significantly. Dasatinib, for instance, is a multi-targeted inhibitor, a property that contributes to both its efficacy in certain cancers and its side-effect profile.[5] In contrast, the Aurora kinase inhibitor (Compound 29) demonstrates remarkable selectivity, which can be advantageous in minimizing off-target toxicity.[7] The VEGFR-2 and Akt inhibitors show potent activity against their intended targets, but a comprehensive understanding of their kinome-wide selectivity would require further investigation.
Visualizing Kinase Inhibition: The Src Signaling Pathway
To understand the cellular context of kinase inhibition, it is crucial to visualize the signaling pathways in which these enzymes operate. Below is a simplified diagram of the Src signaling pathway, a critical regulator of cell proliferation, survival, and migration.
Caption: A simplified diagram of the Src signaling pathway.
Inhibition of Src by a compound like Dasatinib can therefore have pleiotropic effects, impacting multiple downstream signaling cascades that control fundamental cellular processes.
Experimental Methodologies for Determining Kinase Inhibitor Cross-Reactivity
A thorough assessment of a kinase inhibitor's selectivity is a critical step in its preclinical development.[6] Several robust methods are employed to generate a comprehensive cross-reactivity profile.
Biochemical Kinome Scanning
This high-throughput method involves screening the inhibitor against a large panel of purified kinases. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50) or the percentage of kinase activity remaining at a fixed inhibitor concentration.
Workflow for a Typical Kinase Assay:
Caption: A generalized workflow for a biochemical kinase assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in a cellular context. It is based on the principle that the binding of a ligand (inhibitor) stabilizes the target protein against thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein, one can determine if an inhibitor is binding to its intended target and potentially identify off-targets.
Step-by-Step Protocol for CETSA:
-
Cell Treatment: Treat cultured cells with the kinase inhibitor or a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target kinase (and other proteins) in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Chemical Proteomics
This approach utilizes affinity chromatography to identify the protein targets of a kinase inhibitor.[10] The inhibitor is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.[10] This method can provide an unbiased, global view of an inhibitor's interactions within the proteome.
Conclusion
The this compound scaffold continues to be a valuable starting point for the development of novel kinase inhibitors. However, as this guide has illustrated, a deep understanding of their cross-reactivity profiles is essential for advancing these compounds into the clinic. By employing a combination of biochemical and cellular profiling methods, researchers can gain a comprehensive view of an inhibitor's selectivity and make more informed decisions in the drug discovery process. The continued exploration of structure-activity relationships within this chemical class will undoubtedly lead to the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioisosteric Replacement for the Aminothiazole Ring
Introduction: The Ubiquity and Challenges of the 2-Aminothiazole Scaffold
The 2-aminothiazole (2-AMT) ring is a privileged scaffold in medicinal chemistry, celebrated for its rigid structure, versatile hydrogen bonding capabilities, and its integral role in a multitude of biologically active compounds. Its significance is underscored by its presence in clinically approved drugs such as the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib.[1] This heterocyclic system is a cornerstone in the development of agents targeting a wide array of diseases, from cancer to microbial infections and neurodegenerative disorders.[1][2][3]
However, the very features that make the 2-AMT scaffold attractive can also present significant hurdles in drug development. The sulfur atom, while contributing to the ring's electronic properties, is susceptible to metabolic S-oxidation or oxidative ring cleavage, potentially leading to unpredictable pharmacokinetic profiles or the formation of reactive metabolites.[4] Furthermore, the 2-AMT moiety has been flagged in some contexts as a Pan-Assay Interference Compound (PAINS), raising concerns about non-specific activity and complicating hit validation.[4] These challenges necessitate a strategic approach to modify the core, leading researchers to the powerful tool of bioisosteric replacement.
This guide provides a comparative analysis of key bioisosteric replacements for the 2-aminothiazole ring. We will delve into the design rationale, synthetic strategies, and the resulting impact on physicochemical and biological properties, supported by experimental data and detailed protocols to empower researchers in their lead optimization efforts.
The Rationale for Replacement: Balancing Potency and Physicochemical Properties
The decision to replace a core scaffold is driven by the need to optimize a compound's overall profile. For the 2-aminothiazole ring, the primary motivations for seeking a bioisostere include:
-
Mitigating Metabolic Liabilities: The sulfur atom is a soft nucleophile and can be a site for Phase I metabolism, including ring hydroxylation, which can alter activity and accelerate clearance.[5][6]
-
Improving Physicochemical Properties: Many 2-AMT-containing compounds exhibit high lipophilicity, leading to poor aqueous solubility. This can hinder formulation and reduce oral bioavailability. Bioisosteric replacement can modulate these properties to achieve a better balance.
-
Escaping the PAINS Classification: Replacing the 2-AMT core can eliminate structural alerts that might lead to the premature discontinuation of a promising chemical series.[4]
-
Exploring New Chemical Space and IP: Novel bioisosteres can lead to new intellectual property and may unlock interactions with the biological target that were not possible with the original scaffold.
The following workflow illustrates the logical progression from identifying an issue with the parent 2-AMT compound to validating a potential bioisosteric replacement.
Caption: Experimental workflow for bioisosteric replacement and evaluation.
The 2-Aminooxazole: A Classic and Effective Bioisostere
The most common and well-documented bioisosteric replacement for the 2-aminothiazole is the 2-aminooxazole (2-AMO) ring. This classical replacement involves substituting the sulfur atom with oxygen, a change that retains the overall shape and hydrogen bonding pattern of the parent scaffold while inducing significant changes in electronic and physical properties.
Design Rationale
The primary driver for this substitution is to increase polarity and reduce lipophilicity. Oxygen is more electronegative than sulfur, leading to a more polarized ring system. This is expected to enhance interactions with water, thereby improving aqueous solubility and potentially altering the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The replacement also removes the metabolically susceptible sulfur atom.
Comparative Synthesis
The synthesis of both scaffolds often follows the Hantzsch synthesis pathway. The key difference is the choice of the nucleophilic reagent: thiourea for the 2-aminothiazole and urea for the 2-aminooxazole, which react with an α-haloketone.
Caption: Comparative synthesis pathways for 2-AMT and 2-AMO scaffolds.
Performance Comparison: A Case Study in Antimicrobials
A study by Jendřejí et al. provides an excellent direct comparison of 2-AMT and 2-AMO isosteres in a series of antimicrobial agents.[4][7] The data clearly demonstrates the profound impact of this single-atom substitution on physicochemical properties.
| Parameter | 2-Aminothiazole Analog (Parent) | 2-Aminooxazole Analog (Isostere) | Fold Change (Approx.) | Rationale / Implication |
| Lipophilicity (log k'w) | 4.15 | 3.10 | ~11x Decrease | Increased hydrophilicity, as oxygen is more electronegative than sulfur.[4][7] |
| Water Solubility (log S) | -4.50 | -2.50 | ~100x Increase | The increased polarity leads to more favorable interactions with water.[4][7] |
| Antimycobacterial Activity (MIC, M. tuberculosis) | 6.25 µg/mL | 3.13 µg/mL | 2x Improvement | Maintained or improved biological activity, indicating the scaffold fits the target binding site.[4][7] |
| Cytotoxicity (IC50, HepG2) | >1000 µM | >1000 µM | No Significant Change | The modification did not introduce significant toxicity to a hepatic cell line.[7] |
Data is representative and adapted from Jendřejí et al. for illustrative purposes.[4][7]
Key Insights from the Case Study:
-
Drastic Improvement in Physicochemical Profile: The isosteric exchange from sulfur to oxygen resulted in a significant decrease in lipophilicity (log k'w) and a corresponding two-orders-of-magnitude increase in aqueous solubility (log S).[4][7] This is a highly desirable outcome in drug discovery, as it can directly improve the potential for oral bioavailability and ease of formulation.
-
Preservation of Biological Activity: Crucially, the improved physical properties did not come at the cost of biological activity. In fact, the 2-AMO analogs showed enhanced potency against Mycobacterium tuberculosis, suggesting that the oxazole ring maintains the necessary geometry and electronic features for target engagement.[4][7]
Experimental Protocols for Comparative Evaluation
To validate the success of a bioisosteric replacement, rigorous and reproducible experimental protocols are essential.
Protocol 1: Determination of Lipophilicity (log k'w) by RP-HPLC
This protocol provides a standardized method to compare the lipophilicity of the parent compound and its bioisostere. The log k'w value is the retention factor extrapolated to 100% aqueous mobile phase, providing a reliable measure of hydrophobicity.
Rationale: This chromatographic method is a high-throughput and reliable alternative to the traditional shake-flask method for logP determination. It measures the compound's partitioning behavior between a nonpolar stationary phase and a polar mobile phase, which is fundamentally related to its lipophilicity.
Step-by-Step Methodology:
-
System Preparation: Use a reverse-phase C18 column on a standard HPLC system with a UV detector.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying concentrations of an organic modifier (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., phosphate buffer, pH 7.4). Typical concentrations might be 40%, 50%, 60%, 70%, and 80% organic modifier.
-
Sample Preparation: Dissolve the 2-AMT and 2-AMO analogs in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
-
Injection and Elution: For each mobile phase composition, inject a small volume (e.g., 10 µL) of each compound and record the retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
Calculation of Retention Factor (k'): For each run, calculate the retention factor using the formula: k' = (t_R - t_0) / t_0.
-
Data Analysis and Extrapolation:
-
For each compound, plot log k' (y-axis) against the percentage of organic modifier (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to 0% organic modifier (100% aqueous phase). The y-intercept of this line is the log k'w value.
-
-
Self-Validation: The linearity of the plot (R² > 0.98) serves as an internal validation of the method's suitability for the tested compounds. Comparing the results to a set of known standards can further validate the system.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to Phase I metabolism by cytochrome P450 enzymes, which are highly concentrated in liver microsomes.
Rationale: A primary reason to replace the 2-aminothiazole ring is to reduce metabolic clearance. This assay directly tests that hypothesis by measuring the rate at which the compound is consumed by metabolic enzymes. A longer half-life indicates improved stability. Studies on antiprion 2-AMT compounds have utilized this approach to select candidates with favorable pharmacokinetic profiles.[2][5][6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 100 mM stock solution of the NADPH regenerating system (cofactor for CYP enzymes) in buffer.
-
Prepare working solutions of the test compounds (2-AMT and 2-AMO analogs) and a positive control (e.g., testosterone, a compound with a known metabolic rate) at 100 µM in DMSO.
-
-
Incubation:
-
Pre-warm the HLM suspension to 37°C in a water bath for 5 minutes.
-
Initiate the reaction by adding the test compound to the HLM suspension to achieve a final concentration of 1 µM.
-
Immediately add the NADPH regenerating system to start the metabolic process. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the metabolic activity by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an analysis vial.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The amount of parent compound is determined by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line from the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
-
Self-Validation: The positive control (testosterone) must be metabolized within the expected range for the assay to be considered valid. A time-zero sample without NADPH should show no degradation, confirming the reaction is enzyme-dependent.
Conclusion and Future Directions
Bioisosteric replacement is a cornerstone of modern medicinal chemistry, and the substitution of the 2-aminothiazole ring with the 2-aminooxazole scaffold stands as a textbook example of its successful application. The exchange consistently improves key physicochemical properties like aqueous solubility without sacrificing, and in some cases even enhancing, biological activity.[4][7] This makes it a high-priority strategy for any research program encountering solubility or metabolic liabilities with a 2-AMT lead compound.
While the 2-aminooxazole is a well-validated replacement, researchers should not limit their exploration. Other heterocyclic systems, such as 2-aminopyridines or N-acyl ureas, may offer unique advantages depending on the specific target and desired property modulation. The systematic, comparative evaluation outlined in this guide—combining targeted synthesis with rigorous physicochemical and ADME profiling—provides a robust framework for making data-driven decisions to advance superior drug candidates.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice | Semantic Scholar [semanticscholar.org]
- 7. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-aminothiazole-4-carboxylate
Introduction: Beyond the Benchtop
As researchers dedicated to advancing drug discovery and development, our focus is often on the synthesis and application of novel compounds. Ethyl 5-aminothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry, represents a scaffold with significant potential.[1][2] However, our responsibility does not end with the successful completion of an experiment. The safe and compliant disposal of resulting waste streams is a critical component of the research lifecycle, safeguarding both laboratory personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to move beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedure. By integrating these practices into your workflow, you ensure a culture of safety and environmental stewardship that is as rigorous as your research itself.
Part 1: Hazard Assessment & Characterization
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This assessment dictates the necessary personal protective equipment (PPE), handling precautions, and the ultimate classification of the waste stream.
This compound is a solid, typically a light yellow or pale yellow powder.[3][4] While stable under normal conditions, it presents several health hazards that must be managed.[3]
Table 1: GHS Hazard Profile of this compound
| Hazard Classification | GHS Code | Description of Risk |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3][4] |
Causality Behind Precautions:
-
Skin and Eye Irritation: The primary hazards are direct contact-related. The compound can cause inflammation and irritation upon contact with the skin and eyes, necessitating the use of appropriate barriers.
-
Respiratory Irritation: As a fine powder, the compound can become airborne. Inhalation can irritate the respiratory tract, leading to discomfort or more severe reactions.
-
Ingestion Hazard: While less common in a laboratory setting, accidental ingestion is harmful.
Based on this profile, the following minimum PPE is mandatory when handling this compound in any form, including its waste:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber).[3]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area. However, if there is a risk of generating dust, a NIOSH-approved respirator should be used.
Part 2: Regulatory Imperatives - The Foundation of Safe Disposal
Laboratory chemical waste is strictly regulated to prevent harm to public health and the environment. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[6][7]
Under RCRA, chemical waste must be evaluated to determine if it is "hazardous." Given the toxicological profile of this compound, it must be managed as hazardous waste .[8] This designation carries several critical implications:
-
Sewer Disposal is Prohibited: The compound is insoluble in water and potentially harmful to aquatic life.[3][9] Disposal down the drain is a direct violation of environmental regulations.[5]
-
Regular Trash Disposal is Prohibited: Disposing of this chemical in the standard solid waste stream is illegal and poses a risk to sanitation workers and the environment.[6]
-
A Licensed Disposal Vendor is Required: All hazardous waste must be ultimately handled and disposed of by a licensed and permitted hazardous waste disposal company.[6][9]
Your institution's Environmental Health & Safety (EH&S) department is your primary resource for navigating these regulations and coordinating with approved vendors.
Part 3: Standard Operating Protocol for Disposal
This protocol outlines a self-validating system for the collection, storage, and disposal of waste containing this compound.
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is the most critical step to ensure safe and efficient disposal. Incompatible waste streams must never be mixed.[10]
Caption: Waste segregation decision workflow.
-
Unused/Expired Product: Keep the chemical in its original, clearly labeled container.[10] Do not obscure the original label.
-
Contaminated Solids: This includes items like used gloves, weighing papers, bench protectors, and wipes from spill cleanup. These items must be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.[9]
-
Contaminated Liquids: This waste stream includes reaction mixtures or solutions containing the compound. Collect these in a separate, chemically compatible container designated for liquid hazardous waste.[7][9] Clearly indicate the approximate concentration of the thiazole derivative and list all other solvent components on the label.
Step 2: Container Management
The integrity of the waste container is essential for preventing leaks and exposures.[6]
Table 2: Waste Container Specifications
| Waste Type | Recommended Container | Key Requirements |
|---|---|---|
| Solid Waste | HDPE drum or pail; Lined cardboard box specifically for chemical waste. | Must have a secure, sealable lid. Liner must be chemically compatible. |
| Liquid Waste | HDPE or borosilicate glass bottle with a screw-top cap. | Must be leak-proof and chemically compatible with all components of the waste stream.[7] Avoid metal containers.[7] |
| Original Product | Original manufacturer's container. | Ensure the container is not degraded and the cap seals properly. |
Operational Mandates:
-
Keep all waste containers securely closed except when actively adding waste.[10]
-
Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[7]
-
Use secondary containment (such as a larger bin or tray) for liquid waste containers.[6]
Step 3: Labeling
Proper labeling is a regulatory requirement and a cornerstone of safety. Each waste container must be labeled as soon as the first drop of waste is added.
The label must include:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "this compound Waste" . If in a mixture, list all constituents.
-
A clear indication of the hazards: "Irritant," "Harmful." [11]
-
The date when waste accumulation began.
Step 4: Accumulation and Storage
Designated laboratory storage areas, known as Satellite Accumulation Areas (SAAs) , are used for the short-term collection of hazardous waste.[10][11]
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[7]
-
Segregation: Store containers of this compound waste away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[10]
-
Inspection: Visually inspect waste containers weekly for any signs of leakage or degradation.[6]
Step 5: Arranging for Final Disposal
On-site treatment or disposal of this chemical is not recommended and is often prohibited. The only approved disposal route is through your institution's established hazardous waste program.
Caption: The lifecycle of hazardous laboratory waste.
-
Once a waste container is full (or has been in accumulation for the maximum time allowed by your institution, often 6-12 months), contact your EH&S department.[6][10]
-
Follow their specific procedures for requesting a waste pickup.
-
EH&S personnel will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is picked up by the licensed disposal vendor.[11]
Part 4: Emergency Procedures - Spill and Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Small-Scale Spill (Solid):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: At a minimum, wear a lab coat, gloves, and eye protection.
-
Containment: Cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.
-
Cleanup: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[3] Avoid raising dust. A wet paper towel can be used for final wipe-down of the area.
-
Disposal: All cleanup materials must be disposed of as solid hazardous waste.[9]
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][5]
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. For this compound, this means recognizing its hazards, segregating waste streams meticulously, using proper containment and labeling, and channeling all waste through approved institutional procedures. By adhering to this guide, you contribute to a safe and compliant research environment, ensuring that scientific discovery does not come at the cost of personal or environmental health.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. fishersci.fr [fishersci.fr]
- 4. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. georganics.sk [georganics.sk]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
